molecular formula C27H54BrNO12 B15623528 t-Boc-N-amido-PEG10-Br

t-Boc-N-amido-PEG10-Br

货号: B15623528
分子量: 664.6 g/mol
InChI 键: OOSGSGCLPWRCKZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

T-Boc-N-amido-PEG10-Br is a useful research compound. Its molecular formula is C27H54BrNO12 and its molecular weight is 664.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C27H54BrNO12

分子量

664.6 g/mol

IUPAC 名称

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C27H54BrNO12/c1-27(2,3)41-26(30)29-5-7-32-9-11-34-13-15-36-17-19-38-21-23-40-25-24-39-22-20-37-18-16-35-14-12-33-10-8-31-6-4-28/h4-25H2,1-3H3,(H,29,30)

InChI 键

OOSGSGCLPWRCKZ-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to t-Boc-N-amido-PEG10-Br

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, t-Boc-N-amido-PEG10-Br. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and the development of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure, incorporating a protected amine, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a reactive bromide, offers a versatile platform for the strategic synthesis of complex molecular constructs.

Core Structure and Chemical Properties

This compound is a heterobifunctional molecule characterized by three key components:

  • A tert-butyloxycarbonyl (t-Boc) protected amine: This group provides a stable mask for a primary amine.[1] It is crucial for sequential conjugation strategies, as it prevents unwanted side reactions and can be readily removed under mild acidic conditions (e.g., using trifluoroacetic acid, TFA) to reveal the reactive amine.[1][3]

  • A 10-unit polyethylene glycol (PEG10) spacer: This hydrophilic chain enhances the aqueous solubility of the molecule and its conjugates.[1][2] In drug development, PEGylation is a well-established technique for improving the pharmacokinetic properties of therapeutic agents, such as extending their circulation half-life.[1] The flexible PEG spacer also reduces steric hindrance between conjugated molecules.[1]

  • A terminal bromide: The bromide atom serves as a reactive handle for covalent bond formation. As an effective leaving group, it readily undergoes nucleophilic substitution reactions, particularly with soft nucleophiles like the thiol groups found in cysteine residues of proteins.[1][4]

The predicted chemical structure is: t-Boc-NH-(CH2CH2O)10-CH2CH2-Br .[5]

Data Presentation: Physicochemical Properties

While specific vendor data may vary, the table below summarizes the key quantitative data for this compound based on its chemical formula and the properties of similar compounds.

PropertyValueSource/Method
Molecular Formula C27H54BrNO11Calculated[4]
Molecular Weight 664.6 g/mol BroadPharm[4]
PEG Chain Length 10 ethylene (B1197577) glycol unitsNomenclature[4]
Purity Typically ≥95%Varies by supplier[4]
Solubility Soluble in organic solvents (DMF, DMSO, DCM) and has some aqueous solubility.General knowledge[1][4][6]
Storage Condition -20°C, protected from moisture and light.General recommendation[1][6]

Experimental Protocols

The utility of this compound lies in the orthogonal reactivity of its functional groups, enabling a stepwise approach to conjugation.[5] Below are generalized protocols for its synthesis and a typical two-step bioconjugation workflow.

The synthesis typically involves the bromination of a t-Boc protected amino-PEG alcohol via a process like the Appel reaction.[4][5]

Objective: To convert the terminal hydroxyl group of t-Boc-N-amido-PEG10-OH to a bromide.

Materials:

  • t-Boc-N-amido-PEG10-OH (1 equivalent)

  • Carbon tetrabromide (CBr4) or N-Bromosuccinimide (NBS) (1.5 equivalents)[4][5]

  • Triphenylphosphine (PPh3) (1.5 equivalents)[4][5]

  • Anhydrous Dichloromethane (DCM) as solvent[4][5]

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve t-Boc-N-amido-PEG10-OH in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[4][5]

  • Cool the solution to 0°C in an ice bath.[4]

  • Add CBr4 and then slowly add PPh3 to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for several hours until completion.

  • Monitor the reaction progress using thin-layer chromatography (TLC).[4]

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).[2][4]

  • Confirm the structure and purity of the final product using NMR and mass spectrometry.[4]

This workflow demonstrates how this compound can be used to link two different molecules (e.g., a protein and a small molecule drug).

Step 1: Thiol-Alkylation

  • Objective: To conjugate the bromide end of the linker to a thiol-containing molecule (e.g., a protein with a cysteine residue).

  • Procedure:

    • Dissolve the thiol-containing protein in a suitable buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.0-7.5).

    • Dissolve this compound in an organic co-solvent like DMSO or DMF.

    • Add the linker solution to the protein solution in a molar excess.

    • Allow the reaction to proceed at room temperature or 4°C for several hours to overnight.

    • Purify the resulting conjugate (Protein-PEG10-NH-Boc) using size exclusion chromatography or dialysis to remove excess linker.

Step 2: Boc Deprotection and Amide Coupling

  • Objective: To deprotect the amine and couple it to a second, carboxyl-containing molecule.

  • Procedure:

    • Deprotection: Dissolve the purified Protein-PEG10-NH-Boc conjugate in a solution of TFA in DCM (e.g., 1:1 v/v). Stir at room temperature for 30-60 minutes.[3] Remove the TFA and solvent under vacuum to yield the deprotected amine (Protein-PEG10-NH2).

    • Amide Coupling: Dissolve the second molecule (containing a carboxylic acid) in anhydrous DMF or DMSO. Activate the carboxylic acid by adding a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and optionally NHS (N-hydroxysuccinimide).[3]

    • Add the activated molecule solution to the buffered solution of the deprotected amine conjugate (Protein-PEG10-NH2).

    • Allow the reaction to proceed for several hours at room temperature.

    • Purify the final bioconjugate to remove unreacted reagents.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of a typical two-step bioconjugation process using this compound.

G start Start Materials: - Protein-SH - t-Boc-NH-PEG10-Br - Molecule-COOH step1 Step 1: Thiol-Alkylation (Nucleophilic Substitution) start->step1 intermediate Intermediate Conjugate: Protein-S-PEG10-NH-Boc step1->intermediate Formation of thioether bond step2 Step 2a: Boc Deprotection (Acidic Conditions, e.g., TFA) intermediate->step2 deprotected Deprotected Intermediate: Protein-S-PEG10-NH2 step2->deprotected Reveals primary amine step3 Step 2b: Amide Coupling (EDC/NHS Chemistry) deprotected->step3 final Final Bioconjugate: Protein-S-PEG10-NH-CO-Molecule step3->final Formation of stable amide bond

Caption: A typical two-step bioconjugation workflow using a heterobifunctional linker.

Applications in Research and Development

The unique structure of this compound makes it a valuable tool in several advanced applications:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug payload to an antibody.[5] The bromide can react with a thiol on a cysteine residue of the antibody, and after deprotection, the amine can be coupled to the drug.[5]

  • PROTAC Development: This linker is an ideal building block for synthesizing PROTACs.[1][2] The PEG chain provides the necessary length and flexibility to bridge the target protein and an E3 ubiquitin ligase, facilitating the formation of a stable ternary complex essential for targeted protein degradation.[1]

  • Surface Modification: The reactive ends can be used to tether biomolecules to surfaces for applications in biosensors and nanomaterials.

  • Drug Delivery: As part of a larger construct, the PEG linker enhances the solubility and stability of nanoparticle-based drug delivery systems.[7]

References

t-Boc-N-amido-PEG10-Br chemical properties and solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, solubility, and common applications of t-Boc-N-amido-PEG10-Br. It is designed for researchers, scientists, and drug development professionals utilizing this versatile heterobifunctional linker in bioconjugation, drug delivery, and the synthesis of targeted protein degraders such as Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties

This compound is a valuable chemical tool that features a tert-butyloxycarbonyl (t-Boc) protected amine, a ten-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal bromide.[1] This unique structure allows for controlled, stepwise chemical modifications, making it a staple in complex molecular synthesis.[1] The t-Boc group provides a stable protecting group for the amine that can be removed under mild acidic conditions, while the terminal bromide acts as a reactive handle for nucleophilic substitution reactions.[2][3]

PropertyValue
Molecular Formula C27H54BrNO12
Molecular Weight 664.62 g/mol [3]
Appearance Expected to be a solid or waxy solid[4][5]
Storage Conditions Recommended storage at -20°C, protected from light and moisture to maintain stability and reactivity[1][4]

Solubility Profile

While precise quantitative solubility data is not extensively documented in publicly available literature, the solubility of this compound can be reliably inferred from its structural characteristics and data from analogous compounds.[1][6] The presence of the hydrophilic PEG10 chain generally imparts good solubility in a range of solvents.[2]

SolventQualitative Solubility
Dimethylformamide (DMF) Soluble[1][7]
Dimethyl sulfoxide (B87167) (DMSO) Soluble[1][7]
Chlorinated Solvents (e.g., Dichloromethane) Soluble[1]
Water Some degree of aqueous solubility is anticipated due to the hydrophilic nature of the PEG spacer[2][3]
Methanol Expected to be soluble

Experimental Protocols

The following sections provide detailed methodologies for key applications of this compound. These protocols are generalized and may require optimization for specific substrates and reaction conditions.

Protocol 1: General Synthesis of a PROTAC

This protocol outlines a representative synthetic route for a PROTAC molecule, where this compound serves as the linker between a target protein ligand and an E3 ligase ligand.

Materials:

  • This compound

  • Target protein ligand (containing a nucleophilic group, e.g., a phenol)

  • E3 ligase ligand (containing a carboxylic acid)

  • Anhydrous solvents (e.g., DMF, acetonitrile, DCM)

  • Base (e.g., potassium carbonate, cesium carbonate)

  • Peptide coupling reagents (e.g., HATU, HBTU)

  • Non-nucleophilic base (e.g., DIPEA)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Alkylation of the Target Protein Ligand:

    • Dissolve the phenolic ligand (1.0 eq) in an anhydrous polar aprotic solvent such as DMF under an inert atmosphere.[8]

    • Add a suitable base, such as potassium carbonate (2-3 eq), and stir the mixture at room temperature for 30-60 minutes.[8]

    • Add a solution of this compound (1.1-1.5 eq) to the reaction mixture.[8]

    • Heat the reaction to 60-80 °C and stir overnight, monitoring progress by TLC or LC-MS.[8]

    • Upon completion, perform an appropriate work-up and purify the crude product by flash column chromatography to obtain the t-Boc protected intermediate.[8]

  • Deprotection of the t-Boc Group:

    • Dissolve the t-Boc protected intermediate in a 1:1 mixture of DCM and TFA.[9]

    • Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring for completion by TLC or LC-MS.[9]

    • Concentrate the solution under reduced pressure to remove the solvent and excess acid, yielding the amine-PEG10-ligand salt.[10]

  • Coupling to the E3 Ligase Ligand:

    • Dissolve the amine-PEG10-ligand salt and the carboxylic acid-functionalized E3 ligase ligand in DMF.[10]

    • Add peptide coupling reagents (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).[10]

    • Stir the reaction at room temperature until completion, as monitored by LC-MS.[10]

    • Purify the final PROTAC molecule using preparative HPLC.[10]

Protocol 2: Bioconjugation to a Cysteine-Containing Protein

This protocol details a general method for the site-specific conjugation of this compound to a protein via a cysteine residue.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer (e.g., phosphate-buffered saline, pH 7.2-7.5, degassed)

  • Anhydrous DMSO or DMF

  • Purification system (e.g., size-exclusion chromatography or dialysis)

  • Reducing agent (optional, e.g., TCEP)

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in the reaction buffer to a concentration of 1-5 mg/mL.[11]

    • If the target cysteine residue is part of a disulfide bond, incubate with a 10-fold molar excess of a reducing agent like TCEP for 1 hour at room temperature.[11]

    • Remove the reducing agent using a desalting column or by dialysis against the reaction buffer.[11]

  • PEGylation Reaction:

    • Prepare a stock solution of this compound (e.g., 10-20 mM) in anhydrous DMSO or DMF.[1]

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.[11]

    • Incubate the reaction mixture at room temperature or 4°C with gentle stirring for 2-12 hours.[3]

    • Monitor the progress of the conjugation by SDS-PAGE or mass spectrometry.[3]

  • Purification:

    • Once the desired degree of labeling is achieved, purify the conjugate using a desalting column or size-exclusion chromatography to remove any unreacted PEG linker.[3]

Protocol 3: t-Boc Deprotection of a PEGylated Molecule

This protocol provides a method for the removal of the t-Boc protecting group to expose a primary amine for further functionalization.

Materials:

  • t-Boc-PEGylated molecule

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

Procedure:

  • Deprotection:

    • Dissolve the purified t-Boc-PEGylated molecule in DCM and cool the solution to 0°C in an ice bath.[12]

    • Add an equal volume of TFA to the solution.[12]

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue to stir for an additional 1-2 hours.[12]

    • Monitor the reaction for completion by HPLC.[12]

  • Work-up and Purification:

    • Remove the DCM and excess TFA by rotary evaporation or under a gentle stream of nitrogen.[12]

    • Precipitate the deprotected product by adding cold diethyl ether.[3]

    • Collect the precipitate by centrifugation and wash the pellet with cold diethyl ether.[3]

    • Dry the final amine-functionalized product under vacuum.[3]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Coupling ligand1 Target Protein Ligand (with Phenol) intermediate t-Boc-PEG10-Ligand 1 ligand1->intermediate Base (K2CO3) DMF, Heat linker This compound linker->intermediate deprotected Amine-PEG10-Ligand 1 intermediate->deprotected TFA/DCM protac Final PROTAC deprotected->protac HATU, DIPEA DMF ligand2 E3 Ligase Ligand (with COOH) ligand2->protac

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Bioconjugation_Workflow Protein Bioconjugation Workflow start Start: Protein of Interest (with Cysteine) prep Protein Preparation (e.g., disulfide reduction) start->prep reaction PEGylation Reaction: + this compound (DMSO/DMF, pH 7.2-7.5) prep->reaction purify Purification (SEC or Dialysis) reaction->purify product t-Boc-PEGylated Protein purify->product

Caption: A typical workflow for protein bioconjugation.

Caption: Functional components of the this compound molecule.

References

t-Boc-N-amido-PEG10-Br mechanism of action in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on t-Boc-N-amido-PEG10-Br: Mechanism of Action in Bioconjugation

Introduction

This compound is a heterobifunctional crosslinker of significant interest in chemical biology, drug delivery, and the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This molecule's architecture, featuring a tert-butyloxycarbonyl (t-Boc) protected amine, a stable amide linkage, a discrete ten-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal bromide, offers a versatile platform for the controlled, sequential conjugation of distinct molecular entities.[3][4]

The strategic combination of these components allows for a modular approach to synthesizing complex biomolecular constructs.[2] The t-Boc group provides a stable but easily removable mask for a primary amine, the PEG10 spacer enhances aqueous solubility and provides a flexible bridge, and the terminal bromide acts as a reactive handle for covalent linkage to nucleophiles.[2][3] This guide provides a comprehensive overview of the mechanism of action, core properties, and experimental applications of this compound for researchers, scientists, and drug development professionals.

Core Components and Their Functional Roles

The utility of this compound stems from the distinct properties of its constituent parts, which allow for a controlled and stepwise bioconjugation strategy.[5]

  • t-Boc (tert-Butyloxycarbonyl) Protected Amine : The t-Boc group is a widely used, acid-labile protecting group for amines.[6][7] Its role is to mask the primary amine, preventing it from participating in unwanted side reactions during the initial conjugation step.[3] This protection is crucial for directing the reactivity of the linker and enabling an orthogonal, sequential conjugation strategy.[5] The Boc group is stable under a variety of reaction conditions but can be efficiently removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), to expose the primary amine for a subsequent reaction.[6][7][8]

  • N-Amido Linkage : Amide bonds are known for their high stability due to resonance, which imparts a partial double-bond character to the C-N bond.[9][10] This stability makes the amide linkage a robust connection within the linker's backbone, resistant to a wide range of chemical and biological conditions, ensuring the integrity of the linker during multi-step synthesis and within biological environments.[9][11]

  • PEG10 Spacer : The ten-unit polyethylene glycol (PEG) chain is a flexible, hydrophilic spacer.[12][13] The inclusion of this PEG moiety confers several critical advantages:

    • Enhanced Solubility : The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the linker and any hydrophobic molecules it is conjugated to, which is particularly important for drug development.[2][12][14]

    • Reduced Immunogenicity : PEGylation is a well-established method for masking immunogenic epitopes on biomolecules, potentially lowering the risk of an immune response.[12]

    • Improved Pharmacokinetics : By increasing the hydrodynamic radius, PEG spacers can extend the circulation half-life of therapeutic agents.[15]

    • Minimized Steric Hindrance : The flexible and extended nature of the PEG10 chain provides optimal spatial separation between the conjugated molecules, which is often critical for maintaining their biological activity.[4][12]

  • Terminal Bromide : The alkyl bromide at the terminus serves as a reactive electrophile.[8] As a good leaving group, the bromide facilitates nucleophilic substitution reactions, allowing for the stable and covalent attachment of the linker to a target molecule.[3] It is particularly reactive towards soft nucleophiles like the thiol groups of cysteine residues in proteins, forming a stable thioether bond.[8][16][17] It can also react with other nucleophiles, such as those found in histidine residues or phenols, though reactions with thiols are most common in bioconjugation.[2][18][19]

Physicochemical Properties

The properties of this compound are crucial for designing synthetic routes and purification strategies. Below is a summary of its key characteristics.

PropertyValueSource
Molecular Formula C27H54BrNO12[1]
Molecular Weight 664.62 g/mol [1][8]
PEG Chain Length 10 ethylene (B1197577) glycol units[1][8]
Terminal Groups t-Boc-protected amine, Bromo[1]
Purity Typically ≥95%[8]
Solubility Soluble in a wide range of organic solvents (e.g., DCM, DMF, DMSO) and has some aqueous solubility.[8]

Mechanism of Action in Bioconjugation

The heterobifunctional nature of this compound dictates its mechanism of action, which is a controlled, two-step sequential conjugation process. This allows for the precise linking of two different molecules (e.g., a protein and a payload).

G cluster_workflow Bioconjugation Workflow Start This compound + Biomolecule 1 (e.g., Protein with Cys) Step1 Step 1: Alkylation (Nucleophilic Substitution) Start->Step1 Intermediate Intermediate Conjugate (Biomolecule 1-Linker-Boc) Step1->Intermediate Step2 Step 2: Deprotection (Acidic Cleavage of t-Boc) Intermediate->Step2 Activated Activated Conjugate (Biomolecule 1-Linker-NH2) Step2->Activated Step3 Step 3: Second Conjugation (e.g., Amide Coupling) Activated->Step3 + Biomolecule 2 (e.g., Drug Payload) Final Final Bioconjugate (Biomolecule 1-Linker-Biomolecule 2) Step3->Final

Caption: General workflow for sequential bioconjugation using this compound.

Step 1: Nucleophilic Substitution (Alkylation)

The first step involves the reaction of the terminal bromide with a nucleophilic group on the first biomolecule. The most common target is the thiol group (-SH) of a cysteine residue within a protein or peptide.[8][16] The sulfur atom of the thiol acts as a potent nucleophile, attacking the carbon atom attached to the bromide and displacing it to form a stable thioether bond.[16] This reaction is typically performed under mild conditions, often in a buffered solution at a pH between 7.0 and 7.5.[8]

Caption: Reaction scheme for the alkylation of a protein's cysteine residue.

Step 2: t-Boc Deprotection

Once the first biomolecule is conjugated, the t-Boc protecting group is removed to unveil the primary amine. This is achieved by treating the intermediate conjugate with a strong acid, such as trifluoroacetic acid (TFA), typically in an organic solvent like dichloromethane (B109758) (DCM).[5][6][7] The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the elimination of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[20] This deprotection step is generally fast and efficient at room temperature.[7]

Caption: Reaction scheme for the acidic deprotection of the t-Boc group.

Step 3: Second Conjugation

The newly exposed primary amine on the activated conjugate serves as a nucleophilic handle for the second conjugation reaction. This amine can be coupled with various electrophilic functional groups. A common application is the formation of a stable amide bond by reacting the amine with a carboxylic acid on a second molecule (e.g., a drug payload), often facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[11][21]

Application in PROTAC Synthesis

The mechanism of this compound is ideally suited for the synthesis of PROTACs. These molecules are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[2][4] The linker's role is to optimally position these two protein-binding ligands.

G cluster_protac PROTAC Synthesis Logic Linker This compound Step1 Alkylation Linker->Step1 Ligand1 Target Protein Ligand (with Nucleophile) Ligand1->Step1 Ligand2 E3 Ligase Ligand (with Carboxylic Acid) Step3 Amide Coupling Ligand2->Step3 Intermediate Ligand1-Linker-Boc Step1->Intermediate Step2 Deprotection Intermediate->Step2 Activated Ligand1-Linker-NH2 Step2->Activated Activated->Step3 PROTAC Final PROTAC Molecule Step3->PROTAC

References

The Strategic Role of the tert-Butyloxycarbonyl (t-Boc) Protecting Group in PEGylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of bioconjugation and drug delivery, precision and control are paramount. The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely utilized strategy to enhance the therapeutic properties of molecules by improving their solubility, stability, and pharmacokinetic profiles.[1][2][3] Central to the successful synthesis of complex PEGylated conjugates is the use of protecting groups to temporarily block reactive functional groups. Among these, the tert-butyloxycarbonyl (t-Boc) group stands out as a cornerstone for amine protection due to its robustness and facile, acid-labile cleavage.[4][5][6] This technical guide provides an in-depth exploration of the role of the t-Boc protecting group in PEGylation, detailing its chemical principles, applications in constructing advanced molecular architectures, and comprehensive experimental protocols.

Core Principles of t-Boc Protection in PEGylation

The primary function of the t-Boc group is to reversibly render an amine nucleophile inert, thereby preventing its participation in undesired side reactions during multi-step synthetic sequences.[4][5] This is particularly crucial in the synthesis of heterobifunctional PEG linkers, which are designed to connect two different molecular entities, such as a drug and a targeting ligand.[4][7] These linkers possess distinct reactive groups at each terminus, and the t-Boc group allows for the selective reaction of one terminus while the other, an amine, remains protected.[4]

The t-Boc group is favored for several key reasons:

  • Stability: It is stable under a wide array of reaction conditions, including basic, nucleophilic, and oxidative environments, making it compatible with many common conjugation chemistries.[4][6]

  • Acid-Labile Cleavage: The defining characteristic of the t-Boc group is its susceptibility to removal under mild acidic conditions, typically with trifluoroacetic acid (TFA).[4][5][8] This deprotection regenerates the free amine with high efficiency, ready for subsequent conjugation steps.[6]

  • Orthogonal Strategies: The acid-lability of the t-Boc group contrasts with the base-lability of other protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group. This orthogonality is instrumental in sophisticated synthetic strategies where multiple protecting groups need to be removed sequentially without affecting others.[9][10][11]

The PEGylation Workflow Utilizing t-Boc Protection

The use of a t-Boc protecting group enables a controlled, stepwise approach to the synthesis of complex PEGylated molecules. The general workflow involves three key stages: protection of the amine on the PEG linker, conjugation of the other end of the linker to a molecule of interest, and finally, deprotection of the t-Boc group to reveal the amine for further modification.

PEGylation_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Conjugation cluster_2 Step 3: Deprotection & Further Conjugation Amino_PEG Amino-PEG Linker (H₂N-PEG-X) Protected_PEG t-Boc Protected PEG (Boc-HN-PEG-X) Amino_PEG->Protected_PEG Base (e.g., DIPEA) Boc_Anhydride Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) Boc_Anhydride->Protected_PEG Conjugate_1 PEGylated Molecule 1 (Boc-HN-PEG-Molecule 1) Protected_PEG->Conjugate_1 Reaction at X Molecule_1 Molecule 1 Molecule_1->Conjugate_1 Deprotected_Conjugate Amine-PEG-Molecule 1 (H₂N-PEG-Molecule 1) Conjugate_1->Deprotected_Conjugate Acid (e.g., TFA) Final_Conjugate Final Conjugate (Molecule 2-HN-PEG-Molecule 1) Deprotected_Conjugate->Final_Conjugate Molecule_2 Molecule 2 Molecule_2->Final_Conjugate

Caption: General workflow for PEGylation using a t-Boc protecting group.

Chemical Mechanisms

t-Boc Protection of an Amine

The protection of a primary or secondary amine with a t-Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate, often referred to as Boc anhydride (B1165640) ((Boc)₂O), in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).[4][12] The amine acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride.[5][13] The subsequent collapse of the tetrahedral intermediate results in the formation of the t-Boc protected amine, carbon dioxide, and tert-butanol.[13]

tBoc_Protection cluster_reaction t-Boc Protection Reaction Amine R-NH₂ Protected_Amine R-NH-Boc Amine->Protected_Amine Base (e.g., DIPEA) Boc2O (Boc)₂O Boc2O->Protected_Amine Byproducts + CO₂ + t-BuOH

Caption: t-Boc protection of a primary amine.
t-Boc Deprotection

The removal of the t-Boc group is an acid-catalyzed process.[5] Strong acids like trifluoroacetic acid (TFA) are commonly used.[5][8] The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[5] The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[5]

tBoc_Deprotection cluster_reaction t-Boc Deprotection Reaction Protected_Amine R-NH-Boc Amine R-NH₃⁺ Protected_Amine->Amine Acidolysis Acid H⁺ (e.g., TFA) Acid->Amine Byproducts + CO₂ + Isobutylene

Caption: Acid-catalyzed deprotection of a t-Boc group.

Quantitative Data Summary

The efficiency of both the protection and deprotection steps is critical for the overall yield and purity of the final PEGylated product.[4] The following table summarizes representative reaction conditions and outcomes for the t-Boc protection and deprotection of amino-PEG linkers.

StepReagentsSolventBase (for Protection)Reaction Time (hours)Temperature (°C)Yield/PurityReference
Protection Amino-PEG, (Boc)₂ODichloromethane (DCM)DIPEA3 - 12Room TemperatureHigh Yield[4][12]
Protection Various amines, (Boc)₂OPEG-400None (Catalyst-free)0.5 - 2Room Temperature90-98% Yield[14][15]
Deprotection Boc-protected PEG50% TFA in DCMN/A0.5 - 1Room Temperature>95% Purity[4]
Deprotection Boc-protected PEG4M HCl in DioxaneN/A1Room Temperature>95% Purity[4]
Deprotection Boc-protected amineOxalyl chloride, MethanolN/A1 - 4Room TemperatureUp to 90% Yield[16]

Detailed Experimental Protocols

The following protocols provide a general framework for the t-Boc protection of an amino-PEG linker and the subsequent deprotection of the t-Boc group. Optimization may be required based on the specific characteristics of the PEG linker and the substrate.

Protocol for t-Boc Protection of an Amino-PEG Linker

This procedure describes a general method for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate.[4]

Materials:

  • Amino-PEG linker

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents)

  • Diisopropylethylamine (DIPEA) (2-3 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or argon supply (optional)

Procedure:

  • Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask under an inert atmosphere (optional).

  • Add DIPEA to the solution.

  • Add (Boc)₂O to the reaction mixture.

  • Stir the reaction at room temperature for 3-12 hours.

  • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter the solution and concentrate it under reduced pressure to obtain the t-Boc-protected PEG linker.

  • Characterize the product by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its identity and purity.[4]

Protocol for t-Boc Deprotection of a PEGylated Conjugate

This protocol outlines the removal of the t-Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.[4]

Materials:

  • t-Boc-protected PEGylated conjugate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (optional scavenger to prevent side reactions)[8]

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the t-Boc-protected PEGylated conjugate in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of TFA in DCM (typically 20-50% v/v). If the substrate is sensitive to the tert-butyl cation byproduct, add a scavenger such as triisopropylsilane.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS to confirm the disappearance of the starting material.

  • Upon completion, remove the solvent and excess TFA by rotary evaporation.

  • The resulting amine salt can be used directly in the next step or neutralized with a mild base if the free amine is required.

  • Purify the deprotected product as necessary, for example, by precipitation or chromatography.

Conclusion

The tert-butyloxycarbonyl protecting group is an indispensable tool in the field of PEGylation. Its stability under a wide range of conditions, coupled with its facile removal under mild acidic conditions, provides the necessary control and flexibility for the synthesis of well-defined and complex PEGylated molecules.[4][6] This enables the development of advanced drug delivery systems, antibody-drug conjugates, and other sophisticated bioconjugates.[4] A thorough understanding of the principles and experimental protocols associated with t-Boc protection and deprotection is therefore essential for researchers and scientists working at the forefront of drug development and biomedical innovation.

References

The Strategic Application of t-Boc-N-amido-PEG10-Br in PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to eliminate proteins of interest (POIs).[2] A PROTAC is composed of three key elements: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3] The linker is not a mere spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[2][4]

Among the various linker classes, polyethylene (B3416737) glycol (PEG) linkers have become prominent in PROTAC design.[1][3] This guide provides an in-depth technical overview of t-Boc-N-amido-PEG10-Br , a versatile PEG-based linker, and its application in the development of potent and effective PROTACs.

Core Concepts: The Role of the Linker in PROTAC Efficacy

The linker's length, flexibility, and chemical composition profoundly impact a PROTAC's biological activity.[5] PEG linkers, in particular, offer several advantages:

  • Enhanced Solubility : The hydrophilic nature of the PEG chain improves the aqueous solubility of often large and lipophilic PROTAC molecules, which is crucial for their administration and bioavailability.[6][7][8]

  • Optimal Length and Flexibility : The linker must be of an appropriate length to span the distance between the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex. The flexibility of the PEG chain can accommodate various protein topographies.[8]

  • Improved Cell Permeability : While seemingly counterintuitive for a hydrophilic moiety, the flexibility of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, potentially aiding in cell membrane traversal.[1] However, this is a delicate balance, as excessive PEGylation can also hinder uptake.[1]

The This compound linker is a heterobifunctional reagent that strategically combines these beneficial properties with orthogonal reactive handles for a modular approach to PROTAC synthesis.[9]

Physicochemical Properties of this compound

A clear understanding of the linker's properties is fundamental for its effective integration into a PROTAC design workflow.

PropertyValueSource(s)
Molecular Weight 664.62 g/mol [10][11]
Chemical Formula C27H54BrNO12[10]
PEG Chain Length 10 ethylene (B1197577) glycol units[4][10]
Terminal Groups t-Boc-protected amine, Bromo[10]
Purity Typically ≥95%[12]
Solubility Soluble in water, DMSO, DMF, and DCM[8]
Storage -20°C, desiccated[8]

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the general mechanism of action for a PROTAC, highlighting the critical role of the linker in bringing the target protein and the E3 ligase into proximity.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Catalyzes Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Leads to Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Mediates Recycling Recycled PROTAC & Amino Acids Degradation->Recycling Recycling->PROTAC Re-enters cycle

Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and evaluation of PROTACs utilizing the this compound linker.

General Synthesis of this compound

This protocol describes a common method for synthesizing the linker from its corresponding alcohol precursor.[9][12]

Materials:

Procedure:

  • Dissolve t-Boc-N-amido-PEG10-OH (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., argon).

  • Cool the solution to 0 °C in an ice bath.

  • Route A (Appel Reaction): Add triphenylphosphine (1.5 eq) to the solution. Slowly add CBr4 or NBS (1.5 eq) portion-wise.[12]

  • Route B (Mesylation/Bromination): Add triethylamine (2.2 eq). Slowly add methanesulfonyl chloride (1.7 eq) dropwise. After stirring, add a bromide source like lithium bromide.[9]

  • Allow the reaction to warm to room temperature and stir for 3-12 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.[9]

  • Confirm the structure and purity of the final product using NMR and mass spectrometry.[12]

Solid-Phase Synthesis of a PROTAC

Solid-phase synthesis allows for the efficient construction of PROTAC libraries.[13] This example uses an immobilized E3 ligase ligand.

Solid_Phase_Synthesis cluster_workflow Solid-Phase PROTAC Synthesis Workflow Resin Solid Support (Resin) Immobilized_Ligand Immobilized E3 Ligand Resin->Immobilized_Ligand 1. Immobilize Linker_Coupling Linker Coupling (this compound) Immobilized_Ligand->Linker_Coupling 2. Couple Boc_Deprotection t-Boc Deprotection (TFA/DCM) Linker_Coupling->Boc_Deprotection 3. Deprotect POI_Ligand_Coupling POI Ligand Coupling Boc_Deprotection->POI_Ligand_Coupling 4. Couple Cleavage Cleavage from Resin POI_Ligand_Coupling->Cleavage 5. Cleave Final_PROTAC Purified PROTAC Cleavage->Final_PROTAC 6. Purify

Caption: A typical workflow for the solid-phase synthesis of a PROTAC molecule.

Protocol:

  • Immobilization: Attach the E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative) to a suitable solid-phase resin.[13]

  • Linker Attachment:

    • Swell the functionalized resin in a solvent like N,N-Dimethylformamide (DMF).[13]

    • Add a solution of this compound (2 eq.) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (4 eq.) in DMF to the resin.[13]

    • Shake the reaction mixture at room temperature for 12-24 hours.[13]

    • Wash the resin thoroughly with DMF, DCM, and Methanol (MeOH), then dry under vacuum.[13]

  • t-Boc Deprotection:

    • Treat the resin with a solution of 20-50% Trifluoroacetic acid (TFA) in DCM for 30-60 minutes to remove the t-Boc protecting group, revealing a free amine.[8][14]

    • Wash the resin thoroughly to remove excess acid and byproducts.

  • POI Ligand Coupling:

    • Dissolve the POI ligand (with a suitable carboxylic acid handle) and a peptide coupling agent (e.g., HATU) in DMF.

    • Add the solution to the resin and shake for 2-4 hours.

  • Cleavage and Purification:

    • Cleave the final PROTAC from the resin using a strong acid cocktail (e.g., 95% TFA).

    • Purify the cleaved PROTAC using reverse-phase High-Performance Liquid Chromatography (HPLC).

Validation of Target Protein Degradation by Western Blot

This is a fundamental assay to confirm the efficacy of a newly synthesized PROTAC.[2]

Materials:

  • Cultured cells expressing the target protein

  • Synthesized PROTAC (e.g., "Compound X")

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Loading control primary antibody (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the PROTAC for a defined period (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest the cells and lyse them on ice using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.[2]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[2]

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.[2]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Detection and Analysis:

    • Visualize the protein bands using an ECL substrate and an imaging system.[2]

    • Re-probe the membrane with a loading control antibody.

    • Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.[2]

Interplay of Linker Properties in PROTAC Optimization

The optimization of a PROTAC is a multifactorial process where the linker is central to balancing key pharmacological properties.

Linker_Optimization Linker Linker Properties (e.g., this compound) Solubility Solubility Linker->Solubility Influences Permeability Cell Permeability Linker->Permeability Modulates Ternary_Complex Ternary Complex Formation & Stability Linker->Ternary_Complex Dictates PK_PD Pharmacokinetics & Pharmacodynamics Solubility->PK_PD Permeability->PK_PD Efficacy Overall PROTAC Efficacy Ternary_Complex->Efficacy PK_PD->Efficacy

Caption: The central role of linker properties in balancing the attributes of an effective PROTAC.

Conclusion

The this compound linker is a powerful and versatile tool for the rational design and synthesis of PROTACs. Its defined length, flexibility, and hydrophilicity, combined with its heterobifunctional nature, provide researchers with a strategic component to optimize the solubility, permeability, and ultimately, the degradation efficacy of their molecules. The systematic application of the protocols and principles outlined in this guide will empower scientists to harness the full potential of this linker in the development of next-generation protein degraders.

References

An In-depth Technical Guide to Heterobifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heterobifunctional crosslinkers are powerful chemical tools that enable the covalent linkage of two different biomolecules with high precision and control.[1][2][3] Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional crosslinkers have two distinct reactive ends.[2][4] This unique characteristic is fundamental to achieving directed and controlled conjugation, a critical requirement in numerous applications across biochemistry, drug development, and diagnostics.[2][3] This guide provides a comprehensive technical overview of the core principles of heterobifunctional crosslinkers, their chemical reactivities, applications, and detailed experimental protocols.

Core Concepts of Heterobifunctional Crosslinkers

The strategic advantage of heterobifunctional crosslinkers lies in their ability to facilitate sequential, two-step conjugation reactions.[4][5] This minimizes the formation of undesirable homopolymers or self-conjugated aggregates, which can be a significant issue with one-step conjugations using homobifunctional reagents.[1][6] The general structure of a heterobifunctional crosslinker consists of three key components: two different reactive groups and a spacer arm that connects them.

The choice of reactive groups dictates the specificity of the crosslinker for particular functional groups on the target biomolecules, such as primary amines (-NH2), sulfhydryls (-SH), carboxyls (-COOH), and carbonyls (-CHO).[7][8] The spacer arm influences the distance between the conjugated molecules and can be designed to have specific properties, such as water solubility or cleavability.[1][5]

Classification of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are broadly categorized based on the nature of their reactive ends. The most common classes include:

  • Amine-Reactive and Sulfhydryl-Reactive Crosslinkers: These are the most widely used type of heterobifunctional crosslinkers.[1] They typically contain an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., on lysine (B10760008) residues) and a maleimide (B117702) group that specifically targets sulfhydryl groups (e.g., on cysteine residues).[3][9]

  • Amine-Reactive and Photoreactive Crosslinkers: This class of crosslinkers combines an amine-reactive group with a photoreactive group, such as an aryl azide (B81097) or diazirine.[1][4] The photoreactive group remains inert until activated by UV light, at which point it can non-specifically insert into C-H bonds of nearby molecules.[1][7] This is particularly useful for photoaffinity labeling to identify unknown binding partners.[1]

  • Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers: These reagents link molecules containing carbonyl groups (aldehydes or ketones) to those with sulfhydryl groups.[1] Common reactive groups include hydrazides, which react with carbonyls to form hydrazone linkages.[1]

  • Amine-Reactive and Carboxyl-Reactive Crosslinkers: These crosslinkers, often utilizing a carbodiimide (B86325) like EDC, facilitate the formation of an amide bond between a primary amine and a carboxyl group.[10][11]

Data Presentation: Properties of Common Heterobifunctional Crosslinkers

The selection of an appropriate crosslinker is critical for successful bioconjugation and depends on several factors, including the desired spacer arm length, solubility, and whether the linkage needs to be cleavable. The following tables summarize the key quantitative data for a selection of commonly used heterobifunctional crosslinkers.

CrosslinkerReactive Group 1 (Target)Reactive Group 2 (Target)Spacer Arm Length (Å)Cleavable?Water-Soluble?
SMCC NHS-ester (Amine)Maleimide (Sulfhydryl)8.3NoNo
Sulfo-SMCC Sulfo-NHS-ester (Amine)Maleimide (Sulfhydryl)8.3NoYes
MBS NHS-ester (Amine)Maleimide (Sulfhydryl)10.2NoNo
Sulfo-MBS Sulfo-NHS-ester (Amine)Maleimide (Sulfhydryl)10.2NoYes
EMCS NHS-ester (Amine)Maleimide (Sulfhydryl)9.4NoNo
GMBS NHS-ester (Amine)Maleimide (Sulfhydryl)7.3NoNo
LC-SPDP NHS-ester (Amine)Pyridyldithiol (Sulfhydryl)15.7Yes (Disulfide)No
Sulfo-LC-SPDP Sulfo-NHS-ester (Amine)Pyridyldithiol (Sulfhydryl)15.7Yes (Disulfide)Yes
SATA NHS-ester (Amine)Thiol (protected)2.8NoNo
BMPS NHS-ester (Amine)Maleimide (Sulfhydryl)6.9NoNo
ANB-NOS NHS-ester (Amine)Phenyl Azide (Photoreactive)9.2NoNo
Sulfo-SANPAH Sulfo-NHS-ester (Amine)Phenyl Azide (Photoreactive)18.2NoYes
DBCO-PEG4-NHS ester NHS-ester (Amine)DBCO (Azide)27.2NoYes

Data compiled from various sources, including product datasheets and scientific literature.[3][12][13]

Mandatory Visualization

Below are diagrams illustrating key concepts and workflows related to heterobifunctional crosslinkers, generated using the DOT language.

G cluster_0 Heterobifunctional Crosslinker Structure Reactive Group A Reactive Group A Spacer Arm Spacer Arm Reactive Group A->Spacer Arm Reactive Group B Reactive Group B Spacer Arm->Reactive Group B

Caption: General structure of a heterobifunctional crosslinker.

G cluster_0 Two-Step Conjugation Workflow Biomolecule A (Amine) Biomolecule A (Amine) Activated Biomolecule A Activated Biomolecule A Biomolecule A (Amine)->Activated Biomolecule A Step 1: NHS-ester reaction Crosslinker (NHS-ester/Maleimide) Crosslinker (NHS-ester/Maleimide) Crosslinker (NHS-ester/Maleimide)->Activated Biomolecule A Final Conjugate Final Conjugate Activated Biomolecule A->Final Conjugate Step 2: Maleimide reaction Biomolecule B (Sulfhydryl) Biomolecule B (Sulfhydryl) Biomolecule B (Sulfhydryl)->Final Conjugate

Caption: Two-step conjugation using an amine- and sulfhydryl-reactive crosslinker.

G cluster_1 Antibody-Drug Conjugate (ADC) Synthesis Antibody (Amine) Antibody (Amine) Maleimide-Activated Antibody Maleimide-Activated Antibody Antibody (Amine)->Maleimide-Activated Antibody Step 1 SMCC Crosslinker SMCC Crosslinker SMCC Crosslinker->Maleimide-Activated Antibody Antibody-Drug Conjugate Antibody-Drug Conjugate Maleimide-Activated Antibody->Antibody-Drug Conjugate Step 2 Drug (Sulfhydryl) Drug (Sulfhydryl) Drug (Sulfhydryl)->Antibody-Drug Conjugate

Caption: Workflow for the synthesis of an antibody-drug conjugate using SMCC.

Experimental Protocols

The following are detailed methodologies for common bioconjugation applications using heterobifunctional crosslinkers.

Protocol 1: Two-Step Antibody-Small Molecule Conjugation using SMCC

This protocol describes the conjugation of a small molecule containing a sulfhydryl group to an antibody.[12]

Materials:

  • Antibody (1-5 mg/mL in PBS, pH 7.2-7.5)

  • SMCC crosslinker

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Sulfhydryl-containing small molecule

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1M Tris-HCl, pH 8.0

Procedure:

  • Antibody Modification with SMCC: a. Prepare a 10 mM stock solution of SMCC in anhydrous DMF or DMSO immediately before use. b. Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution. c. Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.[12]

  • Removal of Excess Crosslinker: a. Remove non-reacted SMCC using a desalting column equilibrated with PBS.[12]

  • Conjugation with Sulfhydryl-Containing Molecule: a. Immediately add the sulfhydryl-containing small molecule to the maleimide-activated antibody. A 1.5-fold molar excess of the small molecule over the antibody is recommended. b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): a. To quench any unreacted maleimide groups, add a final concentration of 1 mM β-mercaptoethanol or cysteine. Incubate for 15 minutes at room temperature.[12]

  • Purification: a. Purify the antibody-small molecule conjugate using a desalting column or dialysis to remove excess small molecule and quenching reagent.[12]

Protocol 2: Protein Immobilization onto a Surface using Sulfo-SMCC

This protocol outlines the immobilization of a sulfhydryl-containing protein onto an amine-functionalized surface.[14]

Materials:

  • Amine-functionalized surface (e.g., amine-coated microplate)

  • Sulfo-SMCC crosslinker

  • Sulfhydryl-containing protein

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2

  • Washing Buffer: PBS with 0.05% Tween-20

  • Blocking Buffer: 1% BSA in PBS

Procedure:

  • Surface Activation with Sulfo-SMCC: a. Prepare a 1 mg/mL solution of Sulfo-SMCC in PBS. b. Add the Sulfo-SMCC solution to the amine-functionalized surface and incubate for 30-60 minutes at room temperature.

  • Washing: a. Aspirate the crosslinker solution and wash the surface three times with Washing Buffer to remove excess, unreacted Sulfo-SMCC.

  • Protein Immobilization: a. Prepare a solution of the sulfhydryl-containing protein in PBS, pH 6.5-7.5. b. Add the protein solution to the maleimide-activated surface and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Blocking: a. Aspirate the protein solution and wash the surface three times with Washing Buffer. b. Add Blocking Buffer to block any remaining reactive sites on the surface. Incubate for 30 minutes at room temperature.

  • Final Wash: a. Aspirate the Blocking Buffer and wash the surface three times with Washing Buffer. The surface is now ready for use in downstream applications.

Conclusion

Heterobifunctional crosslinkers are indispensable reagents in modern life sciences research and drug development.[2][3] Their ability to facilitate controlled and specific covalent linkages between diverse biomolecules enables a wide array of applications, from fundamental protein-protein interaction studies to the development of sophisticated antibody-drug conjugates.[10][15] A thorough understanding of the different chemistries, spacer arm properties, and reaction conditions is crucial for the successful design and execution of bioconjugation experiments. This guide provides a foundational understanding and practical protocols to empower researchers in harnessing the full potential of these versatile molecular tools.

References

t-Boc-N-amido-PEG10-Br molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to t-Boc-N-amido-PEG10-Br

This technical guide provides a comprehensive overview of this compound, a heterobifunctional linker crucial in the fields of bioconjugation, chemical biology, and drug development.[1] It is particularly significant in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] This document details its chemical properties, experimental protocols for its synthesis and application, and logical workflows for its use.

Core Properties and Structure

This compound is a chemical linker that incorporates three important functional components: a tert-butyloxycarbonyl (t-Boc) protected amine, a hydrophilic ten-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal alkyl bromide.[1] This molecular architecture provides a versatile platform for the sequential and controlled conjugation of different molecules. The PEG spacer enhances aqueous solubility and provides a flexible linkage, which is often critical for maintaining the biological activity of the final conjugate.[1][3]

The terminal functional groups have orthogonal reactivity. The t-Boc group serves as a stable protecting group for the amine, which can be easily removed under mild acidic conditions to reveal a primary amine.[1][3][4] The bromo group at the other end acts as a reactive site for nucleophilic substitution reactions, allowing it to be linked to molecules containing nucleophiles like thiols, phenols, or amines.[1][3]

Data Presentation

The key physicochemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C27H54BrNO12
Molecular Weight 664.62 g/mol
PEG Chain Length 10 units
Terminal Groups t-Boc-protected amine, Bromo
Solubility Soluble in DMSO, DMF, DCM

Data sourced from multiple references.[3][5]

Applications in PROTAC Development

PROTACs are innovative therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate specific disease-causing proteins. These molecules are heterobifunctional, consisting of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker.

This compound is an ideal precursor for PROTAC linkers due to several advantages conferred by its PEG10 chain:

  • Enhanced Solubility : The hydrophilic PEG chain can improve the overall solubility of the PROTAC molecule, which is often hydrophobic.

  • Optimal Length and Flexibility : The ten-unit PEG spacer provides a flexible linkage of a specific length, a critical parameter for the efficient formation of the stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • Reduced Steric Hindrance : The flexible nature of the PEG chain helps to minimize potential steric clashes between the two large protein binding partners.

The linker's orthogonal ends allow for a modular synthesis strategy. For instance, the bromide can be reacted with a target protein ligand, and after deprotection, the newly freed amine can be coupled to the E3 ligase ligand.[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and application of this compound, based on standard organic chemistry procedures.

Protocol 1: Synthesis of this compound

The synthesis is a two-step process starting from amino-PEG10-alcohol.[3]

Step 1: Synthesis of t-Boc-NH-PEG10-OH (Boc Protection)

  • Objective : To protect the terminal amine of amino-PEG10-alcohol with a t-Boc group.[3]

  • Materials :

    • Amino-PEG10-alcohol (1 equivalent)

    • Di-tert-butyl dicarbonate (B1257347) ((Boc)2O) (1.1 equivalents)

    • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[3]

  • Procedure :

    • Dissolve amino-PEG10-alcohol in anhydrous DCM.

    • Add triethylamine to the solution and stir at room temperature.

    • Slowly add a solution of (Boc)2O in DCM to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours, monitoring progress by Thin-Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure t-Boc-NH-PEG10-OH.[3]

Step 2: Synthesis of this compound (Bromination)

  • Objective : To convert the terminal hydroxyl group of t-Boc-NH-PEG10-OH to a bromide, for example, via an Appel reaction.[3]

  • Materials :

    • t-Boc-NH-PEG10-OH (1 equivalent)

    • Carbon tetrabromide (CBr4) (1.5 equivalents)

    • Triphenylphosphine (PPh3) (1.5 equivalents)

    • Anhydrous Dichloromethane (DCM)[3]

  • Procedure :

    • Dissolve t-Boc-NH-PEG10-OH in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triphenylphosphine, followed by the portion-wise addition of carbon tetrabromide.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.[1]

Protocol 2: Application in PROTAC Synthesis (Alkylation of a Phenolic Ligand)
  • Objective : To conjugate this compound to a phenolic hydroxyl group on a target protein ligand.[1]

  • Materials :

    • Phenolic ligand (1.0 equivalent)

    • This compound (1.2 equivalents)

    • Potassium carbonate (K2CO3, 2-3 equivalents) or Cesium carbonate (Cs2CO3, 1.5-2 equivalents)

    • Anhydrous Dimethylformamide (DMF) or Acetonitrile[1]

  • Procedure :

    • Dissolve the phenolic ligand in anhydrous DMF under an inert atmosphere.

    • Add the base (e.g., K2CO3) to the solution.

    • Add this compound to the reaction mixture.

    • Stir the reaction at room temperature or elevated temperature (e.g., 60-80 °C) until the starting material is consumed, as monitored by LC-MS.

    • After completion, cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Protocol 3: t-Boc Deprotection
  • Objective : To remove the t-Boc protecting group to yield a free primary amine.

  • Materials :

    • t-Boc-N-amido-PEG10-functionalized compound

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

  • Procedure :

    • Dissolve the t-Boc protected compound in a 1:1 mixture of DCM and TFA.

    • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • Re-dissolve the residue in DCM and neutralize by washing with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine product.

Mandatory Visualization

The following diagram illustrates the proposed synthetic workflow for this compound.

Synthesis_Workflow Precursor Amino-PEG10-alcohol (H2N-PEG10-OH) Step1 Step 1: Boc Protection + (Boc)2O, TEA in DCM Precursor->Step1 Intermediate t-Boc-NH-PEG10-OH Step1->Intermediate Step2 Step 2: Bromination + CBr4, PPh3 in DCM Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed two-step synthesis of this compound.

References

Methodological & Application

Application Notes: Protocol for t-Boc Deprotection of PEG10 Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (t-Boc) group is a widely utilized amine protecting group in bioconjugation and synthetic chemistry, including its use in conjunction with polyethylene (B3416737) glycol (PEG) linkers. The t-Boc group's stability to a range of reaction conditions and its facile removal under acidic conditions make it an ideal choice for multi-step synthetic strategies.[1][2] This application note provides a detailed protocol for the efficient deprotection of a t-Boc-protected amine on a PEG10 linker, a common component in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4] The removal of the t-Boc group exposes a primary amine, which can then be used for subsequent conjugation with payloads, imaging agents, or other molecules of interest.[5]

The most common method for t-Boc deprotection involves treatment with a strong acid, typically trifluoroacetic acid (TFA), often in a chlorinated solvent such as dichloromethane (B109758) (DCM).[6][7] The reaction is generally rapid and proceeds cleanly at room temperature.[7][8] However, the released tert-butyl cation during deprotection can lead to side reactions, such as the alkylation of electron-rich amino acid residues like tryptophan and methionine.[3] To mitigate these side reactions, scavengers such as triisopropylsilane (B1312306) (TIS) and water are often included in the deprotection cocktail.[3][6]

This document outlines a standard protocol for the TFA-mediated deprotection of a t-Boc-PEG10 linker, including recommended reaction conditions, work-up procedures, and analytical methods for monitoring the reaction.

Data Presentation

Quantitative analysis of t-Boc deprotection under various acidic conditions is crucial for optimizing reaction efficiency and product purity. The following table summarizes the effectiveness of different deprotection reagents and reaction times.

Acidic ReagentSolventReaction Time (min)Product Purity (%)
50% TFADCM578
50% TFADCM60>95
4M HClDioxane5~80
4M HClDioxane60>95
Table 1: Comparative analysis of acidic conditions for t-Boc deprotection, with purity determined by HPLC analysis.[9]

Experimental Protocols

This section provides a detailed methodology for the t-Boc deprotection of a PEG10 linker.

Materials:

  • t-Boc-N-amido-PEG10-containing compound

  • Trifluoroacetic acid (TFA)[9]

  • Dichloromethane (DCM), anhydrous[9]

  • Triisopropylsilane (TIS) (optional, recommended)[3][9]

  • Diethyl ether, cold[6]

  • Nitrogen gas or rotary evaporator[6]

  • Magnetic stirrer and stir bar[9]

  • Ice bath[9]

  • Round-bottom flask[9]

Protocol: t-Boc Deprotection using TFA/DCM

  • Preparation of the Deprotection Cocktail (with scavenger): In a fume hood, prepare a fresh deprotection cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[3][6] For a simpler approach without scavengers, a solution of 20-50% TFA in DCM can be used.[6][10] Caution: TFA is highly corrosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[3]

  • Dissolution of the t-Boc Protected Compound: Dissolve the t-Boc-protected PEG10-containing compound in anhydrous DCM in a round-bottom flask to a concentration of approximately 0.1-0.2 M.[10]

  • Initiation of the Deprotection Reaction: Cool the solution to 0°C using an ice bath.[9][11] To the cooled solution, add an equal volume of the freshly prepared TFA deprotection cocktail.[6]

  • Reaction Incubation: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.[11] The optimal reaction time may vary depending on the substrate and should be determined by monitoring the reaction progress.[11]

  • Monitoring the Reaction: The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[10] For NMR, the disappearance of the t-butyl proton signal (a singlet around 1.4 ppm) indicates the removal of the Boc group.[10] LC-MS analysis should show a mass decrease corresponding to the loss of the t-Boc group (100.12 Da).[3]

  • Work-up and Product Isolation:

    • Upon completion of the reaction, remove the DCM and excess TFA by rotary evaporation or under a stream of nitrogen.[6][11] To ensure complete removal of residual TFA, co-evaporation with toluene (B28343) can be performed.[10]

    • To the resulting residue, add cold diethyl ether to precipitate the deprotected product, which will likely be the TFA salt of the amine.[6][10]

    • Collect the precipitate by centrifugation or filtration.[6]

    • Wash the solid pellet several times with cold diethyl ether to remove any remaining scavengers and their byproducts.[6]

    • Air-dry the pellet to remove residual ether.[3]

  • Purification and Storage: The deprotected amine-PEG10 compound can be further purified by methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) if necessary.[11] The final product is often obtained as a TFA salt, which can be used directly in subsequent steps or neutralized by washing with a saturated aqueous solution of sodium bicarbonate during an aqueous workup, provided the product is not water-soluble.[8][10]

Mandatory Visualization

G cluster_prep Preparation cluster_reaction Deprotection Reaction cluster_workup Work-up and Isolation cluster_final Final Product start Dissolve t-Boc-PEG10 in anhydrous DCM cool Cool solution to 0°C start->cool cocktail Prepare Deprotection Cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIS) add_tfa Add Deprotection Cocktail cocktail->add_tfa cool->add_tfa incubate Incubate: 30 min at 0°C, then 1-2 hours at RT add_tfa->incubate monitor Monitor reaction (TLC, LC-MS, NMR) incubate->monitor evaporate Remove TFA and DCM (Rotary Evaporation) monitor->evaporate precipitate Precipitate product with cold diethyl ether evaporate->precipitate wash Wash precipitate with cold diethyl ether precipitate->wash dry Air-dry the product wash->dry end_product Deprotected Amine-PEG10 (TFA Salt) dry->end_product

Caption: Workflow for t-Boc deprotection of a PEG10 linker.

References

Application Notes and Protocols: Conjugation of t-Boc-N-amido-PEG10-Br to a Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1][2][3] This process can enhance protein stability, increase solubility, reduce immunogenicity, and prolong circulation half-life.[1][4][5] These application notes provide a detailed protocol for the conjugation of a protein of interest with t-Boc-N-amido-PEG10-Br, a heterobifunctional PEGylation reagent.

This reagent features a terminal bromide group for covalent attachment to nucleophilic amino acid residues, primarily the thiol group of cysteine, via an alkylation reaction.[1][6][7] The other end of the PEG linker is capped with a tert-butyloxycarbonyl (t-Boc) protected amine. This protecting group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a primary amine for subsequent modification, enabling the development of more complex bioconjugates.[1][8][9]

Principle of the Method

The conjugation of this compound to a protein is a two-step process. The first step involves the alkylation of a nucleophilic residue on the protein surface by the bromo-PEG reagent. Cysteine residues are the most common targets for this type of modification due to the high nucleophilicity of the thiol group.[1][6][10] The reaction is typically performed at a slightly basic pH to facilitate the deprotonation of the thiol group, increasing its reactivity.[1][11]

Following the PEGylation reaction and purification of the conjugate, the t-Boc protecting group can be removed by treatment with a mild acid, such as trifluoroacetic acid (TFA), to expose a primary amine.[1][12][13] This newly available amine can then be used for further conjugation with other molecules, such as fluorescent dyes, targeting ligands, or other therapeutic agents.[1]

Materials and Reagents

  • Protein of interest with an available cysteine residue

  • This compound

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Reducing agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching solution (optional): L-cysteine or 2-mercaptoethanol

  • Deprotection Solution: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

  • Purification system: Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) columns

  • Analytical instruments: SDS-PAGE, HPLC, Mass Spectrometer

Experimental Protocols

Protocol 1: Protein Preparation
  • Protein Dissolution: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Reduction of Disulfide Bonds (if necessary): If the target cysteine is in a disulfide bond, add a 10-fold molar excess of TCEP or DTT and incubate for 1 hour at room temperature to reduce the disulfide bond.

  • Removal of Reducing Agent: Remove the reducing agent by dialysis against the Reaction Buffer or using a desalting column.

Protocol 2: PEGylation Reaction
  • PEG Reagent Preparation: Immediately before use, dissolve this compound in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF) to prepare a stock solution (e.g., 100 mM).

  • Conjugation: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.[1]

  • Incubation: Allow the reaction to proceed at room temperature with gentle stirring for 2-24 hours. The optimal reaction time should be determined by monitoring the reaction progress using a suitable analytical technique (e.g., SDS-PAGE or HPLC).[12]

  • Quenching (Optional): The reaction can be stopped by adding a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, to consume any unreacted bromo-PEG.[12]

Protocol 3: Purification of the PEGylated Protein
  • Purification: Purify the conjugate using a desalting column or size-exclusion chromatography to remove unreacted PEG linker and other small molecules.[6] For higher resolution, Hydrophobic Interaction Chromatography (HIC) can be used.[12]

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the purified PEGylated protein. The PEGylated protein will show an increase in molecular weight.

Protocol 4: t-Boc Deprotection
  • Lyophilization: Lyophilize the purified t-Boc-PEGylated protein to remove the aqueous buffer.

  • Deprotection Cocktail: Prepare a deprotection cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[14] Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.[11]

  • Deprotection Reaction: Add the cold deprotection cocktail to the lyophilized protein. Incubate the reaction on ice for 1 hour, with occasional gentle vortexing.[11]

  • Removal of TFA: Remove the TFA by evaporation under a stream of nitrogen.[11]

  • Protein Precipitation: Precipitate the deprotected protein with cold diethyl ether.

  • Purification: The resulting amine-PEGylated molecule can be purified by RP-HPLC.[12]

Data Presentation

The efficiency of the conjugation reaction is dependent on several factors. The following table summarizes expected conjugation efficiencies based on reactions with model compounds under optimized conditions.

Conjugation Partner (Nucleophile)Reaction pHMolar Ratio (PEG:Nucleophile)Reaction Time (hours)Temperature (°C)Expected Conjugation Efficiency (%)
Thiol (e.g., Cysteine)7.5 - 8.53:1425> 90%
Amine (e.g., Lysine)8.55:1242560-80%

Note: These values are estimates and should be optimized for each specific protein and application.[15]

Visualization of Workflows and Relationships

Experimental Workflow

The following diagram illustrates the step-by-step process for conjugating this compound to a protein and the subsequent deprotection of the t-Boc group.

G Experimental Workflow for Protein PEGylation and Deprotection cluster_prep Protein Preparation cluster_peg PEGylation cluster_purify Purification cluster_deprotect t-Boc Deprotection Prot_Sol Dissolve Protein in Reaction Buffer Reduce Reduce Disulfide Bonds (if necessary) Prot_Sol->Reduce Purify_Prot Remove Reducing Agent (Desalting/Dialysis) Reduce->Purify_Prot Conjugate Add PEG to Protein (10-50x molar excess) Purify_Prot->Conjugate Prep_PEG Prepare t-Boc-PEG-Br Stock Solution Prep_PEG->Conjugate Incubate Incubate (2-24h, RT) Conjugate->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify_Conj Purify Conjugate (SEC/HIC) Quench->Purify_Conj Analyze_Conj Analyze Fractions (SDS-PAGE) Purify_Conj->Analyze_Conj Lyophilize Lyophilize Conjugate Analyze_Conj->Lyophilize Deprotect Add TFA Cocktail (1h, on ice) Lyophilize->Deprotect Remove_TFA Remove TFA Deprotect->Remove_TFA Precipitate Precipitate with Ether Remove_TFA->Precipitate Purify_Final Purify Final Product (RP-HPLC) Precipitate->Purify_Final

Caption: Workflow for protein conjugation and deprotection.

Logical Relationship of Functional Groups

The utility of this compound lies in the orthogonal reactivity of its terminal functional groups, allowing for sequential conjugation strategies.

References

Application Notes and Protocols for the Use of t-Boc-N-amido-PEG10-Br in Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells.[1] The linker, which connects the antibody to the cytotoxic payload, is a critical component influencing the ADC's stability, pharmacokinetics, efficacy, and safety.[2] This document provides a detailed guide on the application of t-Boc-N-amido-PEG10-Br, a heterobifunctional Polyethylene (B3416737) Glycol (PEG) linker, in the development of ADCs.

The this compound linker is comprised of three key functional components:

  • A bromoacetyl group at one terminus, which serves as a reactive handle for covalent conjugation to nucleophilic groups, most commonly the thiol groups of cysteine residues on the antibody.[]

  • A hydrophilic 10-unit polyethylene glycol (PEG10) spacer that enhances the solubility and stability of the ADC, reduces aggregation, and can improve its pharmacokinetic profile by extending circulation half-life.[4][]

  • A t-Boc (tert-butyloxycarbonyl) protected primary amine at the other terminus, which allows for a sequential and controlled conjugation strategy. The t-Boc group is stable under the conditions used for antibody conjugation but can be readily removed under mild acidic conditions to reveal the amine for subsequent attachment of the cytotoxic payload.[6]

This modular design makes this compound a versatile tool for the precise construction of ADCs with desired properties.

Data Presentation

The incorporation of a PEG linker can significantly alter the physicochemical and pharmacological properties of an ADC. The following tables summarize representative quantitative data from literature, illustrating the impact of PEGylation on key ADC characteristics.

Table 1: Impact of PEGylation on ADC Pharmacokinetics

ADC ConstructLinker TypeMean Residence Time (MRT) in vivo (hours)Plasma Clearance (mL/h/kg)Reference
ADC-ANon-PEGylated350.6Illustrative Data
ADC-A-PEG10Linear PEG10700.3Illustrative Data

Note: Data is illustrative and based on general trends observed in the literature. Actual values will vary depending on the specific antibody, payload, and conjugation chemistry.

Table 2: In Vitro Cytotoxicity of a Hypothetical HER2-Targeted ADC

Cell LineHER2 ExpressionADC ConstructIC50 (nM)
SK-BR-3HighHER2-ADC-PEG10-MMAE0.5
MDA-MB-468LowHER2-ADC-PEG10-MMAE>1000
SK-BR-3HighUnconjugated Antibody>1000
SK-BR-3HighFree MMAE1.2

IC50: Half-maximal inhibitory concentration. Data is hypothetical and for illustrative purposes.

Experimental Protocols

This section provides detailed step-by-step protocols for the synthesis and characterization of an ADC using the this compound linker.

Protocol 1: Antibody Reduction and Linker Conjugation

This protocol describes the generation of free thiol groups on a monoclonal antibody via the reduction of interchain disulfide bonds, followed by conjugation with the bromoacetyl group of the this compound linker.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.2, degassed

  • Desalting columns (e.g., PD-10)

  • Reaction tubes

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Prepare the mAb solution at a concentration of 5-10 mg/mL in degassed PBS, pH 7.4.

  • Antibody Reduction:

    • Prepare a fresh 10 mM stock solution of TCEP in water.

    • Add a 10-fold molar excess of TCEP to the mAb solution.

    • Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.

  • Purification of Reduced Antibody:

    • Immediately after incubation, remove the excess TCEP using a pre-equilibrated desalting column with degassed PBS, pH 7.2. This step is crucial to prevent the re-oxidation of the thiol groups.[1]

    • Collect the protein fractions and determine the concentration using a spectrophotometer at 280 nm.

  • Linker Preparation:

    • Dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution.

  • Conjugation Reaction:

    • Add a 5- to 10-fold molar excess of the this compound stock solution to the purified reduced antibody solution. The optimal molar ratio should be determined empirically.

    • Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to maintain antibody stability.[1]

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification of Antibody-Linker Intermediate:

    • Remove the excess, unreacted linker by size-exclusion chromatography (SEC) or using a desalting column equilibrated with PBS, pH 7.4.[]

    • Collect and pool the protein-containing fractions.

  • Characterization of Antibody-Linker Intermediate:

    • The resulting antibody-linker intermediate should be characterized to determine the linker-to-antibody ratio (LAR). This can be achieved using techniques such as Hydrophobic Interaction Chromatography (HIC)-HPLC or mass spectrometry.[7][8]

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization mAb Monoclonal Antibody (mAb) Reduction Antibody Reduction (37°C, 1-2h) mAb->Reduction TCEP TCEP Solution TCEP->Reduction Linker This compound in DMSO Conjugation Linker Conjugation (RT, 1-2h) Linker->Conjugation Purification1 Purification of Reduced Antibody (Desalting Column) Reduction->Purification1 Purification1->Conjugation Purification2 Purification of Antibody-Linker Intermediate (SEC/Desalting) Conjugation->Purification2 Characterization Characterization (HIC-HPLC, MS) Determine Linker-to-Antibody Ratio Purification2->Characterization

Workflow for Antibody Reduction and Linker Conjugation.

Protocol 2: t-Boc Deprotection

This protocol describes the removal of the t-Boc protecting group from the antibody-linker intermediate to expose the primary amine for subsequent payload conjugation.

Materials:

  • Purified antibody-linker intermediate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Reaction tubes

  • Rotary evaporator or nitrogen stream

Procedure:

  • Dissolution:

    • Lyophilize or carefully dry the purified antibody-linker intermediate.

    • Dissolve the dried intermediate in a 1:1 mixture of anhydrous DCM and TFA.[9]

  • Deprotection Reaction:

    • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

    • Monitor the reaction progress by LC-MS if possible to ensure complete deprotection.[9]

  • Work-up and Neutralization:

    • Remove the TFA and DCM under a stream of nitrogen or using a rotary evaporator.

    • Re-dissolve the residue in a suitable buffer (e.g., PBS, pH 7.4) and immediately purify using a desalting column to remove residual TFA and salts.

Protocol 3: Payload Conjugation

This protocol outlines the conjugation of an activated cytotoxic payload (e.g., an NHS-ester of MMAE) to the deprotected antibody-linker intermediate.

Materials:

  • Deprotected antibody-linker intermediate

  • NHS-ester of the cytotoxic payload (e.g., MMAE-NHS)

  • Anhydrous DMSO

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., SEC-HPLC)

Procedure:

  • Payload Preparation:

    • Dissolve the NHS-ester of the payload in anhydrous DMSO to prepare a 10 mM stock solution.

  • Conjugation Reaction:

    • To the deprotected antibody-linker intermediate in reaction buffer, add a 5- to 10-fold molar excess of the payload stock solution.

    • Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C, protected from light if the payload is light-sensitive.

  • Quenching the Reaction:

    • Add a quenching reagent to a final concentration of 50 mM to react with any unreacted NHS-ester.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Final ADC:

    • Purify the final ADC using SEC-HPLC to remove unconjugated payload, quenching reagent, and any aggregates.[]

    • Collect and pool the fractions containing the purified ADC.

  • Final ADC Characterization:

    • Characterize the final ADC for purity, drug-to-antibody ratio (DAR), and aggregation using SEC-HPLC, HIC-HPLC, and mass spectrometry.[7][8][10]

G cluster_deprotection t-Boc Deprotection cluster_conjugation Payload Conjugation cluster_finalization Finalization Intermediate Antibody-Linker Intermediate Deprotection Deprotection Reaction (RT, 30min-2h) Intermediate->Deprotection TFA_DCM TFA/DCM TFA_DCM->Deprotection Workup Work-up & Neutralization Deprotection->Workup Conjugation Payload Conjugation (RT, 2-4h) Workup->Conjugation Payload Activated Payload (e.g., MMAE-NHS) Payload->Conjugation Quenching Quenching Conjugation->Quenching Purification Final ADC Purification (SEC-HPLC) Quenching->Purification Characterization Final ADC Characterization (DAR, Purity, Aggregation) Purification->Characterization

Workflow for t-Boc Deprotection and Payload Conjugation.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a method to evaluate the in vitro potency of the purified ADC.

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3) and a control cell line (e.g., HER2-negative MDA-MB-468)

  • Complete cell culture medium

  • Purified ADC, unconjugated antibody, and free payload

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.

    • Remove the medium from the wells and add 100 µL of the different drug dilutions. Include wells with medium only as a blank control and untreated cells as a negative control.

    • Incubate the plate for 72-96 hours at 37°C with 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[6]

    • Incubate for 2-4 hours at 37°C.

    • Carefully aspirate the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Signaling Pathway

The mechanism of action of an ADC involves several steps, from binding to the target antigen on the cancer cell surface to the intracellular release of the cytotoxic payload, which then induces cell death. For an ADC targeting the HER2 receptor with an MMAE payload, the process is as follows:

  • Binding and Internalization: The ADC's antibody component binds to the HER2 receptor on the surface of the cancer cell.[11]

  • Endocytosis and Trafficking: The ADC-HER2 complex is internalized into the cell via endocytosis and trafficked to the lysosome.[11]

  • Payload Release: Within the lysosome, the linker is cleaved by proteases, releasing the MMAE payload into the cytoplasm.[4]

  • Microtubule Disruption: MMAE, a potent antimitotic agent, binds to tubulin and inhibits its polymerization into microtubules.[4]

  • Cell Cycle Arrest and Apoptosis: The disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately triggers programmed cell death (apoptosis).[12]

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC HER2-ADC-PEG10-MMAE HER2 HER2 Receptor ADC->HER2 Binding Endosome Endosome HER2->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking MMAE Free MMAE Lysosome->MMAE Payload Release Tubulin Tubulin MMAE->Tubulin Inhibition of Polymerization CellCycleArrest G2/M Cell Cycle Arrest MMAE->CellCycleArrest Microtubules Microtubules Tubulin->Microtubules Apoptosis Apoptosis CellCycleArrest->Apoptosis

Mechanism of Action of a HER2-Targeted ADC with an MMAE Payload.

References

Application Notes and Protocols for t-Boc-N-amido-PEG10-Br Reaction with Cysteine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Boc-N-amido-PEG10-Br is a heterobifunctional crosslinker of significant interest in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1] This reagent possesses three key chemical features: a tert-butyloxycarbonyl (t-Boc) protected amine, a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal bromide. This unique combination allows for a modular and strategic approach to the synthesis of complex biomolecules.[1]

The terminal bromide is an effective electrophile that readily reacts with soft nucleophiles like the thiol group of cysteine residues via an SN2 nucleophilic substitution reaction, forming a stable thioether bond.[1][2] The t-Boc protecting group provides a stable mask for the primary amine, which can be readily cleaved under mild acidic conditions, enabling sequential conjugation strategies.[1] The PEG10 spacer enhances aqueous solubility, improves pharmacokinetic properties, and provides a flexible bridge between conjugated molecules.[1]

These application notes provide detailed protocols for the reaction of this compound with cysteine residues and its application in the synthesis of bioconjugates.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Weight~643.6 g/mol Calculated
Chemical FormulaC27H53BrN2O11Calculated
PEG Chain Length10 ethylene (B1197577) glycol unitsNomenclature
PurityTypically ≥95%Varies by supplier
SolubilitySoluble in a wide range of organic solvents (DMSO, DMF) and has some aqueous solubility.General knowledge
Table 2: Optimization of Reaction Conditions for Cysteine Alkylation

The efficiency of the conjugation reaction is dependent on several factors, including pH, temperature, and the molar ratio of reactants. The following table summarizes expected trends in conjugation efficiency based on reactions with model cysteine-containing peptides under various conditions.

ParameterConditionExpected Outcome on YieldRationale
pH 6.5 - 7.5ModerateThe thiol group (pKa ~8.5) is partially deprotonated to the more nucleophilic thiolate.[]
7.5 - 8.5HighOptimal pH range for selective cysteine alkylation, maximizing the concentration of the reactive thiolate anion while minimizing reactivity of other nucleophilic residues like lysine.[]
> 8.5Decreased SpecificityIncreased risk of off-target reactions with other nucleophilic amino acid residues such as lysine.[]
Molar Ratio (PEG:Cysteine) 1:1 to 5:1IncreasingA molar excess of the PEG reagent drives the reaction towards completion. A 5-fold excess is a common starting point.[4]
> 10:1High, with risk of over-PEGylationA large excess can lead to the modification of multiple sites on a single protein if more than one cysteine is accessible.[5]
Temperature 4 °CSlowSlower reaction rate, which can be beneficial for controlling the reaction with highly reactive proteins.
Room Temperature (~25 °C)Moderate to FastA good starting point for most conjugation reactions, typically proceeding to completion within 2-12 hours.[2]
37 °CFastIncreased reaction rate, but may risk protein denaturation for sensitive biomolecules.
Table 3: Illustrative Impact of PEG10 Linker on Antibody-Drug Conjugate (ADC) Pharmacokinetics

The inclusion of a PEG linker can significantly improve the pharmacokinetic profile of an ADC. While specific data for a PEG10 linker is not always available, the following table illustrates the general trend observed with increasing PEG chain length based on literature.

ADC ConstructLinker TypeMean Residence Time (MRT) in vivo (hours)Plasma Clearance (mL/h/kg)
ADC-XNon-PEGylated300.5
ADC-X-PEG4Short-chain PEG450.35
ADC-X-PEG10 Medium-chain PEG ~60 ~0.25
ADC-X-PEG24Long-chain PEG800.15

Note: Data is illustrative and based on trends observed in the literature where longer PEG chains generally lead to longer half-lives and reduced clearance.[4][6]

Experimental Protocols

Protocol 1: General Procedure for Cysteine-Specific Protein PEGylation

This protocol describes a general method for conjugating this compound to a protein containing a reactive cysteine residue.

Materials:

  • Protein with accessible cysteine residue(s)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification System: Size-exclusion chromatography (SEC) or dialysis equipment

Procedure:

  • Protein Preparation:

    • If the protein's cysteine residues are oxidized (forming disulfide bonds), they must be reduced to free thiols.

    • Dissolve the protein in Reaction Buffer to a concentration of 1-10 mg/mL.

    • Add a 10- to 20-fold molar excess of TCEP and incubate at room temperature for 1-2 hours.

    • Remove the excess reducing agent immediately using a desalting column or dialysis against the Reaction Buffer.

  • Linker Preparation:

    • Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution. A 5- to 20-fold molar excess of the linker over the protein is a recommended starting point.

    • The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature for 2-12 hours with gentle stirring. The optimal reaction time should be determined empirically for each specific protein.

  • Quenching:

    • Once the desired level of conjugation is achieved (monitored by techniques like SDS-PAGE or mass spectrometry), quench the reaction by adding a small molecule thiol (e.g., L-cysteine or β-mercaptoethanol) to a final concentration of 10-20 mM to react with any unreacted linker.

  • Purification:

    • Remove excess linker and other reaction components by size-exclusion chromatography (SEC) or dialysis to obtain the purified protein-PEG conjugate.

  • Characterization:

    • Characterize the final conjugate to determine the degree of labeling (e.g., by MALDI-TOF MS or ESI-MS).[7][8][9][10]

Protocol 2: t-Boc Deprotection

This protocol describes the removal of the t-Boc protecting group to reveal a primary amine for subsequent conjugation.

Materials:

  • t-Boc-PEGylated conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) for neutralization (optional)

  • Diethyl ether for precipitation

Procedure:

  • Dissolve the t-Boc-protected PEG-conjugate in DCM.

  • Add an equal volume of TFA to the solution.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or mass spectrometry.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Redissolve the residue in a minimal amount of DCM and precipitate the deprotected product by adding cold diethyl ether.

  • Centrifuge to collect the precipitate and wash with cold diethyl ether.

  • Dry the final amine-functionalized conjugate under vacuum.

Mandatory Visualization

Reaction_Mechanism Protein_Cys Protein-SH (Cysteine Residue) Transition_State SN2 Transition State Protein_Cys->Transition_State Nucleophilic Attack PEG_Br t-Boc-NH-PEG10-Br PEG_Br->Transition_State Conjugate t-Boc-NH-PEG10-S-Protein (Thioether Linkage) Transition_State->Conjugate HBr HBr Transition_State->HBr

Caption: Reaction mechanism of cysteine alkylation.

Experimental_Workflow Start Start Protein_Prep 1. Protein Preparation (Reduction of Disulfides) Start->Protein_Prep Conjugation 3. Conjugation Reaction (Alkylation of Cysteine) Protein_Prep->Conjugation Linker_Prep 2. Linker Preparation (Dissolve this compound) Linker_Prep->Conjugation Quenching 4. Quenching (Addition of small molecule thiol) Conjugation->Quenching Purification 5. Purification (SEC or Dialysis) Quenching->Purification Characterization 6. Characterization (Mass Spectrometry) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for protein PEGylation.

PROTAC_Signaling_Pathway PROTAC PROTAC (this compound as linker precursor) Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target_Protein Target Protein (Protein of Interest) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

References

Application Notes and Protocols for Amide Bond Formation with PEG10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) conjugation, or PEGylation, is a critical and widely adopted bioconjugation technique aimed at enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic molecules such as proteins, peptides, and small molecule drugs. The covalent attachment of PEG chains can significantly improve solubility, increase in vivo stability by reducing susceptibility to enzymatic degradation and renal clearance, and diminish immunogenicity.[1]

This document provides detailed protocols for the formation of a stable amide bond between a PEG10 derivative, specifically one with a terminal carboxylic acid (e.g., m-PEG10-acid), and a primary amine on a target molecule. The most common and efficient method for this conjugation involves the use of carbodiimide (B86325) chemistry, employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[1][2] This process first activates the carboxylic acid of the PEG10 to form a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to create a more stable, amine-reactive NHS ester. This activated PEG10 can then efficiently react with a primary amine on the target molecule to form a stable amide linkage.[1]

Two primary protocols are detailed herein: an aqueous-based method ideal for proteins, peptides, and other biomolecules, and an organic solvent-based method suitable for small molecules with limited aqueous solubility.[1]

Key Applications

  • Protein and Peptide PEGylation: To augment the therapeutic properties of biologics.[1][2]

  • Small Molecule Drug Modification: To boost the solubility and extend the half-life of small molecule drugs.[1]

  • Surface Functionalization: To alter the surface of nanoparticles, liposomes, and other drug delivery vehicles to minimize non-specific protein binding and enhance biocompatibility.[1]

  • Antibody-Drug Conjugate (ADC) Development: To serve as a hydrophilic linker connecting an antibody to a cytotoxic payload.[1]

Experimental Workflows

The general experimental workflow for amide bond formation with PEG10 involves a two-step process: activation of the PEG-acid and subsequent conjugation to the amine-containing molecule.

experimental_workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_downstream Downstream Processing PEG_Acid m-PEG10-acid Activated_PEG Amine-Reactive PEG10-NHS Ester PEG_Acid->Activated_PEG  Activation EDC_NHS EDC + NHS EDC_NHS->Activated_PEG PEGylated_Product PEGylated Product (Amide Bond) Activated_PEG->PEGylated_Product  Conjugation Amine_Molecule Amine-Containing Molecule Amine_Molecule->PEGylated_Product Quenching Quenching PEGylated_Product->Quenching  Stop Reaction Purification Purification Quenching->Purification Analysis Analysis Purification->Analysis

Caption: General workflow for PEG10-amide bond formation.

Quantitative Data Summary

The success of the conjugation reaction is dependent on several factors, with the molar ratios of the reactants and the pH of the reaction buffers being the most critical.

ParameterRecommended RangeNotes
Molar Ratios (PEG-Acid:EDC:NHS) 1 : (1.2 - 2.0) : (1.2 - 2.0)A slight excess of EDC and NHS ensures efficient activation of the PEG-acid.[1]
Molar Ratio (PEG-NHS:Amine) 1:1 to 1.5:1A slight excess of the activated PEG can help drive the reaction to completion.[3]
Activation pH 4.5 - 7.2Optimal for the EDC/NHS activation of carboxylic acids.[1][3]
Conjugation pH 7.0 - 8.5Optimal for the reaction of the NHS-ester with primary amines.[1][3]
Reaction Temperature 4°C to Room Temperature (25°C)Lower temperatures can be used to slow down hydrolysis of the NHS ester and for sensitive biomolecules.[2][4]
Reaction Time (Activation) 15 - 60 minutesSufficient time for the formation of the amine-reactive NHS ester.[1][2]
Reaction Time (Conjugation) 2 - 24 hoursReaction progress should be monitored (e.g., by LC-MS or TLC).[1]

Experimental Protocols

Protocol 1: Aqueous-Based Conjugation for Proteins and Peptides

This protocol is designed for the conjugation of m-PEG10-acid to primary amines (e.g., lysine (B10760008) residues or the N-terminus) on proteins and peptides in an aqueous buffer system.[1][2]

Materials:

  • m-PEG10-acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Protein or Peptide with primary amines

  • Activation Buffer: 0.1 M MES, pH 4.5 - 6.0[3]

  • Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5. This buffer must not contain primary amines (e.g., Tris or glycine).[1]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification system: Size-exclusion chromatography (SEC) column or dialysis cassettes.[1]

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.[2]

    • Prepare a stock solution of m-PEG10-acid in anhydrous DMF or DMSO (e.g., 10 mg/mL).[1]

    • Immediately before use, prepare fresh stock solutions of EDC and NHS in Activation Buffer or ultrapure water (e.g., 10 mg/mL).[1][2]

  • Protein/Peptide Preparation:

    • If the protein/peptide solution contains buffers with primary amines, exchange the buffer to the Conjugation Buffer using a desalting column or dialysis.[1]

    • Adjust the protein/peptide concentration to 2-10 mg/mL in the Conjugation Buffer.[1]

  • Activation of m-PEG10-acid:

    • In a reaction tube, combine the desired amount of m-PEG10-acid stock solution with the Activation Buffer.

    • Add EDC and NHS stock solutions to the m-PEG10-acid solution. A common molar ratio is 1:2:2 for m-PEG10-acid:EDC:NHS, but this may require optimization.[1]

    • Incubate the activation mixture for 15-30 minutes at room temperature with gentle mixing.[1][2]

  • Conjugation to the Protein/Peptide:

    • Immediately add the activated m-PEG10-acid mixture to the prepared protein/peptide solution.

    • If necessary, adjust the pH of the reaction mixture to 7.2-7.5.[1]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[1][2]

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.[2]

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.[2]

  • Purification:

    • Remove excess PEG reagent and byproducts by size-exclusion chromatography or dialysis.

  • Analysis:

    • Analyze the purified conjugate using SDS-PAGE, which will show an increase in the molecular weight of the PEGylated protein.

    • The degree of PEGylation can be determined by methods such as MALDI-TOF mass spectrometry, HPLC, or NMR.[1]

Protocol 2: Organic Solvent-Based Conjugation for Small Molecules

This protocol is suitable for the conjugation of m-PEG10-acid to a primary amine on a small molecule that is soluble in organic solvents.[1]

Materials:

  • m-PEG10-acid

  • EDC-HCl

  • NHS

  • Amine-containing small molecule

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)[1]

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base[1]

  • Purification system: Flash chromatography or preparative HPLC[1]

Procedure:

  • Reagent Preparation:

    • Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Dissolve m-PEG10-acid (1 equivalent) in anhydrous DCM or DMF.[1]

  • Activation of m-PEG10-acid:

    • To the solution of m-PEG10-acid, add EDC-HCl (1.2-2.0 equivalents) and NHS (1.2-2.0 equivalents).[1]

    • Stir the mixture at room temperature for 30-60 minutes.[1]

  • Conjugation to the Small Molecule:

    • Dissolve the amine-containing small molecule (1.0-1.5 equivalents) in anhydrous DCM or DMF.[1]

    • Add the small molecule solution to the activated m-PEG10-acid mixture.

    • Add DIPEA (1.5-2.0 equivalents) to the reaction mixture to act as a base.[1]

    • Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up and Purification:

    • Once the reaction is complete, the solvent can be removed under reduced pressure.

    • The crude product can be purified by flash chromatography or preparative HPLC to isolate the desired PEGylated small molecule.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the decision-making process for selecting the appropriate conjugation protocol based on the properties of the molecule to be PEGylated.

protocol_selection Start Start: PEGylate Molecule with Primary Amine Solubility_Check Is the molecule soluble in aqueous buffers? Start->Solubility_Check Aqueous_Protocol Use Aqueous-Based Protocol (Protocol 1) Solubility_Check->Aqueous_Protocol Yes Organic_Protocol Use Organic Solvent-Based Protocol (Protocol 2) Solubility_Check->Organic_Protocol No End End: Purified PEGylated Product Aqueous_Protocol->End Organic_Protocol->End

Caption: Protocol selection guide for PEG10-amide conjugation.

References

Application Notes and Protocols for the Purification of t-Boc-N-amido-PEG10-Br Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Boc-N-amido-PEG10-Br is a heterobifunctional linker molecule critical in bioconjugation and drug delivery systems.[1][2] Its structure comprises a tert-butyloxycarbonyl (t-Boc) protected amine, a discrete ten-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal bromide. This arrangement allows for a controlled, stepwise conjugation strategy. The terminal bromide is a reactive site for nucleophilic substitution, often with thiol groups on proteins, while the t-Boc protected amine can be deprotected under acidic conditions for subsequent modifications.[3][4]

Achieving high purity of this compound is essential to ensure the homogeneity and efficacy of the final bioconjugate.[1] Common impurities stemming from its synthesis can include unreacted starting materials and byproducts.[1] This document provides detailed application notes and protocols for the purification of this compound, primarily focusing on silica (B1680970) gel column chromatography and preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Physicochemical Properties of this compound and Related Derivatives
PropertyThis compoundt-Boc-N-amido-PEG10-acidt-Boc-N-amido-PEG10-aminet-Boc-N-amido-PEG10-azidet-Boc-N-amido-PEG10-NHS ester
Molecular Formula C27H54BrNO12C28H55NO14C27H56N2O12C27H54N4O12C32H58N2O16
Molecular Weight ( g/mol ) 692.62629.74600.8626.8726.81
Typical Purity >95%>95%>98%>98%>95%
Solubility Soluble in DMSO, DMF, DCMSoluble in water, DMSO, DMF, DCMSoluble in water, DMSO, DMF, DCMSoluble in DMSO, DMF, DCMSoluble in DMSO, DMF, DCM

Note: Data is compiled from various sources and represents typical values.

Comparison of Purification Methods for this compound
ParameterSilica Gel Column ChromatographyPreparative RP-HPLC
Principle Adsorption chromatography based on polarity.Partition chromatography based on hydrophobicity.
Scale Medium to large-scale purifications.Small to medium-scale purifications.
Resolution Moderate.High.
Cost Cost-effective.Higher cost due to instrumentation and columns.
Typical Purity Achieved >95%>98%
Key Advantages Scalability, low cost.High resolution, ideal for achieving high purity.
Key Disadvantages Potential for streaking of polar PEG compounds, lower resolution.Limited scalability, potential for t-Boc group lability with TFA.

Experimental Protocols

Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude this compound Silica Silica Gel Chromatography Crude->Silica Method 1 RPHPLC Preparative RP-HPLC Crude->RPHPLC Method 2 Analysis Purity Analysis (TLC, HPLC, MS, NMR) Silica->Analysis RPHPLC->Analysis PureProduct Pure this compound Analysis->PureProduct

Caption: General workflow for the purification of this compound.

Protocol 1: Silica Gel Column Chromatography

This method is suitable for medium to large-scale purifications and is a cost-effective approach.[1] Careful selection of the eluent system is crucial to achieve good separation of the polar PEG compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (B129727) (MeOH) or a 1:1 mixture of Ethanol (EtOH) and Isopropanol (IPA) in Chloroform

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Potassium permanganate (B83412) or iodine for visualization

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., 100% DCM).[5]

  • Column Packing: Wet pack a chromatography column with the silica gel slurry, ensuring a homogenous and air-free packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. Alternatively, for oily crude products, adsorb it onto a small amount of silica gel, dry it, and then dry-load it onto the column.

  • Elution:

    • Begin elution with a non-polar solvent like DCM.

    • Gradually increase the polarity of the eluent by introducing a polar solvent such as methanol or a 1:1 mixture of EtOH and IPA in chloroform. A slow and shallow gradient is recommended for better separation.

  • Fraction Collection and Monitoring: Collect fractions and monitor the elution of the product using TLC. The product is not UV-active but can be visualized by staining with potassium permanganate or iodine.[5]

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC)

Preparative RP-HPLC offers higher resolution and is ideal for achieving very high purity, especially for small to medium-scale purifications.[1][5]

Materials:

  • Crude or partially purified this compound

  • Preparative C18 HPLC column

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (FA)

  • 0.45 µm filter

Procedure:

  • System Preparation: Equilibrate the preparative C18 HPLC column with the initial mobile phase conditions (e.g., 95% Water with 0.1% TFA / 5% Acetonitrile with 0.1% TFA).[5] Note: The t-Boc group can be sensitive to strongly acidic conditions, so prolonged exposure to TFA should be minimized. Formic acid can be a milder alternative.[5]

  • Sample Preparation: Dissolve the crude or partially purified product in the initial mobile phase and filter it through a 0.45 µm filter.

  • Injection and Elution: Inject the sample onto the column and start the gradient elution. A suggested gradient is as follows:

    • 5-50% Acetonitrile in Water (both with 0.1% TFA) over 30 minutes.[5]

    • 50-95% Acetonitrile in Water (both with 0.1% TFA) over 5 minutes.[5]

    • Hold at 95% Acetonitrile for 5 minutes.[5]

  • Fraction Collection: Collect fractions based on the UV chromatogram, monitoring at approximately 214 nm for the amide bond.[5]

  • Product Isolation:

    • Analyze the collected fractions for purity using analytical HPLC or LC-MS.

    • Combine the pure fractions.

    • If an acidic modifier was used, it might need to be neutralized.

    • Lyophilization is the preferred method for isolating the final product from aqueous solutions.

Characterization of Purified this compound

Successful purification should be confirmed by appropriate analytical techniques.

Characterization Workflow

G cluster_input Input cluster_methods Analytical Methods cluster_output Confirmation Purified Purified Product NMR NMR Spectroscopy Purified->NMR MS Mass Spectrometry Purified->MS HPLC Analytical HPLC Purified->HPLC Structure Structural Confirmation NMR->Structure MW Molecular Weight Verification MS->MW Purity Purity Assessment HPLC->Purity

Caption: Workflow for the analytical characterization of purified this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides structural confirmation. Key signals to look for include the t-Boc protons at ~1.4 ppm (singlet, 9H) and the PEG backbone protons in the range of 3.5-3.7 ppm (broad singlet).[6][7]

  • ¹³C NMR: Offers complementary structural information.[8]

2. Mass Spectrometry (MS):

  • ESI-MS: Confirms the molecular weight of the purified linker.[6] The expected mass of the conjugate will be the mass of the target molecule plus approximately 596.8 Da (the mass of the linker minus HBr).[6]

3. High-Performance Liquid Chromatography (HPLC):

  • Analytical RP-HPLC: Used to assess the purity of the final product.[6] A single sharp peak is indicative of high purity.

Subsequent Deprotection of the t-Boc Group

After purification, the t-Boc group can be removed to reveal a primary amine for further conjugation.

Materials:

  • Purified this compound conjugate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the purified t-Boc-PEGylated molecule in DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add an equal volume of TFA to achieve a 50% (v/v) solution.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

  • Monitor the reaction for completeness by HPLC.

  • Remove the DCM and excess TFA by rotary evaporation or under a stream of nitrogen.

  • The resulting amine-PEGylated molecule can be further purified by RP-HPLC if necessary.

References

Application Notes and Protocols for Surface Modification using t-Boc-N-amido-PEG10-Br

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Boc-N-amido-PEG10-Br is a heterobifunctional linker molecule widely employed in bioconjugation, drug delivery, and surface modification.[1][2] Its unique structure, featuring a terminal bromide, a ten-unit polyethylene (B3416737) glycol (PEG) spacer, and a t-Boc protected amine, allows for a versatile, two-step conjugation strategy. The bromide group readily reacts with nucleophiles like thiols, making it ideal for attachment to surfaces or biomolecules.[1] The t-Boc protecting group can be subsequently removed under acidic conditions to expose a primary amine for further functionalization.[1] This document provides detailed application notes and protocols for the use of this compound in surface modification.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C27H54BrNO12[2]
Molecular Weight 664.62 g/mol [2]
PEG Chain Length 10 ethylene (B1197577) glycol units[1][2]
Terminal Groups t-Boc-protected amine, Bromo[2]
Purity Typically ≥95%[1]
Solubility Soluble in a wide range of organic solvents and has some aqueous solubility.[1]

Applications in Surface Modification

The primary application of this compound in this context is to create functionalized surfaces with specific chemical properties. The PEG spacer is particularly valuable for its ability to reduce non-specific protein adsorption, a critical factor in the development of biocompatible materials and in vitro diagnostic devices.[3][4][5]

Key Applications Include:
  • Creation of biocompatible surfaces: Modifying surfaces of medical implants and devices to minimize biofouling.

  • Development of biosensors: Immobilizing capture probes (antibodies, nucleic acids, etc.) onto sensor surfaces while minimizing background noise from non-specific binding.

  • Cell culture engineering: Creating surfaces that can be patterned with biomolecules to control cell adhesion and growth.

  • Drug delivery systems: Functionalizing nanoparticles and other drug carriers for targeted delivery.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its application in modifying gold and silicon oxide surfaces.

Protocol 1: Synthesis of this compound

This protocol describes a general two-step synthesis starting from amino-PEG10-alcohol.[2]

Step 1: Synthesis of t-Boc-NH-PEG10-OH

  • Objective: To protect the terminal amine of amino-PEG10-alcohol with a t-Boc group.[2]

  • Materials:

    • Amino-PEG10-alcohol

    • Di-tert-butyl dicarbonate (B1257347) ((Boc)2O)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous sodium sulfate

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • Dissolve amino-PEG10-alcohol (1 equivalent) and TEA or DIPEA (1.5 equivalents) in anhydrous DCM or THF.

    • Slowly add a solution of (Boc)2O (1.1 equivalents) in the same solvent to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.[2]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

    • Purify the crude product by column chromatography on silica gel to obtain pure t-Boc-NH-PEG10-OH.[2]

Step 2: Synthesis of this compound

  • Objective: To convert the terminal hydroxyl group of t-Boc-NH-PEG10-OH to a bromide.[2]

  • Materials:

    • t-Boc-NH-PEG10-OH

    • Carbon tetrabromide (CBr4)

    • Triphenylphosphine (B44618) (PPh3)

    • Anhydrous Dichloromethane (DCM)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve t-Boc-NH-PEG10-OH (1 equivalent) in anhydrous DCM under an inert atmosphere.[2]

    • Cool the solution to 0 °C in an ice bath.[2]

    • Add triphenylphosphine (1.5 equivalents) and stir until dissolved.[2]

    • Slowly add carbon tetrabromide (1.5 equivalents) to the reaction mixture.[2]

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[2]

    • Monitor the reaction progress by TLC.[2]

    • Once the reaction is complete, concentrate the mixture under reduced pressure.[2]

    • Purify the crude product by column chromatography on silica gel to yield this compound.[2]

Synthesis Workflow

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Bromination A Amino-PEG10-alcohol B Add (Boc)2O, TEA/DIPEA in DCM/THF A->B C Stir 12-24h at RT B->C D Workup and Purification C->D E t-Boc-NH-PEG10-OH D->E F t-Boc-NH-PEG10-OH G Add CBr4, PPh3 in DCM at 0°C F->G H Stir 12-24h, warm to RT G->H I Purification H->I J This compound I->J

A two-step synthesis of this compound.
Protocol 2: Surface Modification of Gold with t-Boc-N-amido-PEG10-thiol

This protocol requires the conversion of the terminal bromide of this compound to a thiol. This can be achieved by reacting it with a thiol source like potassium thioacetate (B1230152) followed by hydrolysis. The resulting t-Boc-N-amido-PEG10-thiol can then form a self-assembled monolayer (SAM) on a gold surface.

  • Objective: To form a functionalized SAM on a gold substrate.

  • Materials:

  • Procedure:

    • Cleaning the Gold Substrate: Thoroughly clean the gold substrate. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Preparation of Thiol Solution: Prepare a dilute solution (e.g., 1 mM) of t-Boc-N-amido-PEG10-thiol in 200 proof ethanol.[6]

    • Self-Assembly: Immerse the clean gold substrate in the thiol solution using tweezers.[6] Minimize exposure of the substrate to air.

    • Backfill the container with dry nitrogen gas and seal it.

    • Allow the self-assembly to proceed for 24-48 hours. Longer incubation times generally result in more ordered monolayers.

    • Rinsing and Drying: Remove the substrate from the solution and rinse it thoroughly with ethanol to remove non-specifically adsorbed molecules.

    • Dry the substrate with a stream of dry nitrogen gas.

    • Store the modified substrate in a clean, dry environment.

Protocol 3: Surface Modification of Amine-Functionalized Silicon Oxide

This protocol describes the reaction of this compound with a silicon oxide surface that has been pre-functionalized with an amine-containing silane (B1218182) (e.g., (3-aminopropyl)triethoxysilane, APTES).

  • Objective: To covalently attach the PEG linker to an amine-functionalized silicon oxide surface.

  • Materials:

    • Amine-functionalized silicon oxide substrate

    • This compound

    • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

    • Non-nucleophilic base (e.g., DIPEA or TEA)

  • Procedure:

    • Substrate Preparation: Ensure the amine-functionalized silicon oxide substrate is clean and dry.

    • Reaction Setup: In a clean, dry reaction vessel, place the amine-functionalized substrate.

    • Add a solution of this compound (e.g., 10-20 mM) and a non-nucleophilic base (2-3 equivalents) in an anhydrous polar aprotic solvent.

    • Reaction: Gently agitate the reaction mixture at room temperature for 12-24 hours.

    • Washing: After the reaction, thoroughly wash the substrate with the reaction solvent, followed by other organic solvents (e.g., dichloromethane, ethanol) to remove unreacted reagents and byproducts.

    • Drying: Dry the substrate under a stream of nitrogen.

Protocol 4: t-Boc Deprotection on a Modified Surface

This protocol is for removing the t-Boc protecting group to expose the terminal amine on the modified surface.

  • Objective: To deprotect the t-Boc group and generate a primary amine-functionalized surface.

  • Materials:

    • t-Boc functionalized surface

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Immerse the t-Boc functionalized surface in a 1:1 mixture of DCM and TFA.[7]

    • Allow the reaction to proceed at room temperature for 30 minutes to 2 hours.[7]

    • Remove the substrate and wash it thoroughly with DCM.

    • Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution.[7]

    • Rinse with deionized water and dry with a stream of nitrogen.

Surface Modification and Functionalization Workflow

G cluster_0 Surface Preparation cluster_1 PEGylation cluster_2 Deprotection A Clean Substrate (e.g., Gold, Silicon Oxide) B Functionalize with Thiol or Amine Groups A->B C Immerse in this compound or Thiol derivative solution B->C D Incubate 12-24h C->D E Wash and Dry D->E F t-Boc-PEGylated Surface E->F G Treat with TFA/DCM F->G H Neutralize and Wash G->H I Amine-Functionalized Surface H->I

A general workflow for surface modification.

Quantitative Data

The following tables summarize expected outcomes and characterization data for surfaces modified with PEG linkers. The exact values will vary depending on the specific substrate, linker density, and experimental conditions.

Table 1: Expected Surface Characterization Changes after PEGylation

Characterization TechniqueProperty MeasuredExpected Change after ModificationReference
X-ray Photoelectron Spectroscopy (XPS) Elemental CompositionIncrease in C, O, and N signals; appearance of Br signal (before deprotection).[8][9]
Contact Angle Goniometry Water Contact AngleDecrease, indicating increased hydrophilicity.[8]
Ellipsometry Layer ThicknessIncrease corresponding to the length of the PEG linker.[8]
Atomic Force Microscopy (AFM) Surface MorphologyChange in surface roughness and topography.

Table 2: Representative Data on Protein Adsorption on PEG-Modified Surfaces

SurfaceAdsorbed ProteinAmount of Adsorbed Protein (ng/cm²)Reduction in Adsorption vs. Unmodified SurfaceReference
Unmodified GoldFibrinogen>100-[4][8]
PEG-Modified GoldFibrinogen<10>90%[4][8]
Unmodified Silicon OxideAlbumin~80-100-[8]
PEG-Modified Silicon OxideAlbumin<5>95%[8]

Application in PROTAC Technology

This compound is also a valuable building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[7][10] The PEG linker plays a crucial role in spanning the distance between the target protein and the E3 ligase, facilitating the formation of a stable ternary complex.[7]

PROTAC Mechanism of Action

G cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation and Recycling A PROTAC D Ternary Complex (Target-PROTAC-E3) A->D B Target Protein B->D C E3 Ubiquitin Ligase C->D E E2-Ubiquitin F Ubiquitin Transfer D->F E->F G Polyubiquitinated Target Protein F->G H 26S Proteasome I Degradation of Target Protein G->I H->I J Recycled PROTAC and E3 Ligase I->J

References

Application Note: Advanced Bioconjugation Techniques Using Heterobifunctional Polyethylene Glycol (PEG) Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the chemical linking of two or more molecules, is a cornerstone of modern biotechnology and medicine. Polyethylene Glycol (PEG) linkers are frequently employed to improve the pharmacological properties of therapeutic molecules.[1] Heterobifunctional PEGs are linear PEG polymers that possess two different reactive terminal groups, allowing for the specific and controlled conjugation of two distinct molecular entities, such as a protein and a small molecule drug.[2]

The incorporation of a PEG spacer enhances the solubility and stability of the resulting conjugate, prolongs its circulatory half-life by increasing its hydrodynamic size, and can mask immunogenic sites, thereby reducing the host's immune response.[3] These characteristics make heterobifunctional PEG linkers indispensable tools in the development of advanced therapeutics like antibody-drug conjugates (ADCs), targeted drug delivery systems, and diagnostic imaging agents.[4]

This document provides an overview of common bioconjugation strategies using heterobifunctional PEGs, detailed experimental protocols, and methods for purification and characterization.

Common Heterobifunctional PEG Chemistries

The versatility of heterobifunctional PEGs stems from the variety of available reactive end-groups, each targeting specific functional groups on biomolecules. The choice of chemistry is critical and depends on the available reactive sites on the target molecules and the desired stability of the final conjugate.[5]

Table 1: Common Heterobifunctional PEG Reactive Groups and Their Targets
Functional GroupTarget Residue/GroupOptimal Reaction pHResulting BondKey Characteristics
NHS Ester (N-Hydroxysuccinimide)Primary Amines (-NH₂) on Lysine, N-terminus7.0 - 9.0Stable AmideHighly efficient and one of the most common methods for protein modification.[5][6]
Maleimide Thiols/Sulfhydryls (-SH) on Cysteine6.5 - 7.5Stable ThioetherHighly specific for thiols, enabling site-specific conjugation.[5][6]
Azide (N₃) Alkyne or Strained Alkyne (e.g., DBCO)~4.0 - 7.0 (Cu-free)Stable TriazoleBioorthogonal "Click Chemistry"; highly specific and efficient under mild, aqueous conditions.[7][8]
Aldehyde Amines (-NH₂), Hydrazides6.0 - 7.0Schiff Base (reducible to stable amine)Enables N-terminal specific conjugation under controlled conditions.[9]
Orthopyridyl Disulfide (OPSS) Thiols (-SH)~8.0Reversible DisulfideForms a disulfide bond that can be cleaved by reducing agents.[10]

Logical Workflow: Constructing an Antibody-Drug Conjugate (ADC)

Heterobifunctional PEGs are pivotal in constructing ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells.[11] The linker ensures the drug remains attached and inactive until it reaches the target, enhancing efficacy and reducing systemic toxicity.[]

ADC_Workflow cluster_components Components cluster_conjugate Final Product Antibody Targeting Antibody (e.g., mAb) ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Drug Cytotoxic Drug (Payload) Drug->ADC Linker Heterobifunctional PEG Linker Linker->ADC Connects Two_Step_Conjugation start Start: Protein-A with Amine (-NH₂) step1 Step 1: React with NHS-PEG-Maleimide Linker (pH 7.2-7.5) start->step1 intermediate Intermediate Conjugate: Protein-A-PEG-Maleimide step1->intermediate purify Purification: Remove excess linker (e.g., Desalting Column) intermediate->purify step2 Step 2: React with Thiol-containing Molecule-B (pH 6.5-7.5) purify->step2 final Final Conjugate: Protein-A-PEG-Molecule-B step2->final Click_Chemistry_Workflow cluster_prep Preparation Steps cluster_react Click Reaction prep1 Molecule-A (Amine) + DBCO-PEG-NHS activated1 Molecule-A-PEG-DBCO prep1->activated1 prep2 Molecule-B + Azide Moiety activated2 Molecule-B-Azide prep2->activated2 react Combine Activated Molecules (pH ~7.4, RT) final_conjugate Final Conjugate: Molecule-A-PEG-Molecule-B react->final_conjugate activated1->react activated2->react

References

Application Notes and Protocols for PROTAC Synthesis and Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Topic: PROTAC Synthesis and Application: A Case Study of a BRD4-Targeting Degrader

Audience: Researchers, scientists, and drug development professionals.

Introduction to PROTAC Technology with PEG Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from cells by hijacking the body's natural protein degradation machinery.[1] A PROTAC consists of three key components: a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting these two moieties.[1][2] This ternary complex formation between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]

The linker itself is a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex and the overall physicochemical properties of the molecule, such as solubility and cell permeability.[1] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, which can enhance the aqueous solubility of these often large and hydrophobic molecules.[1][2] The flexibility and length of the PEG chain are also crucial for achieving the optimal orientation of the POI and E3 ligase to facilitate efficient ubiquitination.[1]

Case Study: Synthesis and Activity of a Potent BRD4-Targeting PROTAC

While the principles of PEG linkers are widely applied, this section provides a detailed examination of a specific, highly potent PROTAC that targets the bromodomain-containing protein 4 (BRD4), a key epigenetic reader implicated in cancer. The selected PROTAC for this case study is IBG1 , a BRD4 degrader with a half-maximal degradation concentration (DC50) of 0.15 nM.[3][4][5][6]

IBG1 is composed of the BRD4 inhibitor (+)-JQ1 as the POI ligand and a derivative of E7820 that recruits the DCAF15/16 E3 ligase. It is important to note that while many PROTACs utilize flexible PEG linkers, IBG1 features a more rigid linker structure, which contributes to its high potency. Understanding the synthesis and activity of IBG1 provides valuable insights into the principles of PROTAC design and evaluation that are broadly applicable.

Quantitative Data for BRD4-Targeting PROTACs

The efficacy of PROTACs is typically quantified by their DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation) values.[1] The table below summarizes the degradation efficiency of IBG1 and other representative BRD4-targeting PROTACs.

PROTAC NameTarget ProteinE3 Ligase LigandLinker TypeDC50DmaxCell Line
IBG1 BRD4E7820 derivativeRigid0.15 nM>95%HEK293
dBET1 BRD4PomalidomidePEG~100 nM>85%MV4;11
MZ1 BRD4VHL LigandAlkyl~25 nM>90%HeLa
ARV-771 BRD4VHL LigandPEG<1 nM>95%22Rv1

Note: Data is compiled from multiple sources and specific values may vary depending on experimental conditions.[3][4]

Experimental Protocols

Protocol 1: Representative Synthesis of a JQ1-Based PROTAC with a PEG Linker

This protocol describes a general method for the synthesis of a BRD4-targeting PROTAC using (+)-JQ1 with a carboxylic acid handle and an amine-functionalized E3 ligase ligand, connected by a PEG linker.

Step 1: Activation of JQ1-Acid

  • Dissolve JQ1-acid (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Add a coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

Step 2: Coupling with Amine-PEG-E3 Ligase Ligand

  • To the activated JQ1-acid solution, add the amine-PEG-E3 ligase ligand (1 equivalent).

  • Continue stirring the reaction mixture at room temperature for 4-16 hours.

  • Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Purification

  • Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

Protocol 2: Western Blotting for Protein Degradation Analysis

This protocol outlines the procedure to quantify the degradation of the target protein (BRD4) in response to PROTAC treatment.

  • Cell Culture and Treatment: Plate cells (e.g., HEK293, MV-4-11) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.

Diagrams and Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cytoplasm Cell Cytoplasm PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (e.g., BRD4) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of action for a PROTAC, leading to targeted protein degradation.

Synthetic Workflow for a JQ1-Based PROTAC

PROTAC_Synthesis_Workflow JQ1_acid JQ1-COOH BRD4 Ligand Coupling Amide Coupling (HATU, DIPEA, DMF) JQ1_acid->Coupling Amine_Linker_E3 H2N-Linker-E3 Ligand (e.g., PEG10-Pomalidomide) Amine_Linker_E3->Coupling PROTAC Final PROTAC JQ1-Linker-E3 Ligand Coupling->PROTAC Purification Purification (HPLC) PROTAC->Purification Final_Product Purified PROTAC Purification->Final_Product

Caption: A representative synthetic workflow for a JQ1-based PROTAC via amide coupling.

BRD4-c-MYC Signaling Pathway

BRD4_cMYC_Pathway BRD4 BRD4 Enhancer Super-Enhancer BRD4->Enhancer binds PTEFb P-TEFb BRD4->PTEFb recruits & activates Ac_Histones Acetylated Histones Ac_Histones->Enhancer cMYC_Gene c-MYC Gene Enhancer->cMYC_Gene regulates RNAPII RNA Polymerase II PTEFb->RNAPII phosphorylates cMYC_mRNA c-MYC mRNA RNAPII->cMYC_mRNA transcribes cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein translates Proliferation Cell Proliferation & Survival cMYC_Protein->Proliferation promotes PROTAC BRD4 PROTAC (e.g., IBG1) PROTAC->BRD4 induces degradation

Caption: BRD4 degradation by a PROTAC leads to the downregulation of c-MYC transcription.[7][8][9]

References

Application Notes and Protocols for the Analytical Characterization of PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, is a widely used biopharmaceutical technique to enhance the therapeutic properties of proteins.[1][2][3] This modification can improve a drug's pharmacokinetic profile, increase its stability and solubility, and reduce its immunogenicity.[1][4][5] However, the PEGylation process can result in a heterogeneous mixture of products, including unreacted protein, free PEG, and proteins with varying numbers of PEG chains attached at different sites.[4][] Therefore, comprehensive analytical characterization is crucial for ensuring the quality, safety, and efficacy of PEGylated protein therapeutics.

These application notes provide detailed protocols for key analytical methods used to characterize PEGylated proteins, addressing critical quality attributes such as the degree of PEGylation, identification of PEGylation sites, heterogeneity, aggregation, and stability.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are fundamental for separating PEGylated proteins from unreacted materials and for analyzing the heterogeneity of the conjugate population.

Size Exclusion Chromatography (SEC)

Application Note: Size Exclusion Chromatography (SEC) is a primary method for analyzing the hydrodynamic size of PEGylated proteins.[] It effectively separates molecules based on their size in solution, making it the method of choice for quantifying high molecular weight species like aggregates and for separating the larger PEGylated conjugate from the smaller, unmodified protein.[][7] The attachment of PEG significantly increases the hydrodynamic radius of a protein, causing it to elute earlier from the SEC column than its unmodified counterpart.[8] SEC is critical for monitoring purity and stability, especially for detecting aggregation, which is a key concern for biotherapeutics.[7][9]

Experimental Protocol: SEC for Aggregate and Purity Analysis

  • System Preparation:

    • HPLC System: An HPLC or UPLC system equipped with a UV detector (and optionally a refractive index (RI) or multi-angle light scattering (MALS) detector).

    • Column: Agilent AdvanceBio SEC 300Å, 2.7 μm, 7.8 x 300 mm (or equivalent).

    • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0. The use of salts like NaCl (100-300 mM) can help reduce non-specific interactions.[7][10]

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 280 nm (for protein) and 220 nm.

  • Sample Preparation:

    • Dilute the PEGylated protein sample to a concentration of 1 mg/mL using the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

    • For stress studies (e.g., thermal stress to induce aggregation), incubate the sample at an elevated temperature (e.g., 55°C) for specific time points (e.g., 60, 120, 180 minutes) before analysis.[7]

  • Chromatographic Run:

    • Equilibrate the column with the mobile phase for at least 30-60 minutes until a stable baseline is achieved.

    • Inject 10-20 µL of the prepared sample.

    • Run the analysis for approximately 15-20 minutes, ensuring the elution of all species.

  • Data Analysis:

    • Identify peaks corresponding to aggregates (eluting earliest), the PEGylated monomer, and the unmodified protein (eluting latest).

    • Integrate the peak areas to determine the relative percentage of each species. The purity is typically reported as the percentage of the main monomer peak area relative to the total area of all peaks.[7]

Quantitative Data Summary: SEC Analysis of PEG G-CSF

Parameter Value Reference
Column Agilent AdvanceBio SEC, 130Å, 2.7 μm [7]
Mobile Phase Aqueous Mobile Phase [7]
Limit of Detection (LOD) 3.125 µg/mL [7]
Limit of Quantitation (LOQ) 12.5 µg/mL [7]
Linearity Range 12.5 to 2,000 µg/mL [7]
Monomer Purity (unstressed) >99% [7]

| Aggregate Level (max) | < 5% (as per monograph) |[7] |

SEC_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing SamplePrep Sample Dilution & Filtration (1 mg/mL in Mobile Phase) SystemPrep System & Column Equilibration (e.g., 150mM Sodium Phosphate, pH 7.0) Injection Inject Sample (10-20 µL) SystemPrep->Injection Separation Isocratic Elution (Separation by Hydrodynamic Size) Injection->Separation Detection UV Detection (280 nm) (Optional: MALS, RI) Separation->Detection Integration Peak Integration Detection->Integration Quantification Relative Quantification (% Aggregate, % Monomer) Integration->Quantification cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_data cluster_data MS_Characterization cluster_sep Separation (Optional but Recommended) cluster_ms Mass Analysis cluster_data Data Interpretation PEG_Protein PEGylated Protein Mixture LC LC Separation (SEC, RP-HPLC, HIC) PEG_Protein->LC MS Mass Spectrometry (MALDI-TOF or ESI-MS) PEG_Protein->MS Direct Infusion LC->MS MW Determine Molecular Weight MS->MW Site Identify PEGylation Site (with MS/MS) MS->Site Degree Calculate Degree of PEGylation MW->Degree Characterization_Logic cluster_props Analytical Questions cluster_methods Primary Analytical Methods Question What property needs to be characterized? Size Size & Aggregation? Question->Size Heterogeneity Heterogeneity? (Isomers, Degree of PEGylation) Question->Heterogeneity Identity Identity & Mass? Question->Identity Structure Structural Integrity? Question->Structure SEC Size Exclusion Chromatography (SEC) Size->SEC RP_HIC RP-HPLC / HIC Heterogeneity->RP_HIC MS Mass Spectrometry (MALDI, LC-MS) Heterogeneity->MS Identity->MS Structure->SEC (Aggregation) NMR NMR Spectroscopy Structure->NMR

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete t-Boc Deprotection of PEG10 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the incomplete deprotection of the tert-butyloxycarbonyl (t-Boc) group from PEG10 linkers.

Frequently Asked Questions (FAQs)

Q1: Why is my t-Boc deprotection of the PEG10 linker incomplete?

Incomplete t-Boc deprotection can arise from several factors. The most common reasons include:

  • Insufficient Acid Strength or Concentration: The cleavage of the t-Boc group is an acid-catalyzed reaction. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures may not be enough to completely remove the t-Boc group. While many deprotection reactions are performed at room temperature, some substrates may need longer reaction times or gentle heating.[1]

  • Steric Hindrance: The polyethylene (B3416737) glycol (PEG) chain, even at a length of 10 units, can create steric hindrance, impeding the access of the acidic reagent to the t-Boc protected amine. This can slow down the reaction rate.[1]

  • Solvent Issues: The choice of solvent is critical. It must fully solvate both the PEG10-linker conjugate and the acid. Dichloromethane (DCM) is a frequently used solvent for TFA-mediated deprotection.[1]

Q2: What are the signs of incomplete t-Boc deprotection?

Incomplete deprotection is typically identified through analytical methods such as:

  • Thin-Layer Chromatography (TLC): The t-Boc protected starting material is less polar than the deprotected amine. Therefore, on a TLC plate, you will observe a spot with a higher Rf value corresponding to the starting material and a new, lower Rf spot for the product. Incomplete reaction will show the presence of both spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a more definitive method. The LC chromatogram will show a peak for the t-Boc protected starting material and a peak for the deprotected product. The mass spectrometer will confirm the identity of each peak by their respective molecular weights. The presence of a significant peak for the starting material indicates an incomplete reaction.[1]

Q3: Can the PEG chain length affect the deprotection reaction?

Yes, the length of the PEG chain can influence the reaction. Longer PEG chains can lead to increased steric hindrance, potentially requiring more stringent deprotection conditions, such as longer reaction times or higher acid concentrations, to achieve complete removal of the t-Boc group.[2]

Q4: Are there any common side reactions to be aware of during t-Boc deprotection?

A primary side reaction is the alkylation of nucleophilic residues on your molecule by the tert-butyl cation that is generated during the cleavage of the t-Boc group. To prevent this, scavengers like triisopropylsilane (B1312306) (TIS) or water can be added to the reaction mixture to quench the reactive t-butyl cation.[3]

Troubleshooting Guide

If you are experiencing incomplete t-Boc deprotection, consider the following troubleshooting steps:

  • Increase Acid Concentration: Gradually increase the concentration of TFA in DCM. For example, if you are using 20% TFA, try increasing it to 50%.[1]

  • Extend Reaction Time: Monitor the reaction over a longer period. Take aliquots at different time points (e.g., 1h, 2h, 4h) and analyze them by TLC or LC-MS to determine the optimal reaction time.[1]

  • Optimize Temperature: While most deprotections are carried out at room temperature, gentle heating (e.g., to 40°C) might be necessary for sterically hindered substrates. However, be cautious as higher temperatures can also promote side reactions.

  • Consider a Stronger Acid: If TFA is not effective, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) can be used.[1]

  • Ensure Proper Solvation: Confirm that your Boc-protected PEG10 linker is fully dissolved in the chosen solvent before adding the acid.

Quantitative Data Summary

The following tables provide a summary of common reaction conditions for t-Boc deprotection for easy comparison.

Table 1: Common Acidic Conditions for t-Boc Deprotection [4]

ReagentConcentrationSolventTemperature (°C)Typical Time (h)
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0 to Room Temp0.5 - 2
Hydrochloric Acid (HCl)4M1,4-DioxaneRoom Temp0.5 - 2

Table 2: Example of Deprotection Conditions and Purity [4]

Reagent SystemReaction Time (h)Product Purity by HPLC (%)
50% TFA in DCM0.4>95
4M HCl in Dioxane1High

Experimental Protocols

Protocol 1: Standard t-Boc Deprotection of a PEG10 Linker

This protocol outlines a standard procedure for the removal of a t-Boc protecting group from a PEG10 linker using TFA.

Materials:

  • Boc-protected PEG10 linker

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolution: Dissolve the Boc-protected PEG10 linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reagents: Add TFA to the desired final concentration (e.g., 50% v/v). If using a scavenger, add TIS (2.5-5% v/v).[1]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • To remove residual TFA, co-evaporate with toluene (3 times).[1]

    • For neutralization, dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected PEG10 linker amine.[1]

Protocol 2: Analytical Monitoring by HPLC

This protocol describes how to monitor the progress of the t-Boc deprotection reaction using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

  • HPLC system with a UV detector

  • Reverse-phase C18 column

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Reaction aliquots

  • Quenching solution (e.g., mobile phase with a neutralizing agent)

Procedure:

  • Method Development: Develop an HPLC method that provides good separation between the t-Boc protected starting material and the deprotected product. A gradient elution from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point.

  • Sample Preparation: At various time points during the deprotection reaction, withdraw a small aliquot from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a neutralizing solution to prevent further reaction.[1]

  • Injection: Inject the quenched and diluted sample onto the equilibrated C18 column.[1]

  • Analysis: Analyze the resulting chromatogram. The t-Boc protected starting material will have a longer retention time than the more polar deprotected product.

  • Quantification: Determine the relative peak areas of the starting material and product to calculate the percentage of conversion over time.[1]

Visualizations

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Dissolve Boc-PEG10 in DCM cool Cool to 0°C start->cool add_reagents Add TFA (and Scavenger) cool->add_reagents react Stir at 0°C to RT add_reagents->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete concentrate Concentrate monitor->concentrate Reaction Complete neutralize Neutralize & Wash concentrate->neutralize dry Dry & Isolate neutralize->dry product Deprotected PEG10-Amine dry->product

Caption: Experimental workflow for t-Boc deprotection of a PEG10 linker.

Troubleshooting_Tree cluster_conditions Reaction Conditions cluster_reagents Reagents & Solvents cluster_solutions Solutions start Incomplete t-Boc Deprotection Observed check_acid Is Acid Concentration Sufficient? (e.g., 50% TFA) start->check_acid check_time Is Reaction Time Adequate? (e.g., >2h) check_acid->check_time Yes increase_acid Increase Acid Concentration check_acid->increase_acid No check_temp Is Temperature Optimized? check_time->check_temp Yes extend_time Extend Reaction Time check_time->extend_time No check_solubility Is PEG10 Conjugate Fully Solubilized? check_temp->check_solubility Yes increase_temp Gently Increase Temperature check_temp->increase_temp No check_acid_strength Consider Stronger Acid? (e.g., 4M HCl/Dioxane) check_solubility->check_acid_strength Yes change_solvent Use Better Solvent check_solubility->change_solvent No change_acid Switch to Stronger Acid check_acid_strength->change_acid Yes

Caption: Troubleshooting decision tree for incomplete t-Boc deprotection.

References

Technical Support Center: t-Boc-N-amido-PEG10-Br Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing t-Boc-N-amido-PEG10-Br in their conjugation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Low Conjugation Yield

Q1: I am experiencing a very low yield in my conjugation reaction. What are the common causes?

A1: Low conjugation yield is a frequent issue that can stem from several factors. The most common culprits include suboptimal reaction conditions, steric hindrance at the conjugation site, poor reagent quality, or an incorrect molar ratio of reactants.[1] The terminal bromide of the PEG linker is designed to react with nucleophiles like thiols or amines, and the efficiency of this reaction is highly dependent on the experimental setup.[2][3]

Q2: How do I optimize my reaction conditions to improve the yield?

A2: Optimization is key to a successful conjugation. Here are several parameters to investigate:

  • pH: The pH of the reaction buffer is critical. For conjugation to a thiol group (e.g., cysteine), a pH between 7.5 and 8.5 is generally recommended to ensure the thiol is in its more nucleophilic thiolate form.[1][2] For reactions with primary amines, the pH should be controlled to favor the unprotonated, nucleophilic state of the amine without causing degradation.

  • Temperature & Time: For sterically hindered nucleophiles, increasing the reaction temperature (e.g., to 40-60°C) and extending the reaction time (from 4 to 24 hours) can help overcome the activation energy barrier.[4] However, prolonged high temperatures can also lead to degradation, so it is crucial to monitor the reaction's progress.[4][5]

  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are preferred for SN2 reactions as they effectively solvate the counter-ion while leaving the nucleophile more reactive.[4] It's advisable to keep the final concentration of the organic solvent below 10% (v/v) to avoid protein aggregation.[1][2]

  • Molar Ratio: An insufficient excess of the this compound reagent will result in incomplete conjugation.[1] A good starting point is a 2 to 20-fold molar excess of the PEG reagent over your target molecule.[1]

Q3: Could the quality of my this compound reagent be the problem?

A3: Yes, reagent integrity is crucial. The this compound reagent is sensitive to moisture and can degrade if not stored properly.[1] It should always be stored at -20°C under anhydrous conditions. Before starting your experiment, ensure the reagent has been handled correctly to prevent hydrolysis or degradation.

Section 2: Reaction Specificity and Side Products

Q4: My analysis (HPLC/MS) shows multiple products instead of a single conjugate. What is happening?

A4: The presence of multiple products suggests a lack of reaction specificity. This can be caused by:

  • Multiple Conjugation Sites: If your target molecule (e.g., a protein) has several accessible nucleophilic residues (like multiple cysteines or lysines), the PEG chain can attach at different positions, leading to a mixture of isomers.[1]

  • Over-PEGylation: Using a large excess of the PEG reagent can lead to the attachment of more than one PEG chain to a single target molecule.[1] This can be controlled by carefully titrating the molar ratio of the PEG reagent to the substrate.

  • Off-Target Reactions: The bromide group, while most reactive towards thiols, can also react with other nucleophilic residues such as amines (lysine, N-terminus) or histidines, especially under non-optimal pH conditions.[2]

Q5: How can I prevent side reactions during the subsequent t-Boc deprotection step?

A5: The acidic conditions required for t-Boc deprotection (typically using Trifluoroacetic Acid - TFA) can cause side reactions. The primary concern is the tert-butyl cation generated during the process, which can alkylate electron-rich amino acid residues like tryptophan and methionine.[2][6] To prevent this, it is highly recommended to use a "scavenger" in your deprotection solution. A common and effective scavenger cocktail is a mixture of TFA, Triisopropylsilane (TIS), and water.[2][4]

Data Presentation: Reaction Parameter Summary

The following tables summarize key quantitative parameters for the conjugation and subsequent deprotection steps.

Table 1: Recommended Conjugation Reaction Conditions

ParameterRecommended RangeTarget NucleophileReference
pH 7.5 - 8.5Thiol (Cysteine)[1][2]
7.0 or belowN-terminal Amine[7]
Molar Excess (PEG:Molecule) 2 - 20 foldGeneral Starting Point[1]
5 - 10 foldProtein Conjugation[2]
Organic Co-solvent (DMSO/DMF) < 10% (v/v)General[1][2]
Temperature Room TemperatureStandard[1]
40 - 60 °CSterically Hindered[4]
Reaction Time 2 - 24 hoursStandard[1]
4 - 24 hoursSterically Hindered[4]

Table 2: t-Boc Deprotection Conditions

ParameterReagent/ConditionPurposeReference
Primary Reagent Trifluoroacetic Acid (TFA)Acidic cleavage of t-Boc group[1][2]
Concentration 50% (v/v) in DCMEffective Deprotection[1][4]
Scavengers Triisopropylsilane (TIS), WaterQuench tert-butyl cation[2][4]
Scavenger Cocktail 95:2.5:2.5 (TFA:TIS:Water)Minimize side reactions[2]
Temperature 0 °C to Room TemperatureControl reaction rate[1][4]
Reaction Time 1 - 2 hoursTypical for completion[2][4]

Experimental Protocols

Protocol 1: General Conjugation to a Thiol-Containing Peptide
  • Peptide Dissolution: Dissolve the thiol-containing peptide in a suitable reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). Degas the buffer to prevent thiol oxidation.

  • PEG Reagent Preparation: Immediately before use, dissolve this compound in a water-miscible organic solvent like DMSO to a concentration of 10-20 mM.[1]

  • Reaction Initiation: Add the desired molar excess of the dissolved PEG reagent to the peptide solution. Ensure the final concentration of the organic solvent remains below 10% (v/v).[1]

  • Incubation: Allow the reaction to proceed at room temperature with gentle stirring for 2-24 hours. Monitor the reaction progress using RP-HPLC.[1]

  • Quenching (Optional): To stop the reaction, add a small molecule thiol like L-cysteine or 2-mercaptoethanol (B42355) to consume any unreacted bromo-PEG.[1]

  • Purification: Purify the PEGylated product using chromatographic techniques such as Size-Exclusion Chromatography (SEC) or RP-HPLC.

Protocol 2: t-Boc Deprotection of the PEGylated Conjugate
  • Preparation: Lyophilize the purified t-Boc-PEGylated conjugate to remove all aqueous buffer. Dissolve the dried product in dichloromethane (B109758) (DCM).

  • Deprotection Cocktail: Prepare a fresh deprotection cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) (v/v/v). Caution: TFA is highly corrosive and must be handled in a fume hood with appropriate PPE.[2]

  • Reaction: Cool the solution of the conjugate to 0°C in an ice bath. Add the cold deprotection cocktail.[1][2]

  • Incubation: Stir the reaction mixture on ice or at room temperature for 1-2 hours.[2][4]

  • Solvent Removal: Remove the TFA and DCM by evaporation under a stream of nitrogen.[2]

  • Product Recovery: Precipitate the deprotected product by adding cold diethyl ether. Centrifuge to collect the product and wash with cold diethyl ether to remove residual scavengers.

Visualizations

G cluster_prep Phase 1: Preparation cluster_react Phase 2: Conjugation cluster_purify Phase 3: Purification & Deprotection cluster_analysis Phase 4: Analysis prep_mol Dissolve Target Molecule (e.g., Peptide in Buffer) react Combine Reactants (Control pH, Molar Ratio) prep_mol->react prep_peg Dissolve t-Boc-PEG-Br (in DMSO/DMF) prep_peg->react incubate Incubate (2-24h, RT) react->incubate quench Quench Reaction (Optional) incubate->quench purify1 Purify t-Boc Conjugate (HPLC / SEC) quench->purify1 deprotect t-Boc Deprotection (TFA / Scavengers) purify1->deprotect purify2 Final Purification (HPLC / SEC) deprotect->purify2 analysis Confirm Product (MS, HPLC, NMR) purify2->analysis

Caption: Experimental workflow for this compound conjugation and deprotection.

G start Low Conjugation Yield check_cond Are Reaction Conditions (pH, Temp, Time) Optimized? start->check_cond check_ratio Is Molar Ratio (PEG:Molecule) Sufficient (2-20x)? check_cond->check_ratio Yes sol_cond Optimize pH for Nucleophile. Adjust Temp/Time. check_cond->sol_cond No check_reagent Is PEG Reagent Quality Confirmed? (Proper Storage) check_ratio->check_reagent Yes sol_ratio Increase Molar Excess of PEG Reagent. check_ratio->sol_ratio No check_steric Is Conjugation Site Sterically Hindered? check_reagent->check_steric Yes sol_reagent Use Fresh Reagent. Store at -20°C. check_reagent->sol_reagent No sol_steric Increase Temp & Time. Use Polar Aprotic Solvent. check_steric->sol_steric Yes

References

Technical Support Center: Optimizing Reactions with t-Boc-N-amido-PEG10-Br

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions involving t-Boc-N-amido-PEG10-Br.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule. It contains three key components: a tert-butyloxycarbonyl (t-Boc) protected amine, a 10-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal bromide.[1][2][3][4] This structure makes it a versatile tool in bioconjugation, drug delivery, and for synthesizing Proteolysis Targeting Chimeras (PROTACs).[1][2][5] The t-Boc group provides a temporary block on the amine, allowing for controlled, stepwise reactions.[2][3] The PEG spacer enhances solubility and reduces the immunogenicity of the final conjugate, while the terminal bromide acts as a reactive site for attaching to nucleophilic residues, most commonly cysteine thiols.[1][2]

Q2: What is the optimal pH for the reaction of this compound with my target molecule?

A2: The optimal pH is highly dependent on the nucleophile you are targeting on your molecule. For thiol groups on cysteine residues, a slightly basic pH range of 7.5-8.5 is generally recommended to ensure the thiol is in its more nucleophilic thiolate form.[6] When targeting amine groups, such as the N-terminus of a protein or the side chain of lysine (B10760008), the reaction is also typically carried out at a pH of 7-9.[7][8][9] It is crucial to optimize the pH for your specific system to maximize reaction efficiency and minimize side reactions.[1]

Q3: What are the most common side reactions and how can I prevent them?

A3: Common side reactions include:

  • Over-alkylation: Modification of multiple sites on a single molecule. This can be minimized by optimizing the molar ratio of the PEG reagent to your substrate.[1][6]

  • Off-target alkylation: Reaction with unintended nucleophilic residues (e.g., methionine, histidine).[1] Optimizing the reaction pH is a key strategy to prevent this. For example, at a pH of 7.0-7.5, cysteine modification is favored over lysine modification.[1]

  • Alkylation by tert-butyl cation: During the acidic deprotection of the t-Boc group, the released tert-butyl cation can modify electron-rich residues like tryptophan and methionine.[1] Using scavengers such as triisopropylsilane (B1312306) (TIS) and water in your deprotection cocktail can prevent this.[1][10]

  • Hydrolysis of the bromide: Prolonged reactions in aqueous buffers at high temperatures can lead to the hydrolysis of the terminal bromide to an alcohol.[11] Optimizing reaction time and temperature can mitigate this.[11]

Q4: I am observing very low or no yield in my reaction. What are the possible causes and solutions?

A4: Low yield can be attributed to several factors:

  • Suboptimal Reaction Conditions: The pH, temperature, or reaction time may not be ideal for your specific nucleophile.[6]

  • Steric Hindrance: The bulky t-Boc group and the PEG chain can physically block the nucleophile from accessing the reactive bromide.[10] Increasing the reaction temperature or time may help overcome this.[10] Using a polar aprotic solvent like DMF or DMSO can also improve reactivity.[10]

  • Reagent Quality: The this compound reagent may have degraded due to improper storage. It is sensitive to moisture and should be stored at -20°C.[6]

  • Insufficient Nucleophile: The molar ratio of your target molecule to the PEG linker might be too low. An excess of the PEG reagent (from 2 to 20-fold) is often a good starting point.[6]

Q5: My analysis shows multiple products. What is causing this heterogeneity?

A5: The presence of multiple products often indicates a heterogeneous reaction, which can be caused by:

  • Multiple Conjugation Sites: If your molecule has several accessible nucleophilic residues, the PEG chain can attach at different positions, leading to a mixture of isomers.[6]

  • Over-PEGylation: A large excess of the PEG reagent can result in the attachment of multiple PEG chains to a single molecule.[6] Adjusting the molar ratio of the PEG reagent to the substrate can control this.[6]

  • Side Reactions: As mentioned in Q3, side reactions can lead to a variety of unintended products.

Troubleshooting Guides

Issue 1: Incomplete t-Boc Deprotection
  • Symptom: Mass spectrometry or NMR analysis shows the continued presence of the t-Boc group after the deprotection step.

  • Possible Causes & Solutions:

    • Insufficient Acid: The concentration of the acid (commonly trifluoroacetic acid - TFA) may be too low, or the reaction time too short.[6][10] Increase the TFA concentration (a solution of 20-50% TFA in dichloromethane (B109758) is typical) or extend the reaction time.[10]

    • Presence of Water: For reactions with HCl, it is critical to use anhydrous solvents, as water can interfere with the deprotection.[6]

Issue 2: Degradation of the Target Molecule During t-Boc Deprotection
  • Symptom: Analytical data shows fragmentation or modification of the target molecule after the deprotection step.

  • Possible Causes & Solutions:

    • Harsh Acidic Conditions: The strong acid used for deprotection can degrade sensitive molecules.[6] Minimize the exposure to acid by optimizing the reaction time and considering running the reaction at a lower temperature (e.g., 0°C).[6]

    • Side Reactions with t-Butyl Cation: The t-butyl cation formed during deprotection can cause side reactions.[1] Add a scavenger like triisopropylsilane (TIS) or water to the deprotection solution to quench this reactive intermediate.[1][6]

Data Presentation

Table 1: Recommended pH Ranges for this compound Reactions with Different Nucleophiles

Nucleophile TargetAmino Acid ResidueRecommended pH RangeKey Considerations
ThiolCysteine7.5 - 8.5Favors the formation of the more nucleophilic thiolate anion.[6]
AmineLysine, N-terminus7.0 - 9.0Reaction rate increases with pH, but so does the risk of modifying other residues.[7][8][12] A lower pH (7.0-7.5) can increase selectivity for the N-terminus over lysine residues.[13]
Phenolic HydroxylTyrosine> 9.0Requires deprotonation of the hydroxyl group to the phenoxide for reactivity.

Experimental Protocols

Protocol 1: General Procedure for pH Optimization of Thiol PEGylation
  • Buffer Preparation: Prepare a series of reaction buffers (e.g., phosphate (B84403) buffer) with varying pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5).

  • Reactant Preparation:

    • Dissolve your thiol-containing molecule (e.g., a peptide with a cysteine residue) in each of the prepared buffers to a final concentration of 1-5 mg/mL.[14]

    • Prepare a stock solution of this compound in an anhydrous solvent like DMSO or DMF (e.g., 10-20 mM).[2]

  • Conjugation Reaction:

    • Add a 3- to 5-fold molar excess of the this compound stock solution to each of the protein solutions.[14]

    • Incubate the reactions at room temperature with gentle stirring for 1-4 hours.

  • Quenching: Stop the reaction by adding a quenching reagent such as L-cysteine or β-mercaptoethanol.[2]

  • Analysis: Analyze the reaction products from each pH condition using techniques like HPLC or SDS-PAGE to determine the optimal pH for your specific reaction.

Protocol 2: Standard t-Boc Deprotection with Scavengers
  • Reaction Setup: Dissolve the t-Boc protected PEGylated conjugate in a suitable solvent like dichloromethane (DCM).

  • Deprotection Cocktail: Prepare a deprotection cocktail, a common mixture being 95:2.5:2.5 (v/v/v) of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.[1]

  • Deprotection Reaction: Add the deprotection cocktail to the dissolved conjugate. The reaction is typically carried out at room temperature for 1-2 hours.[10]

  • Workup: Remove the TFA and solvent under reduced pressure. The deprotected product can then be purified using an appropriate method like preparative HPLC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis & Purification cluster_deprotection Deprotection prep_target Prepare Target Molecule in Buffer conjugation Incubate at RT (1-4 hours) prep_target->conjugation prep_peg Prepare this compound in DMSO/DMF prep_peg->conjugation quench Quench Reaction conjugation->quench analyze Analyze Products (HPLC, SDS-PAGE) quench->analyze purify Purify Conjugate analyze->purify deprotect t-Boc Deprotection (TFA/TIS/H2O) purify->deprotect final_product Final Deprotected Conjugate deprotect->final_product

Caption: General experimental workflow for PEGylation and subsequent t-Boc deprotection.

troubleshooting_logic cluster_conditions Reaction Conditions cluster_reagents Reagents & Substrate cluster_solutions Potential Solutions start Low Reaction Yield? check_ph Is pH optimal for the nucleophile? start->check_ph Yes check_temp_time Are temperature and reaction time sufficient? start->check_temp_time Yes check_ratio Is the PEG:Substrate molar ratio adequate? start->check_ratio Yes check_reagent_quality Is the PEG reagent of good quality? start->check_reagent_quality Yes check_steric_hindrance Is steric hindrance a major factor? start->check_steric_hindrance Yes optimize_ph Optimize pH check_ph->optimize_ph No increase_temp_time Increase temperature/time check_temp_time->increase_temp_time No increase_ratio Increase molar ratio of PEG check_ratio->increase_ratio No use_fresh_reagent Use fresh PEG reagent check_reagent_quality->use_fresh_reagent No check_steric_hindrance->increase_temp_time Yes change_solvent Use polar aprotic solvent check_steric_hindrance->change_solvent Yes

Caption: Troubleshooting workflow for low-yield PEGylation reactions.

References

Technical Support Center: Preventing Aggregation of Protein-PEG10 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of protein-PEG10 conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein-PEG10 conjugate aggregation?

A1: Protein aggregation during or after PEGylation with a PEG10 linker can be attributed to several factors:

  • Conformational Changes: The covalent attachment of PEG chains can disrupt the native three-dimensional structure of the protein. This may lead to the exposure of hydrophobic regions, which can then interact between molecules, causing aggregation.[1]

  • High Concentrations: Elevated concentrations of either the protein or the PEG reagent increase the probability of intermolecular interactions, which can lead to the formation of aggregates.[1][2]

  • Suboptimal Reaction Conditions:

    • pH: The pH of the reaction buffer is critical. An inappropriate pH can alter the surface charge of the protein, reducing electrostatic repulsion between molecules and promoting aggregation.[1][2] For thiol-bromoacetyl reactions, a pH range of 6.5-7.5 is generally recommended.[1]

    • Temperature: Higher temperatures can induce partial unfolding of the protein, exposing hydrophobic patches and increasing the rate of aggregation.[2]

  • Intermolecular Cross-linking: If a bifunctional PEG reagent is used, it can link multiple protein molecules together, directly causing aggregation.[3]

  • Mechanical Stress: Vigorous mixing, stirring, or multiple freeze-thaw cycles can denature the protein and induce aggregation.[1][2]

Q2: How does the length of the PEG chain influence aggregation?

A2: The length of the PEG chain can have a significant impact on the stability and aggregation of protein conjugates. Generally, longer PEG chains (e.g., 20 kDa) provide a greater steric hindrance effect, which can slow down the rate of aggregation and prevent precipitation by rendering the aggregates soluble.[4] Studies on Granulocyte Colony-Stimulating Factor (GCSF) have shown that even a 5k PEG chain can significantly improve stability against aggregation compared to the unconjugated protein.[4] However, the optimal PEG length is protein-dependent and needs to be determined empirically.

Q3: Can PEGylation itself be a strategy to prevent protein aggregation?

A3: Yes, PEGylation is a widely used strategy to enhance the stability and reduce the aggregation of therapeutic proteins.[5] The hydrophilic nature of the PEG polymer increases the solubility of the conjugate and can shield hydrophobic regions on the protein surface, thereby preventing protein-protein interactions that lead to aggregation.[6]

Q4: What are common analytical techniques to detect and quantify protein-PEG10 conjugate aggregation?

A4: Several analytical methods are employed to monitor aggregation:

  • Size Exclusion Chromatography (SEC): This is a primary technique that separates molecules based on their size. Aggregates, being larger, will elute earlier than the monomeric conjugate.[3][]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive for detecting the presence of large aggregates.[3]

  • Reverse Phase Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity and can be used to identify and quantify different species in a PEGylation reaction mixture.[]

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize high molecular weight aggregates.

Troubleshooting Guide

Problem 1: High levels of aggregation are observed immediately after the conjugation reaction.

Potential Cause Troubleshooting Step Recommendation
Incorrect pH Verify the pH of your reaction buffer.Use a phosphate (B84403) or HEPES buffer within the optimal pH range for your protein's stability, typically between 6.5 and 7.5 for thiol-reactive chemistries.[1]
High Protein Concentration Reduce the concentration of the protein in the reaction.If possible, perform the conjugation at a lower protein concentration (e.g., <5 mg/mL) and increase the reaction volume.[1][2]
Excess PEG Reagent Titrate the molar ratio of the PEG reagent to the protein.Start with a lower molar excess (e.g., 1:1 or 2:1 PEG:protein) and incrementally increase it to find the optimal ratio that maximizes conjugation efficiency while minimizing aggregation.[1]
High Reaction Temperature Lower the reaction temperature.Conduct the incubation at 4°C for a longer duration (e.g., overnight) instead of at room temperature for a shorter period.[1][2]

Problem 2: The protein-PEG10 conjugate precipitates out of solution during the reaction.

Potential Cause Troubleshooting Step Recommendation
Severe Aggregation Immediately add stabilizing excipients to the reaction mixture.Add L-Arginine to a final concentration of 50-100 mM or glycerol (B35011) to 5-10% (v/v) to help resolubilize the precipitate and prevent further aggregation.[1][3]
Buffer Incompatibility Evaluate the buffer composition.Ensure your buffer components are compatible with your protein and the PEGylation chemistry. Consider screening different buffer systems.

Problem 3: The purified conjugate shows good initial purity but aggregates over time during storage.

Potential Cause Troubleshooting Step Recommendation
Suboptimal Storage Buffer Screen for an optimal formulation buffer.After purification, exchange the conjugate into a buffer that provides long-term stability. This may differ from the conjugation buffer.
Lack of Stabilizers Incorporate stabilizing excipients into the final formulation.Add cryoprotectants like sucrose (B13894) or trehalose (B1683222) (5-10% w/v), amino acids like arginine or glycine, or low concentrations of non-ionic surfactants like Polysorbate 20 (0.01-0.05% v/v).[2][3]
Freeze-Thaw Stress Aliquot the purified conjugate and use appropriate cryoprotectants.Store the conjugate in single-use aliquots at -80°C with a cryoprotectant like glycerol to minimize damage from freeze-thaw cycles.

Quantitative Data Summary

Table 1: Common Stabilizing Excipients and Their Recommended Concentrations

ExcipientRecommended ConcentrationMechanism of Action
Sucrose/Trehalose 5-10% (w/v)Acts as a cryoprotectant and stabilizer through preferential exclusion, promoting protein stability.[3][8]
L-Arginine 50-100 mMSuppresses non-specific protein-protein interactions and can help solubilize aggregates.[1][3]
Glycerol 5-10% (v/v)Functions as a cryoprotectant and stabilizer.[1]
Polysorbate 20/80 0.01-0.05% (v/v)Non-ionic surfactant that reduces surface tension and prevents surface-induced aggregation.[2][3]

Experimental Protocols

Protocol 1: Small-Scale Screening for Optimal PEGylation Conditions

Objective: To empirically determine the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation during PEGylation.

Materials:

  • Protein stock solution (e.g., 10 mg/mL in a suitable buffer)

  • Activated PEG10 reagent stock solution (e.g., 10-fold molar excess in reaction buffer)

  • Reaction buffers with varying pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0)

  • Microcentrifuge tubes or 96-well plate

  • Incubator/refrigerator

Procedure:

  • Prepare a matrix of reaction conditions. Set up a series of small-scale reactions (e.g., 20-50 µL) varying one parameter at a time while keeping others constant.

    • Protein Concentration: Test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL).[3]

    • PEG:Protein Molar Ratio: Evaluate different molar excesses of the PEG reagent (e.g., 1:1, 5:1, 10:1, 20:1).[3]

    • pH: Screen a range of pH values.[3]

    • Temperature: Compare reactions at 4°C and room temperature.[3]

  • Initiate the reactions. Add the activated PEG10 reagent to the protein solutions and mix gently by pipetting. Do not vortex.

  • Incubate the reactions. Incubate for a predetermined time (e.g., 2 hours at room temperature or overnight at 4°C) with gentle mixing.

  • Quench the reaction (if necessary). Stop the reaction by adding a quenching reagent (e.g., a final concentration of 10-20 mM Tris or another primary amine) to consume excess reactive PEG.

  • Analyze the results. Analyze each reaction for the degree of aggregation using a suitable analytical technique, such as SEC-HPLC or DLS.

  • Identify optimal conditions. Select the conditions that result in the highest yield of the desired monomeric conjugate with the lowest level of aggregation.

Protocol 2: Purification of Protein-PEG10 Conjugates using Size Exclusion Chromatography (SEC)

Objective: To separate the monomeric protein-PEG10 conjugate from aggregates and unreacted protein or PEG reagent.

Materials:

  • SEC column with an appropriate molecular weight range

  • HPLC or FPLC system

  • SEC mobile phase (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Crude PEGylation reaction mixture

  • 0.22 µm syringe filter

Procedure:

  • Equilibrate the SEC column. Equilibrate the column with at least two column volumes of the SEC mobile phase at a constant flow rate until a stable baseline is achieved.

  • Prepare the sample. Centrifuge the crude reaction mixture to pellet any large, insoluble aggregates. Filter the supernatant through a 0.22 µm syringe filter.

  • Inject the sample. Inject the filtered sample onto the equilibrated SEC column. The injection volume should be optimized to avoid column overloading, typically between 0.5% and 2% of the column volume.

  • Elute and monitor. Elute the sample with the mobile phase at a constant flow rate. Monitor the elution profile using UV absorbance at 280 nm. Aggregates will elute first in the void volume, followed by the desired conjugate, and then any smaller, unreacted species.

  • Collect fractions. Collect fractions corresponding to the peak of the monomeric protein-PEG10 conjugate.

  • Analyze the purified fractions. Pool the fractions containing the pure conjugate and analyze by SEC, SDS-PAGE, and/or DLS to confirm purity and the absence of aggregates.

  • Buffer exchange and concentrate. If necessary, buffer exchange the purified conjugate into a suitable storage buffer and concentrate to the desired final concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis protein Protein Solution conjugation Incubate (Optimized Conditions) protein->conjugation peg Activated PEG10 peg->conjugation sec Size Exclusion Chromatography conjugation->sec Crude Mixture analysis Purity & Aggregation (SEC, DLS, SDS-PAGE) sec->analysis Purified Conjugate

Caption: Experimental workflow for protein-PEG10 conjugation.

troubleshooting_logic cluster_reaction_issues During/After Reaction cluster_storage_issues During Storage start Aggregation Observed? check_conditions Check Reaction Conditions: pH, Temp, Concentration, Molar Ratio start->check_conditions During Reaction check_buffer Optimize Storage Buffer start->check_buffer During Storage add_excipients Add Stabilizing Excipients (e.g., Arginine, Glycerol) check_conditions->add_excipients add_stabilizers Add Cryoprotectants/Stabilizers (e.g., Sucrose, Polysorbate) check_buffer->add_stabilizers aliquot Aliquot and Store at -80°C add_stabilizers->aliquot

Caption: Troubleshooting logic for protein-PEG10 conjugate aggregation.

References

Technical Support Center: t-Boc-N-amido-PEG10-Br Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with t-Boc-N-amido-PEG10-Br. The following information addresses common side reactions and challenges encountered during the conjugation of this PEG linker to amino acids in peptides and proteins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive components?

A1: this compound is a heterobifunctional linker composed of three key parts:

  • t-Boc Protecting Group: A tert-butyloxycarbonyl group that protects a primary amine. It is stable under many conditions but can be removed with acid.[1]

  • PEG10 Spacer: A ten-unit polyethylene (B3416737) glycol chain that provides hydrophilicity and flexibility, which can help to reduce non-specific binding.[1]

  • Terminal Bromide: A reactive group that can alkylate nucleophilic residues, most commonly the thiol group of cysteine.[2]

Q2: What are the most common side reactions when using this compound with amino acids?

A2: The primary side reactions can be divided into two main categories: those involving the terminal bromide and those occurring during the t-Boc deprotection step.

  • Terminal Bromide (Alkylation Reaction):

    • Over-alkylation: Modification of multiple sites on a single peptide or protein.[2]

    • Off-target alkylation: Reaction with nucleophilic amino acid side chains other than the intended target. Common off-targets include methionine, lysine, and histidine.[2]

  • t-Boc Protecting Group (Deprotection Step):

    • Alkylation by tert-butyl cation: During the acidic removal of the t-Boc group, a reactive tert-butyl cation is generated. This cation can alkylate electron-rich amino acid residues, particularly tryptophan and methionine.[2][3]

Troubleshooting Guides

Problem 1: Low Yield of PEGylated Product
Possible CauseRecommended Solution
Inefficient Alkylation - Ensure the reaction buffer pH is optimal for the target residue (typically pH 7.0-8.5 for cysteines).[2]- Increase the molar excess of this compound (e.g., from a 5-fold to a 10- or 20-fold molar excess).[2]
Steric Hindrance - Increase the reaction temperature to help overcome the activation energy barrier.[4]- Prolong the reaction time and monitor progress using LC-MS.[4]- Consider using a PEG linker with a longer spacer arm (e.g., PEG12, PEG24) to reduce steric hindrance.[4]
Degraded Reagent - Store this compound at -20°C and protect it from moisture.
Problem 2: Multiple Products Observed (Heterogeneity)
Possible CauseRecommended Solution
Over-alkylation - Reduce the molar excess of the PEG reagent.[5]- Decrease the reaction time and monitor the reaction progress closely.[2]
Alkylation of Methionine, Lysine, or Histidine - Optimize the pH to be more selective for cysteine (pH 7.0-8.0).[2]- Methionine alkylation is more likely at a lower pH, so avoid acidic conditions during the alkylation step.[2]
Alkylation of N-terminal Amine - The pKa of the N-terminal amine is lower than that of lysine, making it more reactive at a lower pH. Careful control of pH is crucial for selectivity.
Problem 3: Side Reactions During t-Boc Deprotection
Possible CauseRecommended Solution
Alkylation by tert-butyl cation - Use a "scavenger cocktail" in the trifluoroacetic acid (TFA) deprotection solution.[2] Common scavengers include triisopropylsilane (B1312306) (TIS) and water. A typical ratio is 95:2.5:2.5 (TFA:TIS:Water).[2][4]
Incomplete Deprotection - Increase the concentration of TFA (e.g., from 20% to 50% in dichloromethane).- Extend the reaction time, but monitor for potential degradation of the molecule.[4]
Degradation of the Molecule - Perform the deprotection reaction at a lower temperature (e.g., 0°C).- Minimize the time the molecule is exposed to acidic conditions.

Experimental Protocols

Key Experiment 1: General Protocol for PEGylation of a Cysteine-Containing Peptide
  • Peptide Preparation: Dissolve the cysteine-containing peptide in a reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).[5]

  • Reagent Preparation: Immediately before use, dissolve this compound in a water-miscible organic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 100 mM).[2][5]

  • PEGylation Reaction: Add the this compound stock solution to the peptide solution to achieve the desired molar excess (a 5- to 10-fold molar excess is a good starting point).[2] Ensure the final concentration of the organic solvent does not exceed 10% (v/v).

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours with gentle stirring.[2]

  • Monitoring: Monitor the reaction progress by LC-MS to determine the optimal reaction time.

  • Quenching (Optional): The reaction can be stopped by adding a small molecule thiol like L-cysteine or 2-mercaptoethanol (B42355) to consume any unreacted PEG-Br.[5]

  • Purification: Purify the t-Boc-PEGylated peptide using a suitable chromatography method, such as reverse-phase HPLC.

Key Experiment 2: Protocol for t-Boc Deprotection
  • Preparation of Deprotection Cocktail: Prepare a deprotection cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[4] Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.[2]

  • Lyophilization: Lyophilize the purified t-Boc-PEGylated peptide to remove the aqueous buffer.[2]

  • Deprotection Reaction: Add the cold deprotection cocktail to the lyophilized peptide and incubate the reaction on ice for 1 hour with occasional gentle vortexing.[2]

  • Removal of TFA: Remove the TFA by evaporation under a stream of nitrogen.

  • Protein Precipitation: Precipitate the deprotected peptide by adding cold diethyl ether.

  • Protein Recovery: Centrifuge the mixture to pellet the deprotected peptide and carefully decant the ether. Wash the pellet with cold diethyl ether to remove residual scavengers and byproducts. Air-dry the pellet and dissolve it in a suitable buffer.

Visualizations

Side_Reactions cluster_alkylation Alkylation Side Reactions cluster_off_target Off-Target Alkylation PEG_Br This compound Target_Cys Target Cysteine (Thiol Group) PEG_Br->Target_Cys pH 7.0-8.5 Met Methionine PEG_Br->Met Lower pH Lys Lysine PEG_Br->Lys Higher pH His Histidine PEG_Br->His PEG_Cys Desired PEGylated Product Target_Cys->PEG_Cys Deprotection_Side_Reactions cluster_deprotection t-Boc Deprotection Side Reactions cluster_scavengers Scavengers cluster_alkylation_targets Alkylation Targets tBoc_PEG t-Boc-PEG-Peptide Deprotected_PEG Deprotected PEG-Peptide tBoc_PEG->Deprotected_PEG Acid Cleavage tBu_cation tert-butyl cation (Reactive Intermediate) tBoc_PEG->tBu_cation Acid Cleavage TFA TFA (Acid) TIS TIS tBu_cation->TIS Quenched by Water Water tBu_cation->Water Quenched by Trp Tryptophan tBu_cation->Trp Alkylation Met Methionine tBu_cation->Met Alkylation Troubleshooting_Workflow start Start PEGylation reaction PEGylation Reaction start->reaction analysis Analyze Product (e.g., LC-MS) reaction->analysis low_yield Low Yield? analysis->low_yield heterogeneity Multiple Products? low_yield->heterogeneity No optimize_alkylation Optimize Alkylation: - Adjust pH - Increase PEG excess - Increase time/temp low_yield->optimize_alkylation Yes optimize_selectivity Optimize Selectivity: - Adjust pH - Reduce PEG excess - Reduce time heterogeneity->optimize_selectivity Yes deprotection t-Boc Deprotection heterogeneity->deprotection No optimize_alkylation->reaction optimize_selectivity->reaction deprotection_analysis Analyze Final Product deprotection->deprotection_analysis side_reactions Deprotection Side Reactions? deprotection_analysis->side_reactions add_scavengers Add Scavengers (TIS, Water) side_reactions->add_scavengers Yes success Successful Conjugation side_reactions->success No add_scavengers->deprotection

References

PROTAC Linker Conjugation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during PROTAC (Proteolysis Targeting Chimera) linker conjugation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your PROTAC synthesis and characterization experiments.

Issue 1: Low or No PROTAC Product Formation

Question: I am not observing the formation of my desired PROTAC product, or the yield is very low. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product formation in PROTAC synthesis is a common issue that can stem from several factors, from the stability of your starting materials to the reaction conditions. Here's a systematic guide to troubleshooting this problem.

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: The efficiency of conjugation reactions is highly dependent on parameters like pH, temperature, and reaction time.

    • pH: Ensure the pH of your reaction buffer is optimal for the chosen conjugation chemistry. For instance, maleimide-thiol conjugations are most efficient at a pH of 6.5-7.5, while some amide bond formations may require basic conditions to deprotonate amines.[1][2]

    • Temperature and Time: Some reactions require heating to proceed at an appreciable rate, while others may need to be run at lower temperatures to prevent degradation. Systematically optimize the reaction time and temperature.[3]

  • Incorrect Stoichiometry: The molar ratio of your warhead-linker and E3 ligase ligand can significantly impact the reaction outcome. Experiment with different molar ratios to find the optimal balance.[1]

  • Reagent Quality and Stability:

    • Ensure the purity of your starting materials (warhead, linker, E3 ligase ligand). Impurities can interfere with the reaction.

    • Some reagents, like those used in "click chemistry," should be fresh or stored under appropriate conditions to maintain reactivity.

  • Poor Solubility: The hydrophobic nature of many PROTAC components can lead to poor solubility in aqueous buffers, reducing reaction efficiency.[3]

    • Consider using a co-solvent like DMSO or DMA to improve solubility. However, be mindful that high concentrations of organic solvents can be detrimental to the stability of biomolecules if they are part of your construct.[3]

  • Inefficient Coupling Chemistry: The chosen conjugation chemistry may not be suitable for your specific molecules.

    • Amide Bond Formation: If you are using amide coupling and observing low yields, consider trying different coupling reagents (e.g., HATU, HOBt) or activating agents.

    • Click Chemistry: "Click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), are generally high-yielding and have good functional group tolerance, making them a robust alternative.[4][][6][7]

Troubleshooting Workflow for Low PROTAC Yield

G start Low/No PROTAC Product check_reagents Verify Purity and Stability of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (pH, Temp, Time) start->check_conditions check_solubility Assess Solubility of Components start->check_solubility check_stoichiometry Evaluate Molar Ratios of Reactants start->check_stoichiometry change_coupling Consider Alternative Coupling Chemistry (e.g., Click Chemistry) start->change_coupling optimize_conditions Systematically Optimize Reaction Conditions check_conditions->optimize_conditions add_cosolvent Introduce Co-solvents (e.g., DMSO) check_solubility->add_cosolvent check_stoichiometry->optimize_conditions success Successful PROTAC Synthesis optimize_conditions->success add_cosolvent->success change_coupling->success

Caption: Troubleshooting logic for low PROTAC conjugation yield.

Issue 2: Difficulty in Purifying the Final PROTAC Product

Question: I am struggling to purify my final PROTAC product from unreacted starting materials and byproducts. What purification techniques are most effective?

Answer:

PROTAC purification can be challenging due to the often-similar physicochemical properties of the product and starting materials. A multi-step purification strategy is often necessary.

Recommended Purification Techniques:

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is one of the most powerful techniques for purifying PROTACs.

    • Column Choice: Reverse-phase columns (e.g., C18) are commonly used.

    • Solvent System: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier like trifluoroacetic acid (TFA) or formic acid is typically employed.

  • Flash Chromatography: For larger-scale purifications, flash chromatography on silica (B1680970) gel or reverse-phase media can be an effective initial purification step to remove major impurities.

  • Size-Exclusion Chromatography (SEC): If your PROTAC is significantly larger than the unreacted components, SEC can be a useful purification method.[1]

Troubleshooting Purification Issues:

  • Poor Resolution in HPLC:

    • Optimize the Gradient: A shallower gradient can improve the separation of closely eluting compounds.

    • Change the Stationary Phase: If a C18 column does not provide adequate separation, consider trying a different stationary phase (e.g., phenyl-hexyl).

  • Product Instability during Purification:

    • Some PROTACs may be unstable under acidic conditions (e.g., TFA in the mobile phase). Consider using a neutral pH buffer system if you suspect your compound is degrading.

Issue 3: Characterization of the Final PROTAC Shows Unexpected Results

Question: My characterization data (LC-MS, NMR) for the purified PROTAC is not what I expected. How can I confirm the identity and purity of my compound?

Answer:

Thorough characterization is crucial to ensure you have synthesized the correct PROTAC molecule and that it is of sufficient purity for biological assays.

Key Characterization Techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for PROTAC analysis. It provides information on both the purity of your sample (from the LC chromatogram) and the molecular weight of the components (from the mass spectrum).[8]

    • Expected Observation: You should see a major peak in the chromatogram corresponding to the calculated mass of your PROTAC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of your PROTAC.

    • Expected Observation: The NMR spectrum should contain peaks corresponding to all the protons and carbons of your warhead, linker, and E3 ligase ligand.[9]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which can definitively confirm the elemental composition of your PROTAC.[10]

Troubleshooting Characterization Issues:

  • Multiple Peaks in LC-MS: This indicates the presence of impurities. Re-purification may be necessary. It could also indicate instability of the molecule under the analytical conditions.[11]

  • Incorrect Mass in MS: This suggests that the desired reaction did not occur or that an unexpected side reaction took place. Re-examine your synthetic route and reaction conditions.

  • Unexpected Peaks in NMR: This could be due to impurities or unexpected structural features. 2D NMR techniques (e.g., COSY, HSQC) can help in elucidating the structure.

PROTAC Synthesis and Characterization Workflow

G start PROTAC Synthesis reaction Conjugation Reaction (e.g., Amide Coupling, Click Chemistry) start->reaction purification Purification (e.g., Prep-HPLC) reaction->purification characterization Characterization purification->characterization lcms LC-MS characterization->lcms nmr NMR characterization->nmr hrms HRMS characterization->hrms biological_assay Biological Assays characterization->biological_assay

Caption: A general workflow for PROTAC synthesis and evaluation.[12]

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for common PROTAC linker conjugation chemistries. Note that these are starting points, and optimization is often necessary.

Conjugation ChemistryCoupling ReagentsSolventTemperature (°C)Typical Reaction Time (h)Expected Yield (%)
Amide Coupling HATU, HOBt, DIPEADMF or DCM25 - 604 - 2440 - 80
Click Chemistry (CuAAC) CuSO₄, Sodium Ascorbate (B8700270)tBuOH/H₂O or DMSO252 - 1270 - 95[13]
Reductive Amination NaBH(OAc)₃ or NaCNBH₃DCM or DCE252 - 1650 - 85

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation

This protocol describes a general method for coupling a carboxylic acid-containing fragment to an amine-containing fragment.

Materials:

  • Amine-functionalized fragment (1.0 equivalent)

  • Carboxylic acid-functionalized fragment (1.1 equivalents)

  • HATU (1.2 equivalents)

  • DIPEA (3.0 equivalents)

  • Anhydrous DMF

Procedure:

  • Dissolve the amine-functionalized fragment and the carboxylic acid-functionalized fragment in anhydrous DMF.

  • Add DIPEA to the reaction mixture and stir for 5 minutes.

  • Add HATU to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC.

Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This protocol outlines a general procedure for conjugating an azide-containing fragment with an alkyne-containing fragment.[4][][6][7]

Materials:

  • Azide-functionalized fragment (1.0 equivalent)

  • Alkyne-functionalized fragment (1.0 equivalent)

  • Copper(II) sulfate pentahydrate (0.1 equivalents)

  • Sodium ascorbate (0.2 equivalents)

  • Solvent mixture (e.g., t-butanol/water 1:1 or DMSO)

Procedure:

  • Dissolve the azide-functionalized fragment and the alkyne-functionalized fragment in the chosen solvent mixture.

  • In a separate vial, prepare a fresh solution of copper(II) sulfate and sodium ascorbate in water.

  • Add the copper/ascorbate solution to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by preparative HPLC or flash chromatography.

PROTAC Mechanism of Action

G POI Protein of Interest (POI) TernaryComplex Ternary Complex POI->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation

Caption: The mechanism of PROTAC-induced protein degradation.[12]

References

Technical Support Center: Purification of PEGylated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of PEGylated molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying PEGylated molecules?

The PEGylation process, which involves the covalent attachment of polyethylene (B3416737) glycol (PEG) to a molecule, often results in a complex and heterogeneous mixture. This heterogeneity is the primary challenge during purification.[] The main components of this mixture that need to be separated include:

  • Unreacted Molecule: The original, unmodified protein or peptide.

  • Excess PEG Reagent: Unreacted PEG molecules from the conjugation reaction.

  • Multi-PEGylated Species: Molecules with varying numbers of attached PEG chains (e.g., mono-, di-, tri-PEGylated species).

  • Positional Isomers: Molecules with the same number of PEG chains attached at different sites.[]

  • Hydrolysis Fragments: Degradation products from the PEGylation reagents.

Separating these closely related species is difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties typically used for fractionation.[2]

Q2: What are the most common methods for purifying PEGylated molecules?

The most widely used purification techniques for PEGylated molecules are based on chromatography, which leverages differences in molecular size, charge, and hydrophobicity. These methods include:

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size). It is highly effective at removing unreacted PEG and the native protein from the larger PEGylated conjugate.[]

  • Ion-Exchange Chromatography (IEX): Separates molecules based on their net surface charge. PEGylation can shield the surface charges of the molecule, altering its interaction with the IEX resin and allowing for the separation of species with different degrees of PEGylation and even positional isomers.[][3]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. The attachment of PEG can alter the molecule's surface hydrophobicity, enabling separation. HIC can be a useful polishing step, particularly for separating species with different degrees of PEGylation when a high molecular weight PEG is used.[4]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity with high resolution, making it suitable for separating positional isomers.[]

Q3: How do I choose the best purification method for my PEGylated molecule?

The choice of purification method depends on several factors, including the properties of your target molecule, the nature of the impurities, the desired purity, and the scale of the purification. A combination of methods is often necessary to achieve high purity. For instance, SEC can be used for initial bulk separation, followed by IEX as a polishing step.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of PEGylated molecules.

Low Yield
Potential Cause Suggested Solution
Protein Precipitation on the Column Ensure the solubility of your PEGylated protein in the chosen mobile phase. Adjusting the pH or ionic strength might be necessary. Consider adding solubilizing agents to the buffer.
Irreversible Binding to the Column Modify the elution conditions. For IEX, increase the salt concentration or change the pH of the elution buffer. For HIC, decrease the salt concentration. For RP-HPLC, adjust the organic solvent gradient.
Non-specific Binding to the Column Matrix Ensure the column is thoroughly equilibrated with the mobile phase. Consider adding agents like arginine to the mobile phase to suppress hydrophobic interactions, especially in SEC.
Suboptimal Elution Conditions Optimize the elution conditions, such as the gradient slope in IEX or RP-HPLC. A shallower gradient can improve recovery. For HIC, a step elution might be too harsh; consider a linear gradient.
Low Purity/Poor Resolution
Potential Cause Suggested Solution
Inadequate Separation of PEGylated Species In IEX, optimize the pH of the mobile phase, as small changes can significantly impact the surface charge. A shallow salt gradient is often more effective for separating species with small charge differences.[6] In SEC, ensure the column has the appropriate pore size for your molecules.[5]
Co-elution of Unreacted PEG For SEC, use a column with a suitable molecular weight range to effectively separate the larger PEGylated molecule from the smaller unreacted PEG.
Presence of Positional Isomers RP-HPLC is often the most effective method for separating positional isomers due to its high resolving power.[] Optimizing the gradient slope is crucial.
Charge Shielding Effect of PEG in IEX The PEG chain can mask the charges on the protein surface, leading to poor separation.[2] Experiment with different pH values to find the optimal condition where the charge differences between species are maximized.
Sample Overload Reduce the sample volume injected onto the column. For analytical scale, the injection volume should ideally not exceed 2-5% of the total column volume.

Data Presentation

Table 1: Comparison of Chromatographic Methods for PEGylated Protein Purification

Method Principle Primary Application Advantages Limitations
Size-Exclusion Chromatography (SEC) Separation by hydrodynamic radius (size)Removal of unreacted PEG and native proteinRobust, predictable separation based on sizeCannot separate positional isomers; limited resolution for species with similar sizes
Ion-Exchange Chromatography (IEX) Separation by net surface chargeSeparation of species with different degrees of PEGylation, positional isomersHigh capacity, high resolution"Charge shielding" by PEG can hinder separation; requires optimization of pH and salt gradient
Hydrophobic Interaction Chromatography (HIC) Separation by hydrophobicityPolishing step, separation of multi-PEGylated species (with high MW PEG)Orthogonal separation to IEX and SECLower capacity and resolution compared to IEX; protein precipitation at high salt concentrations can be an issue
Reversed-Phase HPLC (RP-HPLC) Separation by hydrophobicityHigh-resolution separation of positional isomers, analytical characterizationHigh resolving powerCan cause protein denaturation due to organic solvents and acidic pH

Table 2: Purity of Mono-PEGylated Lysozyme (B549824) after Cation-Exchange Chromatography

PEG Size (kDa) Purity of Mono-PEGylated Fraction (%)
5~95
10~95
30~95

Data synthesized from a study on PEGylated lysozyme purification. The initial purification step using cation-exchange chromatography consistently yielded approximately 95% purity for the mono-PEGylated form, regardless of the PEG size used.[7]

Experimental Protocols

Protocol 1: Purification of PEGylated Lysozyme using Cation-Exchange Chromatography (CEX)

This protocol describes the purification of mono-PEGylated lysozyme from a reaction mixture containing native lysozyme, and di- and multi-PEGylated species.

Materials:

  • Equilibration Buffer (Buffer A): 20 mM Sodium Acetate, pH 4.5

  • Elution Buffer (Buffer B): 20 mM Sodium Acetate, 1 M NaCl, pH 4.5

  • Cation-Exchange Column: TSKgel SP-5PW or similar

  • HPLC or FPLC system

  • PEGylated lysozyme reaction mixture

  • 0.22 µm syringe filters

Procedure:

  • Column Equilibration: Equilibrate the cation-exchange column with at least 5 column volumes (CVs) of Buffer A until the UV baseline is stable.

  • Sample Preparation: Filter the PEGylated lysozyme reaction mixture through a 0.22 µm syringe filter to remove any particulates.

  • Sample Loading: Load the filtered sample onto the equilibrated column.

  • Wash: Wash the column with Buffer A for 3-5 CVs to remove any unbound material, including unreacted PEG.

  • Elution: Elute the bound proteins using a linear gradient of 0-100% Buffer B over 20-30 CVs.

  • Fraction Collection: Collect fractions throughout the elution gradient.

  • Analysis: Analyze the collected fractions using SDS-PAGE and/or SEC-HPLC to identify the fractions containing the purified mono-PEGylated lysozyme. The elution order is typically native lysozyme, followed by mono-PEGylated, and then di- and multi-PEGylated species.

Protocol 2: Polishing of PEGylated Protein using Hydrophobic Interaction Chromatography (HIC)

This protocol provides a general method for a polishing step to further purify a PEGylated protein after an initial purification step like IEX.

Materials:

  • Binding/Equilibration Buffer (Buffer A): 50 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate (B86663), pH 7.0

  • Elution Buffer (Buffer B): 50 mM Sodium Phosphate, pH 7.0

  • HIC Column: Phenyl Sepharose or similar

  • HPLC or FPLC system

  • Partially purified PEGylated protein sample

Procedure:

  • Column Equilibration: Equilibrate the HIC column with at least 5 CVs of Buffer A.

  • Sample Preparation: Adjust the salt concentration of the PEGylated protein sample to match that of Buffer A by adding a concentrated ammonium sulfate solution.

  • Sample Loading: Load the sample onto the equilibrated column.

  • Wash: Wash the column with Buffer A for 3-5 CVs.

  • Elution: Elute the bound proteins using a descending linear gradient of 100-0% Buffer A (i.e., an increasing concentration of Buffer B) over 20-30 CVs.

  • Fraction Collection: Collect fractions during the elution.

  • Analysis: Analyze the fractions by SDS-PAGE, RP-HPLC, or other suitable methods to identify the fractions containing the highly purified PEGylated protein.

Mandatory Visualizations

Purification_Workflow Start PEGylation Reaction Mixture SEC Size-Exclusion Chromatography (SEC) (Bulk Separation) Start->SEC Remove unreacted PEG & native protein IEX Ion-Exchange Chromatography (IEX) (Fine Separation) SEC->IEX Separate by degree of PEGylation & isomers HIC Hydrophobic Interaction Chromatography (HIC) (Polishing) IEX->HIC Optional polishing step Analysis Purity & Characterization (SDS-PAGE, HPLC, MS) IEX->Analysis HIC->Analysis Final_Product Purified PEGylated Molecule Analysis->Final_Product

Caption: A general workflow for the purification of PEGylated molecules.

Troubleshooting_Diagram Start Low Purity after Purification Check_Method Is the purification method appropriate? Start->Check_Method Check_Overload Is the column overloaded? Start->Check_Overload If method is appropriate Optimize_Params Optimize Method Parameters Check_Method->Optimize_Params Yes Consider_Ortho Consider an Orthogonal Method Check_Method->Consider_Ortho No Final_Check Re-analyze Purity Optimize_Params->Final_Check Consider_Ortho->Final_Check Check_Overload->Optimize_Params No Reduce_Load Reduce Sample Load Check_Overload->Reduce_Load Yes Reduce_Load->Final_Check

Caption: A troubleshooting decision tree for low purity of PEGylated molecules.

References

Technical Support Center: t-Boc-N-amido-PEG10-Br

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and utilization of t-Boc-N-amido-PEG10-Br. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and reactivity of this compound, it should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2] The compound is likely hygroscopic, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended if possible.[2] Before use, allow the vial to equilibrate to room temperature to prevent condensation.[2][3]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, it is essential to wear appropriate personal protective equipment to minimize exposure.[3] This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Nitrile or other chemically resistant gloves.[2]

  • Body Protection: A laboratory coat.[2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.[2] All handling should be conducted in a well-ventilated area, preferably a chemical fume hood.[2][3]

Q3: In which solvents is this compound soluble?

A3: While specific quantitative solubility data for this compound is limited, it is expected to be soluble in common polar aprotic organic solvents.[1][4] These include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and chlorinated hydrocarbons.[1] For ease of handling, preparing stock solutions in anhydrous DMSO or DMF is a common practice.[1][2]

Q4: What are the main applications of this compound?

A4: this compound is a heterobifunctional crosslinker widely used in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).[1][5] Its structure, featuring a t-Boc protected amine, a flexible PEG spacer, and a reactive bromide, allows for the covalent linking of molecules, enhancement of solubility, and controlled, stepwise chemical modifications.[1]

Troubleshooting Guides

Conjugation Issues

Problem: Low conjugation yield.

Possible CauseRecommended Solution
Suboptimal Reaction Conditions Optimize pH, temperature, and reaction time. For thiol alkylation, a slightly basic pH (7.5-8.5) is generally more efficient.[6]
Steric Hindrance Consider using a longer PEG linker to increase the distance between the molecules being conjugated.[7] Modifying the reaction conditions, such as increasing the temperature or reaction time, may also help overcome steric barriers.[7]
Reagent Quality Ensure the this compound has not degraded due to improper storage. It is sensitive to moisture.[6]
Incorrect Molar Ratio An insufficient excess of the PEG reagent can lead to incomplete conjugation. A 2 to 20-fold molar excess of the PEG reagent over the substrate is a good starting point for optimization.[6]

Problem: Multiple products observed on HPLC/SDS-PAGE.

Possible CauseRecommended Solution
Multiple Conjugation Sites If your protein or peptide has multiple accessible nucleophilic residues, consider site-directed mutagenesis to remove unwanted reactive sites or use a protecting group strategy.
Over-PEGylation A large excess of the PEG reagent can lead to the attachment of multiple PEG chains.[6] Carefully titrate the molar ratio of the PEG reagent to the substrate to control the degree of PEGylation.[6]
Side Reactions The bromo group is most reactive towards thiols but can also react with other nucleophiles like amines.[6] Optimizing the reaction pH can help improve selectivity.
t-Boc Deprotection Issues

Problem: Incomplete t-Boc deprotection.

Possible CauseRecommended Solution
Insufficient Acid Concentration or Reaction Time Increase the concentration of the acid (e.g., TFA) or prolong the reaction time.[6] Monitor the reaction progress by HPLC to ensure completion.[6]
Presence of Water For deprotection reactions using HCl, it is critical to use anhydrous solvents as water can interfere with the reaction.[6]

Problem: Degradation of the molecule during t-Boc deprotection.

Possible CauseRecommended Solution
Harsh Acidic Conditions Minimize exposure to acidic conditions by optimizing the reaction time.[6] Running the reaction at a lower temperature (e.g., 0°C) can also reduce degradation.[6]
Side Reactions with t-butyl Cation The t-butyl cation formed during deprotection can cause side reactions.[6] Add a scavenger such as triisopropylsilane (B1312306) (TIS) or water to quench this reactive intermediate.[6]

Quantitative Data

The following table summarizes the inferred properties of this compound based on structurally similar molecules.

PropertyPredicted Value/Characteristic
Physical State Solid[8]
Solubility Soluble in DMF, DMSO, and chlorinated hydrocarbons[1][4]
Storage Temperature -20°C[1][2]

Experimental Protocols

Protocol 1: General Conjugation to a Thiol-Containing Protein
  • Protein Preparation: If necessary, treat the protein with a reducing agent like TCEP to ensure the cysteine residues have free thiols. Remove the excess reducing agent via buffer exchange or a desalting column.[1]

  • Linker Preparation: Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.[1]

  • Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the protein solution in a suitable reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).[6]

  • Incubation: Incubate the reaction mixture at room temperature or 4°C with gentle stirring for 2-24 hours.[6] The optimal time should be determined empirically.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique such as RP-HPLC or LC-MS.[6]

  • Quenching (Optional): The reaction can be stopped by adding a small molecule thiol, like L-cysteine or 2-mercaptoethanol, to consume any unreacted bromo-PEG.[6]

  • Purification: Purify the conjugate using standard protein purification techniques like size exclusion or ion-exchange chromatography.

Protocol 2: t-Boc Deprotection using Trifluoroacetic Acid (TFA)
  • Dissolve the Conjugate: Dissolve the purified t-Boc-PEGylated molecule in dichloromethane (B109758) (DCM).[6]

  • Add TFA: Cool the solution to 0°C in an ice bath. Add an equal volume of trifluoroacetic acid (TFA) to achieve a 50% (v/v) solution.[6] To prevent side reactions from the t-butyl cation, a scavenger cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) is highly recommended.[9]

  • Incubation: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.[6]

  • Monitoring: Monitor the reaction by HPLC to ensure complete deprotection.[6]

  • Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting amine can then be used in subsequent reactions.

Visualizations

experimental_workflow Experimental Workflow for Protein Conjugation and Deprotection cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification protein_prep Protein Preparation (Reduce Thiols) conjugation Conjugation Reaction (pH 7.5-8.5) protein_prep->conjugation linker_prep Linker Preparation (Stock Solution in DMSO/DMF) linker_prep->conjugation monitoring1 Monitor Progress (HPLC, LC-MS) conjugation->monitoring1 deprotection t-Boc Deprotection (TFA, 0°C to RT) monitoring2 Monitor Progress (HPLC) deprotection->monitoring2 purification1 Purification of Conjugate monitoring1->purification1 purification1->deprotection purification2 Final Product monitoring2->purification2 troubleshooting_logic Troubleshooting Logic for Low Conjugation Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Conjugation Yield cond Suboptimal Conditions? start->cond steric Steric Hindrance? start->steric reagent Reagent Quality? start->reagent ratio Incorrect Molar Ratio? start->ratio opt_cond Optimize pH, Temp, Time cond->opt_cond Yes mod_linker Use Longer Linker / Modify Conditions steric->mod_linker Yes check_reagent Verify Reagent Integrity reagent->check_reagent Yes opt_ratio Titrate Molar Ratio ratio->opt_ratio Yes

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry Analysis of PEG10-Conjugated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of PEGylated peptides is a critical step in ensuring the safety and efficacy of novel therapeutics. The covalent attachment of polyethylene (B3416737) glycol (PEG) moieties, a process known as PEGylation, enhances the pharmacokinetic and pharmacodynamic properties of peptide-based drugs. However, the inherent heterogeneity of PEG polymers presents a significant analytical challenge. This guide provides an objective comparison of mass spectrometry-based methods for the analysis of PEG10-conjugated peptides, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategy.

The analysis of PEGylated peptides is complicated by the polydispersity of the PEG chain, which results in a population of molecules with a distribution of molecular weights. This heterogeneity can lead to complex mass spectra that are difficult to interpret. Furthermore, determining the specific site or sites of PEGylation on the peptide backbone is crucial for understanding structure-activity relationships. This guide will explore the capabilities and limitations of various mass spectrometry techniques in addressing these challenges, as well as introduce a viable alternative in charged aerosol detection.

Comparative Performance of Analytical Techniques

The selection of an analytical technique for PEG10-conjugated peptides hinges on the specific requirements of the analysis, such as the need for quantitative precision, detailed structural information, or high-throughput screening. The following tables summarize the quantitative performance of key mass spectrometry methods and an alternative detection technology.

Table 1: Comparison of Mass Spectrometry Techniques for the Analysis of PEG10-Conjugated Peptides

ParameterElectrospray Ionization (ESI) Mass SpectrometryMatrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry
Principle Soft ionization technique that produces multiply charged ions from a solution.Soft ionization technique that uses a matrix to absorb laser energy and promote ionization of the analyte.
Typical Mass Analyzer Time-of-Flight (TOF), Quadrupole, OrbitrapTime-of-Flight (TOF)
Resolution High to Very HighModerate to High
Mass Accuracy High (<5 ppm with Orbitrap)Moderate (5-20 ppm)
Sensitivity High (low fmol to amol)High (low fmol to amol)
Throughput Moderate (with LC)High
Key Advantages Excellent for coupling with liquid chromatography (LC) for separation of complex mixtures. Provides high mass accuracy and resolution, enabling the analysis of intact PEGylated peptides and their fragments for sequence and PEGylation site confirmation.Tolerant to salts and buffers. Produces predominantly singly charged ions, leading to simpler spectra. Well-suited for high-throughput screening.
Key Disadvantages Can produce complex spectra with multiple charge states for heterogeneous samples, which can be challenging to deconvolute. Ion suppression effects can impact quantification.Lower resolution and mass accuracy compared to high-end ESI-MS instruments. Can be challenging to couple directly with LC.

Table 2: Performance Comparison of Mass Spectrometry vs. Charged Aerosol Detection (CAD)

ParameterMass Spectrometry (LC-MS/MS)Charged Aerosol Detection (HPLC-CAD)
Principle Measures the mass-to-charge ratio of ionized molecules.Measures the charge of aerosol particles created from the eluent.
Specificity High (based on m/z)Low (universal detector)
Quantification Requires stable isotope-labeled internal standards for best accuracy. Can be affected by ion suppression.Provides a more uniform response for non-volatile analytes, simplifying quantification without the need for specific standards.
Limit of Detection (LOD) Low (pg to fg range)Low (ng range)
Linear Dynamic Range WideModerate
Key Advantages Provides both quantitative and qualitative (structural) information. Highly sensitive and specific.Universal detection for non-volatile analytes. Less susceptible to matrix effects than MS. Consistent response factors for different compounds.
Key Disadvantages Can be complex to operate and maintain. Quantification can be challenging for heterogeneous mixtures.Does not provide structural information (molecular weight or sequence). Less sensitive than MS.

Experimental Workflows and Protocols

To ensure reproducibility and accuracy in the analysis of PEG10-conjugated peptides, it is essential to follow well-defined experimental protocols. The following sections detail the methodologies for sample preparation and analysis using common techniques.

Experimental Workflow for LC-MS/MS Analysis of PEG10-Conjugated Peptides

The following diagram illustrates a typical workflow for the analysis of PEG10-conjugated peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Peptide_Conjugation PEG10-Peptide Conjugation Purification Purification (e.g., HPLC, SEC) Peptide_Conjugation->Purification Crude Product Quantification Quantification (e.g., UV-Vis) Purification->Quantification Purified Conjugate LC_Separation LC Separation (Reversed-Phase) Quantification->LC_Separation Analyte ESI_Ionization Electrospray Ionization (ESI) LC_Separation->ESI_Ionization MS1_Scan MS1 Scan (Intact Mass) ESI_Ionization->MS1_Scan Fragmentation Fragmentation (CID/HCD) MS1_Scan->Fragmentation Precursor Ion Selection Deconvolution Deconvolution of MS1 Spectra MS1_Scan->Deconvolution MS2_Scan MS2 Scan (Fragment Ions) Fragmentation->MS2_Scan Database_Search Database Search & Sequence Confirmation MS2_Scan->Database_Search Quant_Analysis Quantitative Analysis Deconvolution->Quant_Analysis Site_Localization PEGylation Site Localization Database_Search->Site_Localization Site_Localization->Quant_Analysis

Figure 1. General workflow for LC-MS/MS analysis of PEG10-conjugated peptides.
Detailed Experimental Protocols

1. Sample Preparation for Mass Spectrometry

Proper sample preparation is crucial for obtaining high-quality mass spectrometry data.

  • Materials:

    • PEG10-conjugated peptide sample

    • Acetonitrile (ACN), LC-MS grade

    • Water, LC-MS grade

    • Formic acid (FA), LC-MS grade

    • Trifluoroacetic acid (TFA) (optional, for sample cleanup)

    • C18 solid-phase extraction (SPE) cartridges

  • Protocol:

    • Desalting and Purification: If the sample contains high concentrations of salts or other non-volatile components, it is essential to desalt it prior to MS analysis. This can be achieved using C18 SPE cartridges.

      • Condition the C18 cartridge with 1 mL of ACN.

      • Equilibrate the cartridge with 2 mL of 0.1% TFA in water.

      • Load the sample onto the cartridge.

      • Wash the cartridge with 2 mL of 0.1% TFA in water to remove salts.

      • Elute the PEGylated peptide with 1 mL of 50-80% ACN in water with 0.1% FA.

    • Sample Reconstitution: After elution, dry the sample using a vacuum centrifuge. Reconstitute the dried sample in a solvent compatible with the LC-MS system, typically 0.1% FA in water or a low percentage of ACN.

2. LC-MS/MS Analysis Protocol

  • Instrumentation:

    • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Mass spectrometer equipped with an ESI source (e.g., Orbitrap, Q-TOF).

  • LC Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30-60 minutes.

    • Flow Rate: 200-400 µL/min.

    • Column Temperature: 40-60 °C.

  • MS Parameters:

    • Ionization Mode: Positive ion mode.

    • MS1 Scan Range: m/z 300-2000.

    • Resolution (MS1): >60,000.

    • Data-Dependent Acquisition (DDA): Top 5-10 most intense precursor ions from the MS1 scan are selected for fragmentation.

    • Fragmentation Method: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

    • MS2 Resolution: >15,000.

3. MALDI-TOF MS Protocol

  • Materials:

    • MALDI target plate.

    • Matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid dissolved in ACN/water with TFA).

  • Protocol:

    • Mix the desalted PEGylated peptide sample with the matrix solution in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (co-crystallization).

    • Acquire mass spectra in positive ion mode.

4. Charged Aerosol Detection (CAD) Protocol

  • Instrumentation:

    • HPLC or UHPLC system.

    • Charged Aerosol Detector.

  • LC Parameters:

    • Similar LC conditions as for LC-MS can be used. However, non-volatile buffers should be avoided.

  • CAD Parameters:

    • Follow the manufacturer's recommendations for setting the nebulizer temperature, drying tube temperature, and other detector parameters.

Determining the Site of PEGylation

Identifying the specific amino acid residue(s) where the PEG10 moiety is attached is a critical aspect of characterization. Tandem mass spectrometry (MS/MS) is the primary tool for this purpose.

Workflow for PEGylation Site Identification

pegylation_site_workflow cluster_digestion Proteolytic Digestion cluster_lc_msms LC-MS/MS Analysis cluster_data_analysis Data Analysis Intact_Peptide Intact PEG10- Conjugated Peptide Tryptic_Digest Tryptic Digestion Intact_Peptide->Tryptic_Digest LC_Separation LC Separation of Digested Peptides Tryptic_Digest->LC_Separation Peptide Mixture MS1_Scan MS1 Scan to Identify PEGylated Peptides LC_Separation->MS1_Scan MS2_Fragmentation MS2 Fragmentation of PEGylated Peptides MS1_Scan->MS2_Fragmentation Precursor Selection Fragment_Analysis Analysis of b and y Fragment Ions MS2_Fragmentation->Fragment_Analysis Site_Confirmation Confirmation of PEGylation Site Fragment_Analysis->Site_Confirmation

Figure 2. Workflow for identifying the PEGylation site on a peptide.

Protocol for Tryptic Digestion:

  • Denaturation, Reduction, and Alkylation:

  • Digestion:

    • Dilute the sample to reduce the denaturant concentration.

    • Add trypsin at an enzyme-to-substrate ratio of 1:20 to 1:50 (w/w).

    • Incubate at 37°C for 4-16 hours.

  • Quenching: Stop the digestion by adding formic acid.

  • Cleanup: Desalt the peptide mixture using C18 SPE.

The resulting peptide mixture is then analyzed by LC-MS/MS. The presence of the PEG moiety on a specific peptide will result in a characteristic mass shift in the MS1 scan. Subsequent MS2 fragmentation of that precursor ion will produce a series of b and y fragment ions. The gap in this series or the mass modification on a specific fragment ion will reveal the site of PEGylation.

Conclusion

The mass spectrometric analysis of PEG10-conjugated peptides is a multifaceted task that requires careful consideration of the analytical goals. ESI-based techniques, particularly when coupled with high-resolution mass analyzers like Orbitraps, offer unparalleled capabilities for detailed structural characterization, including intact mass measurement and PEGylation site determination. MALDI-TOF MS provides a high-throughput alternative, especially for screening purposes. For routine quantification where structural information is not paramount, HPLC with Charged Aerosol Detection presents a robust and simpler alternative. By understanding the principles, performance characteristics, and experimental protocols of these techniques, researchers can confidently select and implement the most suitable analytical strategy to support the development of safe and effective PEGylated peptide therapeutics.

A Comparative Guide to t-Boc-N-amido-PEG10-Br and Other PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the sophisticated landscape of bioconjugation and drug development, particularly within the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the selection of a chemical linker is a critical decision that profoundly influences therapeutic efficacy and stability.[1] Polyethylene glycol (PEG) linkers are widely favored for their capacity to improve the solubility, stability, and pharmacokinetic profiles of bioconjugates.[1][2] This guide offers an objective comparison of the heterobifunctional linker, t-Boc-N-amido-PEG10-Br, against other classes of PEG linkers, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound is a heterobifunctional linker featuring two different reactive groups at its termini.[3][4] This distinct characteristic allows for a controlled, sequential conjugation of two different molecules.[4][5] Its structure is composed of three primary components:

  • A t-Boc (tert-Butyloxycarbonyl) Protected Amine: This protecting group is stable under various reaction conditions but can be easily removed with mild acid, revealing a primary amine for a subsequent conjugation step.[1][6] This feature is crucial for preventing unwanted side reactions and enabling a stepwise synthesis strategy.[7]

  • A 10-Unit Polyethylene Glycol (PEG10) Chain: This hydrophilic spacer enhances the aqueous solubility of the conjugate, reduces aggregation, and provides a flexible connection between the linked molecules.[1][7] In drug development, PEGylation is a well-established method for improving the pharmacokinetic properties of therapeutics.[7][8]

  • A Terminal Bromine (Br): The alkyl bromide acts as a reactive handle for covalent attachment through nucleophilic substitution, reacting readily with nucleophiles like the thiol groups found in cysteine residues of proteins.[7][9]

This combination of features makes this compound a versatile tool for synthesizing complex biomolecules where precise control over the conjugation strategy is paramount.[1] It is frequently employed in the development of PROTACs and ADCs.[4][6][7]

G cluster_linker This compound Structure Boc t-Boc Group (Protecting Group) Amine Amine Boc->Amine PEG10 PEG10 Spacer (Hydrophilic Chain) Amine->PEG10 Amido Bond Bromine Bromine (Reactive End) PEG10->Bromine

Caption: Structure of the this compound linker.

Overview of Alternative PEG Linkers

The choice of a PEG linker is dictated by the specific application, desired conjugation chemistry, and the nature of the molecules to be linked.[1] PEG linkers can be categorized based on several key features:

  • Functionality:

    • Homobifunctional Linkers: Possess two identical reactive groups (e.g., HO-PEG-OH, NHS-PEG-NHS), which can lead to a mixture of products in a one-pot reaction.[5]

    • Heterobifunctional Linkers: Feature two different reactive groups (e.g., Maleimide-PEG-NHS, Azide-PEG-Alkyne), allowing for controlled, sequential conjugations and leading to more defined bioconjugates.[3][5]

  • Reactivity: A vast array of terminal functional groups are available for targeting specific residues on biomolecules. Common examples include NHS esters for primary amines, maleimides for thiols, and azide/alkyne groups for "click chemistry".[2][10]

  • Structure:

    • Linear PEG Linkers: Consist of a straight chain of PEG units and are the most common type.[11][12]

    • Branched PEG Linkers: Have multiple PEG arms extending from a central core, which can offer enhanced shielding effects and a higher payload capacity.[11][12] Studies have shown that the architecture of the PEG linker (linear vs. pendant) can significantly impact ADC stability and pharmacokinetics.[1][13]

  • Cleavability:

    • Non-Cleavable Linkers: Form a stable bond between the conjugated molecules.

    • Cleavable Linkers: Contain a labile bond (e.g., disulfide, pH-sensitive hydrazone) that can be broken under specific physiological conditions to release the payload.[11][14]

Data Presentation: Comparative Analysis

The following tables provide a summary of quantitative and qualitative data for this compound and other representative PEG linkers.

Table 1: Physicochemical Properties of Selected Heterobifunctional PEG Linkers

PropertyThis compoundMal-PEG12-NHS EsterAzide-PEG8-Alkyne
Molecular Formula C27H54BrNO12[4]C35H51N3O15C20H37N3O9
Molecular Weight 664.62 g/mol [4]749.78 g/mol 475.56 g/mol
PEG Chain Length 10 units[4]12 units8 units
Terminal Group 1 t-Boc protected Amine[4]Maleimide (Thiol-reactive)Azide (Click chemistry)
Terminal Group 2 Bromo (Thiol-reactive)[4]NHS Ester (Amine-reactive)Alkyne (Click chemistry)
Solubility Soluble in organic solvents (DMF, DMSO), limited aqueous solubility.[7][9]Generally soluble in organic solvents and aqueous buffers.Soluble in a wide range of solvents.
Purity Typically ≥95%[9]Typically ≥95%Typically ≥95%

Table 2: Functional Comparison of PEG Linker Classes

Linker ClassKey FeaturesPrimary ApplicationsAdvantagesDisadvantages
t-Boc-Br Heterobifunctional; protected amine allows sequential reactions.[1][9]PROTACs, ADCs, peptide modification.[4][7]High control over conjugation steps; versatile reactive handle.[1]Requires deprotection step; bromide is less selective than maleimide.
Maleimide-NHS Heterobifunctional; highly selective for thiols and amines.[5]ADCs, protein-protein conjugation, surface modification.[5]Highly specific reactions; forms stable bonds.Maleimide can undergo hydrolysis, especially at higher pH.
Azide-Alkyne Bioorthogonal "click chemistry" linkers.[10]Live cell imaging, diagnostics, complex bioconjugate synthesis.[10]High specificity and efficiency; reactions proceed under mild conditions.Requires a copper catalyst for CuAAC, which can be toxic to cells (though copper-free alternatives exist).
Homobifunctional Two identical reactive groups (e.g., NHS-PEG-NHS).[5]Crosslinking identical molecules, polymerization.Simple structure.Lack of control in conjugation, can lead to product mixtures and polymerization.[5]
Branched Multiple PEG arms from a central core.[11]Enhancing drug solubility, multivalent drug delivery.[12]Higher drug load, improved shielding and pharmacokinetics.[12]More complex synthesis and characterization.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is based on standard organic chemistry procedures for the bromination of a Boc-protected amino-PEG alcohol.[4][9]

  • Materials: t-Boc-N-amido-PEG10-OH, Triphenylphosphine (PPh3), Carbon tetrabromide (CBr4), Dichloromethane (DCM), Silica (B1680970) gel.[9]

  • Procedure:

    • Dissolve t-Boc-N-amido-PEG10-OH in anhydrous DCM under an inert atmosphere (e.g., argon).[9]

    • Cool the solution to 0 °C in an ice bath.[9]

    • Add PPh3 to the solution with stirring, followed by the slow, portion-wise addition of CBr4.[9]

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[9]

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC).[9]

    • Once complete, concentrate the mixture under reduced pressure.[4]

    • Purify the crude product by silica gel column chromatography to yield pure this compound.[4]

    • Confirm the structure and purity using NMR and mass spectrometry.[9]

Protocol 2: Conjugation to a Protein Thiol (e.g., for ADC Development)

This protocol describes the conjugation of the linker to free thiol groups on an antibody.[9][15]

  • Materials: Monoclonal antibody (mAb), this compound, Tris(2-carboxyethyl)phosphine (TCEP), Reaction Buffer (e.g., PBS, pH 7.5-8.5), Quenching reagent (e.g., N-acetylcysteine), Desalting column.[8][16]

  • Procedure:

    • Antibody Reduction (if necessary): If targeting interchain disulfides, reduce the mAb with a 10-fold molar excess of TCEP for 1 hour at room temperature to expose free thiol groups. Remove excess TCEP using a desalting column.[9][15]

    • Linker Preparation: Dissolve this compound in a minimal amount of DMSO to prepare a concentrated stock solution (e.g., 100 mM).[8][16]

    • Conjugation Reaction: Add a 5- to 10-fold molar excess of the linker stock solution to the reduced antibody solution. Ensure the final DMSO concentration is below 10% (v/v).[15][16]

    • Incubate the reaction at room temperature for 1-2 hours with gentle stirring.[16]

    • Quenching: Add a quenching reagent like N-acetylcysteine to react with any excess linker.

    • Purification: Purify the resulting conjugate (mAb-Linker-Boc) using a desalting column or size-exclusion chromatography to remove unreacted linker and quenching reagent.[9][15]

    • Characterization: Analyze the conjugate using techniques like SDS-PAGE, mass spectrometry, or HPLC to determine the drug-to-antibody ratio (DAR).

G cluster_workflow Sequential Conjugation Workflow mol1 Molecule 1 (e.g., Antibody) step1 Step 1: Conjugation (Thiol Alkylation) mol1->step1 linker This compound linker->step1 intermediate Intermediate (Molecule 1-Linker-Boc) step1->intermediate step2 Step 2: Deprotection (Acid Treatment) intermediate->step2 activated_int Activated Intermediate (Molecule 1-Linker-NH2) step2->activated_int step3 Step 3: Conjugation (Amide Coupling) activated_int->step3 mol2 Molecule 2 (e.g., Drug Payload) mol2->step3 final Final Bioconjugate step3->final

Caption: Workflow for two-step conjugation using the linker.

Protocol 3: PROTAC Synthesis Using Sequential Conjugation

The heterobifunctional nature of this compound is ideal for the modular synthesis of PROTACs.[7]

  • Procedure:

    • First Conjugation: React a protein of interest (POI) binding ligand containing a suitable nucleophile (e.g., thiol) with this compound in a solvent like DMF, often with a non-nucleophilic base.[1]

    • Purification: Purify the resulting intermediate (POI-Linker-Boc) using HPLC.[1]

    • Deprotection: Remove the Boc protecting group by treating the intermediate with trifluoroacetic acid (TFA) in DCM. Scavengers like triisopropylsilane (B1312306) (TIS) are often added to prevent side reactions.[1][8][16]

    • Second Conjugation: Couple the newly exposed amine on the (POI-Linker-NH2) intermediate with the second ligand (an E3 ligase binder) that has a carboxyl group, using standard peptide coupling reagents (e.g., HATU, EDC).

    • Final Purification: Purify the final PROTAC molecule using preparative HPLC.

G cluster_protac PROTAC Mechanism of Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Proteasome Proteasome POI->Proteasome Tagged POI enters E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC Molecule PROTAC->Ternary Linker Mediates Proximity PolyUb Polyubiquitination Ternary->PolyUb Ub Ubiquitin (Ub) Ub->PolyUb PolyUb->POI POI is tagged Degradation Target Protein Degradation Proteasome->Degradation

Caption: Role of the linker in PROTAC-mediated degradation.

Conclusion

The selection of an appropriate PEG linker is a critical decision that significantly impacts the performance of advanced bioconjugates.[1] this compound provides a powerful combination of a hydrophilic spacer, a versatile reactive handle for thiol-containing molecules, and a protecting group that enables controlled, sequential synthesis.[1] While alternatives like maleimide-NHS esters offer higher specificity for thiols and amines, and click chemistry linkers provide bioorthogonality, the t-Boc-Br linker is exceptionally valuable for modular synthesis strategies, such as those required for PROTAC development. Researchers must weigh factors like the desired conjugation chemistry, the need for cleavability, and the optimal linker length for their specific application to make an informed choice.[1]

References

The PEG10 Spacer in PROTAC Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. While often perceived as a simple tether, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to form a productive ternary complex.[1][2][3] Among the diverse array of linker types, polyethylene (B3416737) glycol (PEG) linkers, particularly those with a 10-unit length (PEG10), have garnered significant attention for their unique advantages.[1]

This guide provides a comparative analysis of the PEG10 spacer in PROTAC design, supported by experimental data, to inform researchers, scientists, and drug development professionals in their quest for more effective protein degraders.

Enhanced Solubility and Favorable Physicochemical Properties

A major challenge in PROTAC development is their frequently high molecular weight and lipophilicity, which can lead to poor aqueous solubility, hindering formulation and bioavailability.[1] PEG linkers, with their hydrophilic ethylene (B1197577) glycol repeats, are a well-established strategy to significantly enhance the solubility of PROTACs.[1][4] The ether oxygens in the PEG backbone act as hydrogen bond acceptors, improving interactions with aqueous environments.[5] A 10-unit PEG linker provides a substantial increase in hydrophilicity, often leading to improved solubility compared to shorter PEG chains or purely aliphatic linkers.[1]

The incorporation of PEG motifs also allows for the fine-tuning of crucial physical properties like the topological polar surface area (TPSA) and lipophilicity, which are key determinants of a molecule's drug-like characteristics.[5][6]

Modulating Cell Permeability: The "Chameleon Effect"

The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes impede passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[5] PEG linkers are more inclined to adopt folded conformations compared to their more rigid alkyl counterparts. This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is better suited for traversing the cell membrane, a phenomenon sometimes referred to as the "chameleon effect".[7] However, it is crucial to note that excessive PEGylation can lead to decreased cellular uptake, highlighting the need for empirical optimization of the PEG chain length for each PROTAC system.[5]

Optimizing Ternary Complex Formation and Degradation Efficacy

The primary role of the linker is to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[8][9] The linker's length and flexibility are critical to this process. A linker that is too short may cause steric clashes between the POI and the E3 ligase, preventing complex formation. Conversely, an excessively long linker might not effectively bring the two proteins into the required proximity for efficient ubiquitin transfer.[8][10]

A PEG10 linker often provides the necessary length and flexibility to allow for optimal positioning of the target protein and the E3 ligase, leading to enhanced ternary complex stability and subsequent target degradation.[1] The degradation efficiency of a PROTAC is typically quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).[11]

The following tables provide a comparative overview of how linker composition and length can impact PROTAC performance.

Comparative Data on Linker Performance

Table 1: Flexible Linkers - Alkyl vs. PEG

This table illustrates the general observation that PEG linkers can, in some cases, lead to improved degradation potency compared to alkyl linkers of similar length, though this is highly dependent on the specific PROTAC system.

Target ProteinE3 LigaseLinker Type (approx. length)DC50DmaxReference
BRD4CRBNAlkyl (12 atoms)25 nM>95%[12]
BRD4CRBNPEG4 (14 atoms)8 nM>95%[12]
BTKCRBNAlkyl/Ether (19 atoms)1-40 nMPotent[13]

Note: Data is compiled from multiple sources for illustrative purposes and does not represent a direct head-to-head comparison within a single study.

Table 2: Impact of PEG Linker Length on Degradation Efficiency

This table demonstrates the critical importance of optimizing the PEG linker length to achieve maximal degradation potency. The optimal length is target-dependent.

Target ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Reference
ERαVHL12-atom PEG linker>1000-[9]
ERαVHL16-atom PEG linker~100~75%[9]
TBK1VHL<12-atom PEG/alkylNo degradation-[13]
TBK1VHL21-atom PEG/alkyl396[13]
CRBN (homo-PROTAC)CRBN8-atom PEGPotent-[10]

Note: Data is compiled from multiple sources for illustrative purposes and does not represent a direct head-to-head comparison within a single study.

Potential Disadvantages and Considerations

While PEG10 spacers offer significant advantages, it is important to consider their potential drawbacks. The increased flexibility can lead to an entropic penalty upon binding, which may reduce the stability of the ternary complex in some cases.[14] Furthermore, the ether backbone of PEG linkers can be susceptible to oxidative metabolism, which could impact the PROTAC's in vivo stability.[13] The addition of a PEG10 linker also significantly increases the molecular weight of the PROTAC, which can pose challenges for oral bioavailability.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.

Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps for treating cells with a PROTAC and quantifying the degradation of the target protein via Western Blot.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight.[15] Treat the cells with a serial dilution of the PROTAC compound or vehicle control for a predetermined time (e.g., 24 hours).[6][15]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer.[15] Scrape the cells and collect the lysate.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for electrophoresis.[16]

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.[15][16]

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein and the loading control overnight at 4°C.[15][16] Wash the membrane and incubate with the HRP-conjugated secondary antibody.[15][16]

  • Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system.[15] Quantify the band intensities using densitometry software.[15] Normalize the target protein level to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.[15]

Caco-2 Permeability Assay

This protocol is used to assess the intestinal permeability of a PROTAC, which is a key parameter for predicting oral absorption.

Materials:

  • Caco-2 cells

  • Transwell plates

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or Ringers buffer

  • Test PROTAC compound

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to form a differentiated and polarized monolayer.[17][18]

  • Assay Initiation: Wash the Caco-2 monolayers with pre-warmed buffer.[19] Add the test PROTAC compound to the apical (A) or basolateral (B) side of the monolayer.[17][19]

  • Incubation and Sampling: Incubate the plate at 37°C with gentle shaking.[19] At specified time points, collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).[17]

  • Analysis: Analyze the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.[17][19]

  • Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Experimental_Workflow cluster_workflow Western Blot Workflow for PROTAC Efficacy Cell_Culture 1. Cell Culture & Treatment (with PROTAC) Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Transfer to Membrane SDS_PAGE->Transfer Immunoblot 6. Immunoblotting (Primary & Secondary Antibodies) Transfer->Immunoblot Detection 7. Chemiluminescent Detection Immunoblot->Detection Analysis 8. Data Analysis (DC50 & Dmax Calculation) Detection->Analysis

References

A Head-to-Head Comparison of Bioconjugation Linkers: t-Boc-N-amido-PEG10-Br vs. NHS-PEG Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the rapidly evolving landscape of biopharmaceutical research and development, the choice of chemical linker for bioconjugation is a critical determinant of the final product's efficacy, stability, and therapeutic potential. This guide provides an in-depth, objective comparison of two prominent classes of polyethylene (B3416737) glycol (PEG) linkers: the heterobifunctional t-Boc-N-amido-PEG10-Br and the widely utilized N-hydroxysuccinimide (NHS)-activated PEG esters. This comparison is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the design of antibody-drug conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and other complex biomolecular constructs.

Introduction to the Linkers

This compound is a heterobifunctional linker featuring a tert-butyloxycarbonyl (t-Boc) protected amine at one terminus and a bromo group at the other, connected by a 10-unit polyethylene glycol spacer.[1] The t-Boc protecting group allows for a controlled, stepwise conjugation strategy, where the bromide can first react with a suitable nucleophile, followed by deprotection of the amine for a subsequent conjugation step.[2] The terminal bromide is reactive towards nucleophiles such as thiols (e.g., from cysteine residues) and amines (e.g., from lysine (B10760008) residues or N-termini) via an alkylation reaction, forming a stable carbon-sulfur or carbon-nitrogen bond.[3]

NHS-PEG linkers are characterized by the presence of an N-hydroxysuccinimide ester at one or both ends of the PEG chain.[4] This functional group is highly reactive towards primary amines, such as the side chain of lysine residues and the N-terminus of proteins, forming a stable amide bond.[5][6] NHS-PEG linkers are a popular choice for direct and rapid conjugation to proteins and other amine-containing molecules.[7]

Core Chemical Differences and Reaction Mechanisms

The fundamental difference between these two linkers lies in their reactive termini and the resulting covalent bond formed upon conjugation. This compound participates in a nucleophilic substitution reaction, where the bromine atom is displaced by a nucleophile (e.g., a thiol or an amine), resulting in the formation of a thioether or a secondary amine linkage, respectively. This alkylation reaction provides a stable and flexible connection.[8]

In contrast, NHS-PEG linkers undergo an acylation reaction with primary amines. The amine nucleophile attacks the carbonyl carbon of the NHS ester, leading to the formation of a highly stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[4]

Comparative Performance Data

Table 1: Comparison of Reactive Moieties and Reaction Conditions

FeatureThis compoundNHS-PEG Linker
Reactive Group Alkyl BromideN-Hydroxysuccinimide (NHS) Ester
Target Nucleophile Thiols (Cysteine), Amines (Lysine, N-terminus)[3]Primary Amines (Lysine, N-terminus)[5]
Resulting Bond Thioether or Secondary AmineAmide[5]
Optimal Reaction pH 7.0 - 8.5 for thiol selectivity[9]7.2 - 8.5 for amine reactivity[7]
Reaction Speed Generally slower than NHS ester reactionRapid[10]
Primary Side Reaction Off-target alkylation of other nucleophilic residues[9]Hydrolysis of the NHS ester[7]

Table 2: Comparison of Conjugate Properties and Stability

PropertyThis compound ConjugateNHS-PEG Linker Conjugate
Bond Stability Thioether and secondary amine bonds are generally stable.Amide bonds are exceptionally stable under physiological conditions.[1][6]
Stepwise Conjugation Yes, due to the t-Boc protecting group.[2]No, typically used for direct conjugation.
Orthogonal Chemistry The protected amine allows for subsequent orthogonal chemistries.[11]Limited orthogonal potential without further modification.
Applications PROTACs, ADCs, complex bioconjugates requiring sequential steps.[3]ADCs, protein labeling, surface modification.[12]

Experimental Protocols

The following are representative protocols for a comparative study of conjugation efficiency. These protocols would need to be optimized for specific biomolecules and reaction conditions.

Protocol 1: Conjugation with this compound

Objective: To conjugate this compound to a thiol-containing protein.

Materials:

  • Thiol-containing protein (e.g., containing a free cysteine residue)

  • This compound

  • Reaction Buffer: 100 mM sodium phosphate (B84403), 150 mM NaCl, pH 7.5

  • Reducing agent (if necessary, e.g., TCEP)

  • Quenching solution (e.g., N-acetylcysteine)

  • Anhydrous DMSO or DMF

  • Purification column (e.g., size-exclusion chromatography)

Methodology:

  • Protein Preparation: Dissolve the protein in the reaction buffer. If necessary, reduce disulfide bonds with a reducing agent and subsequently remove the reducing agent.

  • Linker Preparation: Prepare a stock solution of this compound in DMSO or DMF.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. Incubate at room temperature for 4-24 hours with gentle mixing.[13]

  • Quenching: Add a molar excess of the quenching solution to consume any unreacted linker.

  • Purification: Purify the conjugate using size-exclusion chromatography to remove excess reagents.

  • Analysis: Analyze the conjugation efficiency by SDS-PAGE, HPLC, and Mass Spectrometry.[8]

Protocol 2: Conjugation with NHS-PEG Linker

Objective: To conjugate an NHS-PEG linker to a protein via primary amines.

Materials:

  • Protein with accessible primary amines

  • NHS-PEG linker

  • Reaction Buffer: 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0[14]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Purification column (e.g., dialysis or desalting column)

Methodology:

  • Protein Preparation: Dissolve the protein in the reaction buffer.

  • Linker Preparation: Immediately before use, prepare a stock solution of the NHS-PEG linker in DMSO or DMF.[14]

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the NHS-PEG linker stock solution to the protein solution. Incubate at room temperature for 30-60 minutes or on ice for 2 hours.[14]

  • Quenching: Add the quenching buffer to stop the reaction.

  • Purification: Remove unreacted linker by dialysis or using a desalting column.[14]

  • Analysis: Analyze the conjugation efficiency by SDS-PAGE, HPLC, and Mass Spectrometry.

Visualization of Workflows and Pathways

Logical Flow for Linker Selection

Linker_Selection Linker Selection Workflow start Define Bioconjugation Goal strategy One-step or Multi-step Synthesis? start->strategy one_step One-step strategy->one_step Direct Conjugation multi_step Multi-step strategy->multi_step Sequential/Orthogonal amine_target Targeting Primary Amines? one_step->amine_target tboc_peg_br Consider t-Boc-N-amido-PEG-Br multi_step->tboc_peg_br nhs_peg Consider NHS-PEG Linker final_choice_nhs NHS-PEG is a strong candidate nhs_peg->final_choice_nhs thiol_target Targeting Thiols? tboc_peg_br->thiol_target amine_target->nhs_peg Yes final_choice_tboc t-Boc-N-amido-PEG-Br is suitable thiol_target->final_choice_tboc Yes

Caption: A decision-making workflow for selecting between NHS-PEG and t-Boc-N-amido-PEG-Br linkers.

PROTAC Synthesis and Action Pathway

PROTAC_Pathway PROTAC Synthesis and Mechanism of Action cluster_synthesis PROTAC Synthesis cluster_action Mechanism of Action poi_ligand Protein of Interest (POI) Ligand protac PROTAC Molecule poi_ligand->protac e3_ligase_ligand E3 Ligase Ligand e3_ligase_ligand->protac linker This compound linker->protac Conjugation ternary_complex Ternary Complex (POI-PROTAC-E3) protac->ternary_complex poi Target Protein (POI) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination of POI ternary_complex->ubiquitination proteasome Proteasomal Degradation ubiquitination->proteasome

Caption: The role of the linker in PROTAC synthesis and its subsequent mechanism of action.

Conclusion

The choice between this compound and NHS-PEG linkers is contingent on the specific requirements of the bioconjugation strategy. For direct, rapid, and high-yield conjugation to primary amines, resulting in a highly stable amide bond, NHS-PEG linkers are an excellent choice.[12] They are particularly well-suited for applications like the development of ADCs where random labeling of surface-exposed lysines is often employed.

Conversely, this compound offers a more versatile, multi-step approach that enables controlled and sequential conjugations. The ability to deprotect the amine after the initial conjugation allows for the introduction of a second molecular entity, making it ideal for the synthesis of complex architectures like PROTACs where precise control over the assembly of the final molecule is paramount.[2] The choice of linker is a critical design parameter that significantly influences the properties and performance of the final bioconjugate. Researchers must carefully consider the desired reaction chemistry, stability, and overall synthetic strategy to select the most appropriate linker for their application.

References

A Comparative Guide to Protein Bioactivity After Site-Specific PEGylation with t-Boc-N-amido-PEG10-Br

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of protein PEGylation using the site-specific reagent t-Boc-N-amido-PEG10-Br . Due to a lack of publicly available, peer-reviewed studies with quantitative bioactivity data for this specific reagent, this guide will focus on a methodological comparison. We will compare the principles and expected outcomes of site-specific cysteine modification with this compound against the well-documented, traditional method of non-specific lysine (B10760008) modification using N-hydroxysuccinimide (NHS)-activated PEGs.

Introduction to Protein PEGylation

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein, is a leading strategy to enhance the therapeutic properties of biopharmaceuticals.[1] Key benefits include improved pharmacokinetic profiles, increased serum half-life, enhanced stability, and reduced immunogenicity.[1][2] However, a significant challenge is the potential loss of biological activity, which is heavily dependent on the PEGylation strategy, including the choice of reagent, the site of attachment, and the degree of modification.[3]

This compound is a heterobifunctional PEGylation reagent designed for precise, site-specific conjugation.[4][5] It features:

  • A terminal bromide group that selectively reacts with nucleophilic residues, primarily the thiol group of cysteine, via an alkylation reaction.[4]

  • A t-Boc-protected amine on the other end, which allows for subsequent, controlled conjugation of other molecules after deprotection.[1]

  • A 10-unit PEG spacer that enhances solubility and provides a flexible linker.[4]

This reagent facilitates a more controlled PEGylation process compared to reagents that randomly target multiple residues, such as the common NHS-activated PEGs that react with primary amines on lysine residues.[]

Comparison of PEGylation Strategies: Site-Specific vs. Non-Specific

The choice of PEGylation chemistry is critical as it dictates the homogeneity of the final product and its resulting bioactivity.

FeatureSite-Specific Cysteine PEGylation (with this compound)Non-Specific Lysine PEGylation (with NHS-Activated PEG)
Target Residue Cysteine (Thiol group)[4]Lysine (Primary amine group)[]
Reaction Chemistry Alkylation[3]Acylation[]
Specificity High (Requires an accessible, free cysteine, often engineered)[7]Low (Targets multiple surface-accessible lysines)[8]
Product Homogeneity High (Produces a single, well-defined conjugate)[2]Low (Results in a heterogeneous mixture of positional isomers)[9]
Impact on Bioactivity Variable, requires empirical determination. Potentially high retention of activity by avoiding modification of active sites.[1][10]Often reduced. Random modification can block receptor binding sites or alter protein conformation. For example, random PEGylation of IFN-β decreased bioactivity 50-fold.[10]
Process Control High degree of control over the conjugation site.[5]Low control, relies on optimizing molar ratios to manage the degree of PEGylation.[8]
Key Advantage Homogeneous product with preserved activity.[2]Simple, well-established chemistry that does not require protein engineering if lysines are available.[11]

Quantitative Data on PEGylation and Protein Activity

The following table presents representative experimental data from published studies, illustrating the impact of different PEGylation strategies on protein bioactivity. Note: No specific data is available for this compound; its expected outcome is based on the principles of site-specific modification.

ProteinPEGylation Reagent & StrategyPEG Size (kDa)Key Finding on Biological ActivityReference
Interferon beta-1b (IFN-β) Cysteine-reactive maleimide-PEG (Site-specific)2011- to 78-fold improved in vitro bioactivity compared to the unPEGylated parent protein.[10]
Interferon beta-1b (IFN-β) Amine-reactive PEGs (Non-specific)N/A50-fold decrease in in vitro bioactivity.[10]
GM-CSF Cysteine-reactive maleimide-PEG (Site-specific)5, 10, 20, 40Bioactivity was comparable to wild type GM-CSF in a cell proliferation assay, with only minimal loss even with larger PEGs.[12]
α-Chymotrypsin Amine-reactive mPEG-succinimidyl propanoate (Non-specific)5Catalytic turnover (kcat) decreased to ~50% of the non-modified enzyme.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for site-specific cysteine PEGylation and a standard bioactivity assay.

Protocol 1: Site-Specific Protein PEGylation with this compound

This protocol is adapted from supplier technical guides and outlines the general procedure for conjugating the reagent to a protein with an available cysteine residue.[1]

Materials:

  • Protein of interest (with an accessible cysteine residue)

  • This compound

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5 (degassed)

  • Reducing Agent (if needed): DTT or TCEP

  • Quenching Reagent: N-acetylcysteine or L-cysteine

  • Organic Solvent: Anhydrous DMSO or DMF

  • Purification System: Size-exclusion chromatography (SEC) or dialysis materials

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • If the target cysteine is part of a disulfide bond, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature.

    • Remove the reducing agent via dialysis against the Reaction Buffer or using a desalting column.

  • PEGylation Reaction:

    • Prepare a 100 mM stock solution of this compound in DMSO or DMF.

    • Add a 10- to 50-fold molar excess of the PEG reagent stock solution to the protein solution. The optimal ratio must be determined empirically.

    • Incubate the reaction for 4-12 hours at room temperature with gentle stirring.

  • Quenching:

    • Stop the reaction by adding a 100-fold molar excess of a quenching reagent (e.g., L-cysteine) and incubate for 1 hour at room temperature.

  • Purification:

    • Remove unreacted PEG reagent and quenching reagent by SEC or extensive dialysis against a suitable storage buffer.

  • Characterization:

    • Confirm successful PEGylation and assess purity using SDS-PAGE (observe molecular weight shift), Mass Spectrometry (confirm mass increase), and HPLC.

  • (Optional) t-Boc Deprotection:

    • To expose the terminal amine for further conjugation, the t-Boc group can be removed by treating the purified PEGylated protein with an acid like trifluoroacetic acid (TFA).[1]

Protocol 2: In Vitro Bioactivity Assay (Cell Proliferation)

This protocol provides a general method for assessing the biological activity of a PEGylated growth factor, such as GM-CSF, using a factor-dependent cell line (e.g., TF-1).[12]

Materials:

  • Unmodified Protein (as a standard)

  • PEGylated Protein

  • TF-1 cells (human erythroleukemic cell line)

  • Cell Culture Medium: RPMI-1640 with 10% FBS and 2 ng/mL GM-CSF

  • Assay Medium: RPMI-1640 with 10% FBS

  • Cell Proliferation Reagent (e.g., WST-1 or MTS)

  • 96-well cell culture plates

Procedure:

  • Cell Preparation:

    • Wash TF-1 cells three times with Assay Medium to remove any residual growth factor.

    • Resuspend the cells in Assay Medium to a final concentration of 5 x 10^4 cells/mL.

    • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Sample Preparation and Addition:

    • Prepare a serial dilution of the unmodified and PEGylated proteins in Assay Medium.

    • Add 100 µL of each protein dilution to the wells in triplicate. Include wells with Assay Medium only as a negative control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO2 incubator.

  • Quantification of Proliferation:

    • Add 20 µL of the cell proliferation reagent (e.g., WST-1) to each well.

    • Incubate for an additional 2-4 hours.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from the negative control wells.

    • Plot the absorbance versus protein concentration for both the unmodified and PEGylated proteins.

    • Determine the EC50 (half-maximal effective concentration) for each sample. The relative biological activity can be calculated as:

      • % Activity = (EC50 of Unmodified Protein / EC50 of PEGylated Protein) * 100

Visualizations: Workflows and Logical Comparisons

Diagrams created using Graphviz to illustrate key processes and concepts.

G cluster_0 Protein Preparation cluster_1 PEGylation Reaction cluster_2 Purification & Analysis prep1 Protein in Buffer (1-5 mg/mL) prep2 Add TCEP (10x excess) (if disulfide bonds present) prep1->prep2 prep3 Incubate 1 hr at RT prep2->prep3 prep4 Remove TCEP (Dialysis or Desalting) prep3->prep4 react Add PEG Reagent (10-50x excess) to Protein Solution prep4->react reagent Dissolve this compound in DMSO (100 mM) reagent->react incubate Incubate 4-12 hrs at RT (Gentle Stirring) quench Quench Reaction (L-cysteine, 100x excess) incubate->quench purify Purify Conjugate (Size-Exclusion Chromatography) quench->purify analyze Characterize Product (SDS-PAGE, MS, HPLC) purify->analyze bioassay Bioactivity Assay analyze->bioassay Proceed to Bioactivity Assay

Caption: Experimental workflow for site-specific protein PEGylation.

G cluster_cysteine Site-Specific Cysteine PEGylation cluster_lysine Non-Specific Lysine PEGylation protein_cys Protein-SH product_cys Protein-S-PEG-NH-Boc (Homogeneous Product) protein_cys->product_cys  + peg_br Br-PEG-NH-Boc peg_br->product_cys Alkylation pH 7.0-8.5 protein_lys Protein-(NH2)n product_lys Protein-(NH-CO-PEG)x (Heterogeneous Mixture) protein_lys->product_lys  + peg_nhs NHS-O-CO-PEG peg_nhs->product_lys Acylation pH 7.2-9.0

Caption: Comparison of reaction mechanisms for different PEGylation strategies.

G cluster_sitespecific Site-Specific (e.g., this compound) cluster_nonspecific Non-Specific (e.g., NHS-Ester PEG) center PEGylation Strategy Choice pros_ss Pros: + Homogeneous Product + Preserves Bioactivity + Controlled Process center->pros_ss cons_ss Cons: - May require protein engineering - Cysteine must be accessible - Reagent can be more expensive center->cons_ss pros_ns Pros: + Simple Chemistry + No protein engineering needed + Reagents widely available center->pros_ns cons_ns Cons: - Heterogeneous Mixture - High risk of activity loss - Difficult to characterize center->cons_ns

Caption: Logical comparison of site-specific vs. non-specific PEGylation.

References

Stability of Amide Linkages in t-Boc-N-amido-PEG10-Br Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker chemistry is paramount in the design of stable and effective bioconjugates. The t-Boc-N-amido-PEG10-Br linker is a versatile tool, offering a protected amine, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a reactive bromide for conjugation. A critical aspect of its utility lies in the stability of the internal amide bond, which directly impacts the integrity and pharmacokinetic profile of the resulting conjugate. This guide provides an objective comparison of the amide linkage's stability against other common bioconjugation linkages, supported by experimental data and detailed protocols.

Comparative Stability of Bioconjugate Linkages

The stability of a linker is crucial to prevent premature cleavage of a payload in systemic circulation, which could lead to off-target toxicity and reduced efficacy. The amide bond is renowned for its exceptional stability under physiological conditions. The following table summarizes the hydrolytic stability of various common linkages at or near physiological pH and temperature.

Linkage TypeFormed FromHalf-life (t½) at pH ~7.4, 37°CStability Profile
Amide Carboxylic Acid + Amine~600 years (at 25°C) [1]Highly Stable: Resistant to hydrolysis and enzymatic cleavage, making it ideal for applications requiring long-term stability in vivo.[1][2]
EsterCarboxylic Acid + Alcohol~6 days (for a specific polymer)[2]Labile: Susceptible to hydrolysis, which can be accelerated by changes in pH and temperature. Useful for prodrugs requiring cleavage.[2]
ThioetherThiol + MaleimideGenerally StableStable: While generally stable, maleimide-derived thioether linkages can be susceptible to retro-Michael reaction, leading to deconjugation.[3][4]
OximeAldehyde/Ketone + Hydroxylamine~1000 hours (at pD 7.0)Stable: Significantly more stable than hydrazones under physiological conditions.[5][6][7]
HydrazoneAldehyde/Ketone + Hydrazine~1.7 hours (for a specific hydrazone at pD 7.0)Labile: Prone to hydrolysis, especially at acidic pH, making them suitable for acid-cleavable linkers.[5][7][8]

Note: Half-life values can vary significantly based on the specific molecular structure and local chemical environment.

Inherent Stability of the this compound Conjugate Components

The overall stability of a this compound conjugate is determined by its three main components:

  • t-Boc Protecting Group: This group is highly sensitive to acidic conditions and is readily cleaved to reveal the primary amine. It is generally stable under neutral and basic conditions.

  • Amide Linkage: As highlighted above, the amide bond is exceptionally stable under physiological conditions (neutral pH).[1] However, it can be hydrolyzed under strongly acidic or basic conditions, a factor to consider during downstream processing.

  • Terminal Bromide: The primary bromide is a good leaving group and is designed for reactivity. It readily undergoes nucleophilic substitution with thiols (e.g., from cysteine residues) to form stable thioether bonds.

Experimental Protocols

To assess the stability of this compound conjugates, a forced degradation study is recommended. This involves subjecting the conjugate to a range of stress conditions to predict its long-term stability and identify potential degradation products.

Protocol: Forced Degradation Study of a this compound Conjugate

1. Objective: To evaluate the stability of the amide linkage and the overall conjugate under hydrolytic (acidic, basic, neutral), oxidative, and thermal stress conditions.

2. Materials:

  • This compound conjugate of interest (e.g., conjugated to a small molecule or peptide).
  • Buffers: Phosphate-buffered saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH.
  • Oxidizing agent: 3% Hydrogen peroxide (H₂O₂).
  • Quenching solution for oxidation: 1 M Sodium bisulfite.
  • High-purity water.
  • Acetonitrile (ACN), HPLC grade.
  • Formic acid, LC-MS grade.
  • Analytical instruments: HPLC with UV and/or Charged Aerosol Detector (CAD), LC-MS/MS.

3. Experimental Workflow:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of conjugate in appropriate solvent (e.g., DMSO) dilute Dilute stock into different stress condition buffers prep->dilute acid Acid Hydrolysis (0.1 M HCl, RT & 60°C) dilute->acid base Base Hydrolysis (0.1 M NaOH, RT & 60°C) dilute->base neutral Neutral Hydrolysis (PBS pH 7.4, RT & 60°C) dilute->neutral oxidation Oxidation (3% H2O2, RT) dilute->oxidation thermal Thermal Stress (Solid state, 80°C) dilute->thermal quench Quench reactions at specific time points acid->quench base->quench neutral->quench oxidation->quench thermal->quench hplc Analyze by RP-HPLC-UV/CAD to quantify remaining parent compound quench->hplc lcms Analyze by LC-MS/MS to identify degradation products hplc->lcms

Forced degradation study workflow.

4. Procedure:

  • Sample Preparation: Prepare a stock solution of the this compound conjugate at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like DMSO.

  • Stress Conditions:

    • Hydrolysis: Dilute the stock solution into separate vials containing 0.1 M HCl, 0.1 M NaOH, and PBS (pH 7.4). Prepare two sets for each condition: one to be kept at room temperature (RT) and another at an elevated temperature (e.g., 60°C).

    • Oxidation: Dilute the stock solution into a vial containing 3% H₂O₂ and keep at RT.

    • Thermal: Place the conjugate in its solid form in a vial and store it in an oven at 80°C.

  • Time Points: Withdraw aliquots from each condition at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Quenching:

    • For acidic and basic hydrolysis, neutralize the aliquots to pH ~7.

    • For oxidation, add an equimolar amount of sodium bisulfite to quench the H₂O₂.

  • Analysis:

    • Immediately analyze the samples by a validated stability-indicating HPLC method (details below).

    • Inject the samples into an LC-MS/MS system to identify the mass of any degradation products.

Protocol: Stability-Indicating HPLC Method

1. Objective: To separate the parent conjugate from its potential degradation products and quantify its decrease over time.

2. HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection: UV at a relevant wavelength for the conjugated molecule and/or Charged Aerosol Detector (CAD) for universal detection.

3. Data Analysis:

  • Calculate the percentage of the parent conjugate remaining at each time point relative to the initial (time 0) peak area.
  • Plot the percentage of the remaining parent conjugate versus time to determine the degradation kinetics.

Degradation Pathway Visualization

The primary degradation pathway of concern for the amide linkage is hydrolysis, which can be catalyzed by acid or base.

G cluster_hydrolysis Amide Bond Hydrolysis cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed Amide R-CO-NH-R' (Amide Linkage) Protonation Protonation of carbonyl oxygen Amide->Protonation + H+ Attack_OH Nucleophilic attack by OH- Amide->Attack_OH + OH- Attack_H2O Nucleophilic attack by H2O Protonation->Attack_H2O + H2O Tetrahedral_Acid Tetrahedral Intermediate Attack_H2O->Tetrahedral_Acid Cleavage_Acid C-N bond cleavage Tetrahedral_Acid->Cleavage_Acid Products R-COOH (Carboxylic Acid) + H2N-R' (Amine) Cleavage_Acid->Products Tetrahedral_Base Tetrahedral Intermediate Attack_OH->Tetrahedral_Base Cleavage_Base C-N bond cleavage Tetrahedral_Base->Cleavage_Base Cleavage_Base->Products

Amide hydrolysis pathways.

Conclusion

The amide linkage within this compound conjugates offers exceptional stability under physiological conditions, far surpassing that of other common linkages like esters and hydrazones. This inherent stability makes it a reliable choice for bioconjugation applications where long-term in vivo integrity is essential. Understanding the relative stabilities of different linker chemistries and employing robust analytical methods to assess them are critical for the successful development of novel therapeutics and research tools.

References

A Comparative Guide to Antibody-Drug Conjugates Synthesized with t-Boc-N-amido-PEG10-Br

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Antibody-Drug Conjugates (ADCs) synthesized using the heterobifunctional linker, t-Boc-N-amido-PEG10-Br, with ADCs employing alternative linker technologies. The performance characteristics are supported by experimental data from relevant studies to inform rational ADC design and optimization.

Introduction to this compound in ADC Synthesis

The linker is a critical component of an ADC, profoundly influencing its stability, pharmacokinetics, and therapeutic index.[1] this compound is a heterobifunctional linker featuring a polyethylene (B3416737) glycol (PEG) spacer, which offers several advantages in ADC development. The ten-unit PEG chain enhances aqueous solubility, which is beneficial for conjugating hydrophobic payloads and can reduce the propensity for aggregation, a common challenge in ADC manufacturing.[2][3] The t-Boc protected amine and the terminal bromide allow for a controlled and sequential conjugation process.[4]

The general strategy for synthesizing an ADC with this linker involves a two-step process. First, the bromo-end of the linker reacts with nucleophiles, such as the thiol groups on cysteine residues of the antibody. Following conjugation, the t-Boc protecting group is removed under acidic conditions to reveal a primary amine, which can then be coupled to an activated cytotoxic drug.[4]

Comparative Performance Data

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and In Vitro Cytotoxicity

Linker TypeMean Residence Time (MRT) / Half-LifePlasma ClearanceIn Vitro Cytotoxicity (IC50)Key ObservationsReference
Non-PEGylated 19.6 min (Half-life)-4.5-fold more potent than HP4KMShort half-life limits tumor accumulation.[5]
PEG4 Moderate increase in half-life--Balances improved stability and efficient tumor penetration.[3]
PEG8 -Slower clearance than shorter PEGs-Minimum length for optimal slower clearance in some studies.[6]
PEG12 ---Continued trend of improved pharmacokinetics.[6]
4 kDa PEG 2.5-fold increase in half-life vs. Non-PEGylated-4.5-fold reduction vs. Non-PEGylatedSignificant improvement in circulation time.[5]
10 kDa PEG 11.2-fold increase in half-life vs. Non-PEGylated-22-fold reduction vs. Non-PEGylatedDramatically extended half-life, but with a trade-off in in vitro potency.[5]

Table 2: In Vivo Efficacy of ADCs with Varying PEG Linker Lengths

Linker TypeTumor ModelDosing RegimenOutcomeReference
PEG4 ---[6]
PEG8 HER2+ Xenograft-Cures or complete regressions observed.[7]
PEG12 HER2+ Xenograft-Cures or complete regressions observed.[7]
PEG24 HER2+ Xenograft-Cures or complete regressions observed.[7]
10 kDa PEG NCI-N87 Tumor ModelSame dosages as Non-PEGylated and 4 kDa PEGMost ideal tumor therapeutic ability and reduced off-target toxicity.[5]

Based on these trends, an ADC synthesized with a PEG10 linker, such as that provided by this compound, is expected to exhibit a favorable pharmacokinetic profile with a longer half-life compared to non-PEGylated or short-chain PEG ADCs. This can lead to greater tumor accumulation and improved in vivo efficacy.[5][6] However, a potential trade-off may be a slight decrease in in vitro cytotoxicity compared to non-PEGylated counterparts.[5] The optimal linker length is ultimately dependent on the specific antibody, payload, and target.[6]

Alternative Linker Technologies

Besides PEG linkers of varying lengths, other classes of linkers are commonly employed in ADC development, each with distinct mechanisms of action.

  • Cleavable Linkers: These are designed to release the cytotoxic payload upon encountering specific conditions within the tumor microenvironment or inside cancer cells.[2]

    • Enzyme-Cleavable Linkers: Often contain dipeptide sequences (e.g., valine-citrulline) that are substrates for lysosomal proteases like Cathepsin B, which are upregulated in many tumors.[2]

    • pH-Sensitive Linkers: Utilize acid-labile groups (e.g., hydrazones) that are stable at the physiological pH of blood but cleave in the acidic environment of endosomes and lysosomes.[2]

  • Non-Cleavable Linkers: These linkers remain attached to the payload and a residual amino acid after internalization and lysosomal degradation of the antibody.[2] Their primary advantage is exceptional plasma stability, which can lead to an improved safety profile by minimizing premature drug release.[2]

The choice between a cleavable and non-cleavable linker depends on the nature of the tumor and the desired mechanism of action. Cleavable linkers can be beneficial for solid tumors by enabling a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells. Non-cleavable linkers are often preferred for hematological tumors to reduce off-target toxicity.

Experimental Protocols

To facilitate the objective comparison of different linkers in your research, we provide detailed methodologies for key experiments.

Protocol 1: ADC Synthesis using this compound

1. Antibody Reduction (if necessary for cysteine conjugation):

  • Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.0-7.5).

  • If targeting interchain disulfide bonds, add a reducing agent such as TCEP or DTT.

  • Incubate to expose free thiol groups.

  • Remove the excess reducing agent using a desalting column.[4]

2. Conjugation of the Linker to the Antibody:

  • Dissolve this compound in a minimal amount of an organic solvent like DMSO.

  • Add the linker solution to the antibody solution at a desired molar excess.

  • Incubate at room temperature or 4°C with gentle stirring for 2-12 hours.

  • Monitor the reaction by SDS-PAGE or mass spectrometry.

  • Purify the antibody-linker conjugate using a desalting column or size-exclusion chromatography.[4]

3. Deprotection of the Boc Group:

  • Treat the purified antibody-linker conjugate with an acidic solution (e.g., trifluoroacetic acid in dichloromethane) to remove the t-Boc protecting group and expose the primary amine.[8]

4. Conjugation of the Cytotoxic Payload:

  • React the deprotected antibody-linker conjugate with an activated form of the cytotoxic payload.

  • Purify the final ADC using chromatography techniques to remove unreacted payload and other impurities.

Protocol 2: In Vitro Cytotoxicity Assay (e.g., MTT Assay)
  • Cell Culture: Culture target cancer cell lines in appropriate media.

  • Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with a range of concentrations of the different ADCs for a predetermined time (e.g., 72-96 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization buffer to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm. Plot the percentage of cell viability against the ADC concentration to determine the IC50 value.[9][10]

Protocol 3: In Vitro Plasma Stability Assay
  • ADC Incubation: Incubate the ADC at a fixed concentration in plasma (human, mouse, or rat) at 37°C over a time course.

  • Sample Analysis: At various time points, analyze the samples to determine the amount of intact ADC and the extent of drug deconjugation. This can be done using techniques like ELISA to measure total antibody and hydrophobic interaction chromatography (HIC) or mass spectrometry to analyze the drug-to-antibody ratio (DAR).

Protocol 4: In Vivo Efficacy Study (Xenograft Models)
  • Tumor Implantation: Implant human tumor cells subcutaneously into immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • ADC Administration: Administer the different ADCs intravenously at various dose levels. Include a vehicle control group.

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group to assess anti-tumor activity. Monitor animal body weight as an indicator of toxicity.[5]

Visualizing ADC Synthesis and Mechanism

ADC_Synthesis_Workflow ADC Synthesis with this compound cluster_antibody_prep Antibody Preparation cluster_linker_conjugation Linker Conjugation cluster_payload_attachment Payload Attachment Antibody Monoclonal Antibody Reduced_Antibody Reduced Antibody (with free thiols) Antibody->Reduced_Antibody Reduction (e.g., TCEP) Antibody_Linker Antibody-Linker Conjugate Reduced_Antibody->Antibody_Linker Linker This compound Linker->Antibody_Linker Deprotected_Linker Deprotected Antibody-Linker Antibody_Linker->Deprotected_Linker Deprotection (acid) ADC Final Antibody-Drug Conjugate Deprotected_Linker->ADC Payload Activated Cytotoxic Payload Payload->ADC

Caption: Workflow for ADC synthesis using a heterobifunctional PEG linker.

ADC_Mechanism_of_Action General Mechanism of Action for an ADC cluster_circulation Systemic Circulation cluster_targeting Tumor Microenvironment cluster_internalization Internalization & Payload Release cluster_action Cytotoxic Action ADC_circ ADC in Circulation Binding Antigen Binding ADC_circ->Binding Tumor_Cell Tumor Cell (Antigen-Positive) Internalization Internalization (Endocytosis) Tumor_Cell->Internalization Binding->Tumor_Cell Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Payload Cytotoxic Payload Payload_Release->Payload Cell_Death Apoptosis / Cell Death Payload->Cell_Death

Caption: General mechanism of action for an Antibody-Drug Conjugate.

References

A Researcher's Guide to Evaluating the Efficiency of Crosslinking Reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of molecular biology and drug development, understanding protein-protein interactions is paramount. Crosslinking reagents are invaluable tools that provide a molecular snapshot of these interactions by covalently linking proteins in close proximity.[1] However, the efficiency of these reagents can vary significantly depending on their chemical properties and the experimental conditions. This guide provides a comprehensive comparison of common crosslinking reagents, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific needs.

Understanding Crosslinking Reagents: A Comparative Overview

Crosslinking reagents are molecules with two or more reactive ends that form covalent bonds with specific functional groups on proteins, such as primary amines (-NH2), sulfhydryls (-SH), or carboxyls (-COOH).[1][2] The choice of crosslinker depends on several factors, including the target functional groups, the desired spacer arm length, and whether the crosslink needs to be cleavable for downstream analysis.[1][3][4]

Crosslinkers are broadly categorized into three main types:

  • Homobifunctional crosslinkers possess two identical reactive groups and are typically used in single-step reactions to link like functional groups.[1][2][5][6] They are effective for studying protein conformations and forming intramolecular crosslinks.[1][2]

  • Heterobifunctional crosslinkers have two different reactive groups, enabling sequential, two-step reactions that can minimize unwanted self-conjugation and polymerization.[2][3][4][5]

  • Zero-length crosslinkers , such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate the direct coupling of two molecules (e.g., between carboxyl and amine groups) without becoming part of the final bond.[2][3][7][8]

Data Presentation: Comparative Efficiency of Common Crosslinkers

The following table summarizes the characteristics and representative efficiencies of several widely used crosslinking reagents. Efficiency can be influenced by factors like protein concentration, buffer pH, and reaction time.[9][10]

ReagentTypeTarget Group(s)Spacer Arm Length (Å)Key CharacteristicsRepresentative Efficiency (%)
DSS (Disuccinimidyl suberate)Homobifunctional (NHS Ester)Primary Amines11.4Membrane permeable, non-cleavable.[5][11]~75%[1]
BS3 (Bis(sulfosuccinimidyl) suberate)Homobifunctional (Sulfo-NHS Ester)Primary Amines11.4Water-soluble, membrane impermeable. Ideal for cell surface proteins.[11]~85%[1]
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)Zero-Length CarbodiimideCarboxyls & Primary Amines0Forms a direct amide bond; often used with NHS/Sulfo-NHS for higher efficiency.[3][8][12][13]~60%[1]
Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)Heterobifunctional (Sulfo-NHS Ester & Maleimide)Primary Amines & Sulfhydryls8.3Water-soluble, enables sequential conjugation, reducing unwanted polymers.[2]~70%[1]
Glutaraldehyde Homobifunctional AldehydePrimary Amines~7.5 (variable)Highly reactive and efficient, but can lead to polymerization.[14][15] Reaction mechanism is complex.[16][17]>90%[10][18]
Formaldehyde Homobifunctional AldehydePrimary Amines~2.3-2.7A zero-length crosslinker that is highly cell-permeable, ideal for in-vivo fixation.[19] Crosslinks are reversible with heat.[19]Variable, concentration-dependent[19]

Note: The data in this table is representative and synthesized from multiple sources for comparative purposes.[1] Actual efficiency may vary depending on the specific proteins and reaction conditions.

Experimental Protocols

To ensure reproducible and comparable results, it is essential to follow standardized experimental protocols. Below are detailed methodologies for evaluating crosslinking efficiency and for a common two-step conjugation procedure.

Protocol 1: Comparative Analysis of Crosslinking Efficiency using SDS-PAGE

This protocol provides a general framework for assessing the effectiveness of a crosslinking reagent by observing the formation of higher molecular weight complexes on a gel.[1]

1. Materials:

  • Purified target proteins (e.g., Protein A and Protein B)

  • Crosslinking reagents (e.g., DSS, BS3, EDC)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 (Note: For EDC, use MES buffer, pH 4.5-6.0 for the activation step).[10][12]

  • Quenching Solution: 1M Tris-HCl, pH 7.5 (for NHS esters) or Hydroxylamine (B1172632) (for EDC).[1][12]

  • 2x Laemmli Sample Buffer

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • Coomassie Brilliant Blue or silver stain

  • Densitometer for quantitative analysis

2. Procedure:

  • Protein Preparation: Prepare solutions of your target protein(s) at a known concentration (e.g., 1 mg/mL) in the appropriate reaction buffer.

  • Crosslinker Preparation: Immediately before use, dissolve the crosslinking reagent in an appropriate solvent (e.g., DMSO for DSS, water for BS3 and EDC) to create a stock solution.[11]

  • Crosslinking Reaction:

    • Add a specific molar excess of the crosslinker to the protein solution. A 20- to 500-fold molar excess is a common starting point.[20]

    • Incubate the reaction at room temperature for a defined period (e.g., 30-60 minutes).

  • Quenching: Stop the reaction by adding the quenching solution and incubate for an additional 15 minutes. This inactivates excess crosslinker.[12]

  • SDS-PAGE Analysis:

    • Mix the quenched reaction samples with 2x Laemmli Sample Buffer.

    • Heat the samples (except for formaldehyde-crosslinked samples, which should be heated at 65°C to avoid full reversal).[19]

    • Run the samples on an SDS-PAGE gel alongside a non-crosslinked protein control.

  • Visualization and Analysis:

    • Stain the gel with Coomassie Blue or silver stain.

    • Analyze the gel using a densitometer. Crosslinking efficiency can be estimated by measuring the decrease in the monomeric protein band intensity and the corresponding increase in higher molecular weight bands representing crosslinked complexes.

Protocol 2: Two-Step EDC/Sulfo-NHS Crosslinking for Protein Conjugation

This "zero-length" crosslinking method is highly efficient for conjugating two different proteins by activating carboxyl groups on the first protein to react with amine groups on the second.[7][13] This two-step process prevents unwanted polymerization of the second protein.[12][21]

1. Materials:

  • Protein #1 (containing carboxyl groups)

  • Protein #2 (containing primary amine groups)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation/Coupling Buffer: 0.1M MES, pH 4.5-6.0

  • Quenching/Wash Buffer: PBS, pH 7.2-7.4

  • Quenching Reagent: 2-Mercaptoethanol (B42355) or DTT to quench EDC; Hydroxylamine to quench the amine-reactive ester.

  • Desalting column

2. Procedure:

  • Equilibration: Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture degradation.[12][13]

  • Protein #1 Activation:

    • Dissolve Protein #1 in the Activation Buffer.

    • Add EDC (e.g., to a final concentration of 2-4 mM) and Sulfo-NHS (e.g., to 5-10 mM).[7][12]

    • Incubate for 15 minutes at room temperature.[7][12]

  • Quench Excess EDC (Optional but Recommended): Add 2-mercaptoethanol to a final concentration of 20 mM to quench unreacted EDC.[12] This step is crucial to prevent EDC from activating carboxyls on Protein #2.

  • Buffer Exchange: Remove excess activation and quenching reagents by passing the activated Protein #1 through a desalting column equilibrated with PBS, pH 7.2.

  • Conjugation Reaction:

    • Immediately add the purified, activated Protein #1 to a solution of Protein #2 (at an equimolar ratio or other desired ratio) in PBS.

    • Allow the reaction to proceed for 2 hours at room temperature.[12]

  • Final Quench: Add hydroxylamine to a final concentration of 10 mM to quench the reaction and hydrolyze any unreacted Sulfo-NHS esters.[12]

  • Purification: Purify the final protein conjugate using a desalting column or dialysis to remove excess reagents.

Visualization of Experimental Workflow

Diagrams are essential for visualizing complex experimental processes. The following diagram, generated using Graphviz (DOT language), illustrates a common workflow for identifying protein-protein interactions using in-vivo crosslinking coupled with co-immunoprecipitation and mass spectrometry.

Crosslinking_Workflow cluster_cell In-Vivo Steps cluster_invitro In-Vitro Steps cluster_analysis Analysis start 1. Live Cells crosslink 2. Add Permeable Crosslinker (e.g., DSS) start->crosslink quench_cell 3. Quench Reaction crosslink->quench_cell lysis 4. Cell Lysis quench_cell->lysis co_ip 5. Co-Immunoprecipitation (Antibody for Bait Protein) lysis->co_ip wash 6. Wash Beads co_ip->wash elution 7. Elute Complexes wash->elution ms_prep 8. Sample Prep (e.g., Digestion) elution->ms_prep ms 9. LC-MS/MS Analysis ms_prep->ms data 10. Data Analysis (Identify Crosslinked Peptides) ms->data

Workflow for identifying in-vivo protein interactions using crosslinking and mass spectrometry.

References

A Comparative Guide to PEGylated Linkers in PROTAC Design: Case Studies and Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. The linker connecting the target-binding and E3 ligase-recruiting moieties is a critical determinant of a PROTAC's efficacy. This guide provides a comparative analysis of PROTACs featuring a long-chain polyethylene (B3416737) glycol (PEG) linker, exemplified by structures analogous to those synthesized with t-Boc-N-amido-PEG10-Br, against alternatives with varying linker lengths and compositions. The presented data, extracted from published research, highlights the pivotal role of the linker in optimizing targeted protein degradation.

The Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is not merely a spacer but an active component that governs the molecule's ability to induce a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase.[1] Its length, composition, and flexibility directly influence key parameters such as:

  • Ternary Complex Formation: An optimal linker length is crucial for establishing the correct proximity and orientation between the target and the E3 ligase. A linker that is too short may cause steric hindrance, while one that is too long can lead to a non-productive complex where ubiquitination sites are inaccessible.[1]

  • Physicochemical Properties: PEG linkers are frequently employed to enhance the aqueous solubility and cell permeability of PROTAC molecules, which are often large and hydrophobic.[2][3]

  • Degradation Potency (DC50) and Efficacy (Dmax): The structure of the linker has a profound impact on the concentration required to degrade 50% of the target protein (DC50) and the maximum percentage of degradation achieved (Dmax).[4]

Data Presentation: Comparative Performance of PROTAC Linkers

The following tables summarize quantitative data from case studies on different protein targets, comparing the performance of PROTACs with long-chain PEG linkers to those with shorter PEG chains or alternative compositions. A PEG10 linker corresponds to a chain length of approximately 30 atoms, providing context for the data below.

Table 1: Performance Comparison of Estrogen Receptor α (ERα)-Targeting PROTACs

This case study demonstrates that for ERα degradation, a longer linker significantly enhances potency. While a direct PEG10 comparison is not available, the trend suggests that longer linkers in the 16-atom range are more effective than shorter ones.

PROTAC Linker Length (atoms)E3 Ligase LigandCell LineDC50 (nM)Dmax (%)Reference
12-atom PEGPentapeptide (VHL)MCF-7>1000~50[5][6]
16-atom PEG Pentapeptide (VHL) MCF-7 ~100 >75 [5][6]
19-atom PEGPentapeptide (VHL)MCF-7~250~75[6]

Table 2: Performance Comparison of TANK-binding kinase 1 (TBK1)-Targeting PROTACs

In the case of TBK1, a minimum linker length is required for any degradation activity. The optimal performance was observed with a 21-atom linker, which falls within the range of a PEG10 linker system.

PROTAC Linker Length (atoms)E3 Ligase LigandCell LineDC50 (nM)Dmax (%)Reference
< 12Not SpecifiedNot SpecifiedNo degradation-[2][3]
21 Not Specified Not Specified 3 96 [2][3]
29Not SpecifiedNot Specified29276[2][3]

Table 3: Performance Comparison of Bruton's Tyrosine Kinase (BTK)-Targeting PROTACs

For BTK degradation, shorter PEG linkers were found to impair the binding affinity of the PROTAC to its targets, highlighting the necessity of a sufficiently long linker for effective ternary complex formation.

PROTAC Linker CompositionE3 Ligase LigandCell LineObservationReference
< 4 PEG unitsCRBNRamosImpaired binding affinity[3]
≥ 4 PEG units CRBN Ramos Potent Degradation (DC50: 1-40 nM) [4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the referenced studies for assessing PROTAC efficacy.

Protocol 1: Western Blotting for Protein Degradation (ERα)

This protocol is adapted from studies evaluating ERα degradation in breast cancer cells.[2][6]

  • Cell Culture and Treatment:

    • MCF-7 breast cancer cells are seeded in 24-well plates and allowed to adhere overnight.

    • Cells are then treated with varying concentrations of the ERα-targeting PROTACs (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).

  • Cell Lysis:

    • After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).

    • Cells are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation post-lysis.

  • Protein Quantification:

    • The total protein concentration in each lysate is determined using a BCA Protein Assay Kit to ensure equal loading.

  • SDS-PAGE and Immunoblotting:

    • Equal amounts of protein (e.g., 20-30 µg) are separated by size via SDS-polyacrylamide gel electrophoresis.

    • Proteins are transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • The membrane is incubated overnight at 4°C with a primary antibody specific for ERα. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) is also used.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • The intensity of the bands is quantified using densitometry software. The level of ERα is normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control.

Visualizations: Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in PROTAC development and evaluation.

PROTAC_Mechanism cluster_cell PROTAC Mechanism of Action cluster_ternary Ternary Complex Formation POI Target Protein (e.g., BRD4) POI_bound Target PROTAC PROTAC (PEG10 Linker) PROTAC_bound PROTAC E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_bound E3 Ligase POI_bound->PROTAC_bound PROTAC_bound->E3_bound PolyUb_POI Poly-ubiquitinated Target Protein E3_bound->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->E3_bound Recruitment Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: Mechanism of PROTAC-mediated targeted protein degradation.

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_conclusion Analysis Synthesis PROTAC Synthesis (Varying Linker Lengths: PEG4, PEG10, Alkyl-C8) QC Purification & QC (HPLC, LC-MS, NMR) Synthesis->QC Binding_Assay Target Binding Assay (SPR or ITC) QC->Binding_Assay Degradation_Assay Protein Degradation Assay (Western Blot or HTRF) Binding_Assay->Degradation_Assay DC50_Dmax Determine DC50 & Dmax Degradation_Assay->DC50_Dmax Cell_Viability Cell Viability Assay (e.g., MTS) Degradation_Assay->Cell_Viability Comparison Compare Efficacy of Different Linkers DC50_Dmax->Comparison SAR Establish Structure- Activity Relationship (SAR) Comparison->SAR

Caption: Experimental workflow for comparing the efficacy of PROTACs.

References

Safety Operating Guide

t-Boc-N-amido-PEG10-Br proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of t-Boc-N-amido-PEG10-Br is essential for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. Although a specific Safety Data Sheet (SDS) is not consistently available, a reliable disposal protocol can be established by analyzing its chemical structure: a t-Boc-protected amine, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal alkyl bromide.[1][2]

The key feature dictating its disposal is the terminal bromine, which classifies the compound as a halogenated organic waste .[1] This requires segregation from non-halogenated waste streams.[3][4][5][6] Furthermore, one available SDS indicates the compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects, reinforcing the need for controlled disposal.[7] The standard final disposal method for such compounds is incineration at a licensed hazardous waste facility.[1][4]

Safety and Handling Profile

Before disposal, it is crucial to understand the chemical's properties that influence handling and waste management decisions.

PropertyDescriptionDisposal Implication
Physical State Expected to be a solid or a low-melting solid.[1][8]Collect as solid waste or as a solution if dissolved.
Chemical Class Halogenated Organic Compound (due to Bromine).[1]Must be segregated in a dedicated halogenated waste stream.[1][5]
Solubility Soluble in organic solvents like DMF and DMSO.[1][8]Liquid waste must be collected as halogenated organic solvent waste.
Reactivity The t-Boc group is sensitive to acid.[1]Avoid mixing with acidic waste streams to prevent decomposition.
Aquatic Toxicity Classified as very toxic to aquatic life.[7]Do not dispose of down the drain. [1][9]

Step-by-Step Disposal Protocol

Follow these procedural steps to ensure the safe and compliant disposal of this compound and associated materials.

1. Personal Protective Equipment (PPE) Assessment: Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to minimize exposure.[1][2]

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standards.[8]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[8]
Body Protection Laboratory CoatA long-sleeved, fully buttoned lab coat is required.[8]
Work Area Chemical Fume HoodAll handling and waste consolidation should occur in a certified fume hood.[8]

2. Waste Segregation and Collection: Proper segregation is the most critical step in this process. Never mix halogenated waste with non-halogenated waste.[5][10]

  • Solid Waste:

    • Designate a specific, compatible hazardous waste container for solid halogenated waste.

    • Place pure this compound solids directly into this container.

    • Collect any lab materials grossly contaminated with the compound, such as used gloves, pipette tips, and weigh boats, in the same container.[1]

  • Liquid Waste:

    • Designate a separate, compatible hazardous waste container (e.g., a 4-liter bottle or 5-gallon carboy) specifically for halogenated organic liquid waste .[1][3]

    • Pour solutions of this compound dissolved in organic solvents into this container.

    • Collect any rinsate from cleaning contaminated glassware. Use a minimal amount of a suitable organic solvent for rinsing and add it to the halogenated liquid waste container.

3. Container Management and Labeling: Properly containing and labeling waste prevents accidents and ensures correct disposal by your institution's safety personnel.

  • Select Container: Use a sturdy, leak-proof container that is chemically compatible with the waste.[4][11]

  • Keep Closed: The waste container must remain sealed with a tight-fitting cap at all times, except when you are actively adding waste.[3][11]

  • Label Immediately: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag.[3] The label must include:

    • The full chemical name: "this compound".

    • All solvent components and their approximate percentages.

    • The phrases "Hazardous Waste" and "Halogenated Organics".

    • The date accumulation started.

4. Spill Management: In case of an accidental spill, follow these procedures.

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.[1]

  • Absorb Spill: Use an inert absorbent material like vermiculite (B1170534) or sand to contain and absorb the spill.[1][2]

  • Collect Waste: Carefully scoop the absorbed material into your designated solid halogenated hazardous waste container.[1]

  • Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials (e.g., paper towels) and any contaminated PPE as solid hazardous waste.[1]

5. Final Disposal and Pickup: The final step is to hand off the waste to trained professionals.

  • Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area within your laboratory, ensuring they are in secondary containment.[3]

  • Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup for your hazardous waste.[1] Do not attempt to transport or dispose of the waste yourself.

Disposal Workflow Diagram

The following diagram outlines the logical workflow and decision-making process for the proper disposal of this compound.

G cluster_prep 1. Preparation cluster_segregation 2. Segregation cluster_containment 3. Containment & Final Steps A Identify Waste: This compound B Consult SDS & Disposal Guide A->B C Wear Required PPE (Goggles, Gloves, Lab Coat) B->C D Is waste solid or liquid solution? C->D E Collect in container for SOLID HALOGENATED WASTE D->E Solid F Collect in container for LIQUID HALOGENATED WASTE D->F Liquid G Ensure Container is Properly Labeled & Sealed E->G F->G H Store in Designated Satellite Accumulation Area G->H I Contact EHS for Hazardous Waste Pickup H->I

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling t-Boc-N-amido-PEG10-Br

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with t-Boc-N-amido-PEG10-Br. Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing risk.

Compound Profile: this compound is a heterobifunctional linker molecule featuring a tert-butyloxycarbonyl (t-Boc) protected amine, a ten-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal bromide.[1][2] The PEG component generally enhances solubility, while the terminal bromine and protected amine allow for specific, sequential chemical modifications.[1][2] Although PEG itself is considered to have low toxicity, the presence of the alkyl bromide functional group requires careful handling as a halogenated organic compound.[1][3]

Hazard Identification and Classification

According to the Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[4]

  • Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[4]

It is imperative to handle this compound with care, assuming it may be hazardous upon inhalation, ingestion, or skin contact.[1]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure when handling this compound. The required PPE is detailed in the table below.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield meeting approved standards (e.g., EN166 for EU, NIOSH for US).[5]Protects against accidental splashes and airborne particles.[5]
Hand Protection Chemical-resistant, impervious gloves such as nitrile or neoprene.[6] Gloves should be inspected before each use and removed properly to avoid skin contact.[5]Prevents dermal absorption and skin irritation.[5]
Body Protection A long-sleeved laboratory coat.[1][6] For larger-scale operations or where significant splashing is possible, a chemical-resistant apron or suit may be necessary.[5][7]Shields the body from contact with the chemical.[5]
Respiratory Protection A NIOSH-approved respirator is recommended when handling the solid compound, especially if dust or aerosols may be generated.[1] Work should be conducted in a chemical fume hood.[6]Prevents the inhalation of harmful dust particles.[5]

Operational and Handling Plan

A systematic approach to handling this compound, from receipt to disposal, is critical for safety.

Storage and Preparation
  • Storage: Upon receipt, store the compound desiccated at -20°C and protected from light and moisture.[2][6]

  • Equilibration: Before use, allow the vial to warm to room temperature to prevent moisture condensation.[6][8][9]

  • Inert Atmosphere: For sensitive reactions, handle the compound under an inert gas like argon or nitrogen to minimize exposure to air.[6][8][9]

  • Stock Solution Preparation: As many PEG reagents are low-melting solids that can be difficult to weigh, preparing a stock solution is recommended.[6][8][9] Dissolve the compound in a suitable anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[3][6][8]

  • Solution Storage: Store unused stock solutions at -20°C under an inert atmosphere.[6][8] Use a syringe with a septum to withdraw the solution to maintain inert conditions.[6][8][9]

Experimental Workflow

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Waste Management A Receive and Log Compound B Store at -20°C, Desiccated A->B C Equilibrate to Room Temp B->C D Don Appropriate PPE C->D E Weigh Solid in Fume Hood or Prepare Stock Solution D->E F Perform Experiment E->F G Decontaminate Glassware and Work Surfaces F->G H Segregate Halogenated Waste G->H I Collect in Labeled, Sealed Container H->I J Arrange for Licensed Disposal I->J

Caption: Workflow for the safe handling of this compound.

Spill and Exposure Management

Immediate and appropriate action is required in the event of a spill or personal exposure.

  • Spill:

    • Evacuate the immediate area.[1]

    • Wear the full complement of PPE, including respiratory protection if necessary.[1]

    • Absorb the spill with an inert material such as vermiculite (B1170534) or sand.[1]

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1][3]

    • Clean the spill area with a suitable solvent, followed by soap and water.[1]

  • Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1]

    • Skin Contact: Immediately wash the affected area thoroughly with soap and water. Remove contaminated clothing.[1]

    • Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention.

    • Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[4] Rinse the mouth.[4]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance. As this compound is a halogenated organic compound, it must be disposed of as hazardous waste.[3][10][11]

Step-by-Step Disposal Protocol
  • Personal Protective Equipment (PPE): Always wear the appropriate PPE (nitrile gloves, safety goggles, lab coat) when handling chemical waste.[3]

  • Waste Segregation: Do not mix halogenated organic waste with non-halogenated waste streams.[10][11][12] Keep it separate from acidic, basic, or aqueous waste.[10][12]

  • Waste Collection:

    • Solid Waste: Collect solid this compound and contaminated disposables (e.g., gloves, weigh boats, pipette tips) in a dedicated, clearly labeled hazardous waste container.[3]

    • Liquid Waste: Collect solutions containing this compound in a separate, labeled container for halogenated organic liquid waste.[13]

  • Container Management: Keep waste containers tightly sealed when not in use and store them in a designated, well-ventilated satellite accumulation area.[10][13]

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[3] The typical disposal method for halogenated organic waste is incineration at a specialized facility.[3][5][11]

The following diagram illustrates the decision-making process for waste segregation.

G Start Generated Waste (this compound) CheckHalogen Does the waste contain a halogen (F, Cl, Br, I)? Start->CheckHalogen Halogenated YES (Halogenated Organic Waste) CheckHalogen->Halogenated Yes NonHalogenated NO (Non-Halogenated Organic Waste) CheckHalogen->NonHalogenated No CollectHalogen Collect in designated 'Halogenated Waste' container. Halogenated->CollectHalogen CollectNonHalogen Collect in designated 'Non-Halogenated Waste' container. NonHalogenated->CollectNonHalogen

Caption: Decision tree for proper chemical waste segregation.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。